ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-phenyl-5-propylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-3-8-14-13(15(18)19-4-2)11-16-17(14)12-9-6-5-7-10-12/h5-7,9-11H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPGHYPEJSXVNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC=CC=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380571 | |
| Record name | ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116344-12-8 | |
| Record name | ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Topic: Synthesis and Characterization of Ethyl 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate, a polysubstituted pyrazole derivative of interest in medicinal chemistry and materials science. The document details a robust synthetic pathway based on the Knorr pyrazole synthesis, including the preparation of the requisite β-ketoester precursor. It offers an in-depth explanation of the reaction mechanism and a step-by-step experimental protocol. Furthermore, this guide outlines a complete characterization workflow, employing modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to validate the structure, purity, and identity of the target compound. This document is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis of novel heterocyclic compounds.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] First synthesized by Ludwig Knorr in 1883, pyrazole derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] Prominent drugs such as Celecoxib (an anti-inflammatory), and various agrochemicals are built upon this versatile scaffold.
The specific substitution pattern of this compound, featuring phenyl, propyl, and ethyl carboxylate groups at strategic positions, makes it a valuable synthon for further chemical elaboration and a candidate for biological screening. The strategic placement of these functional groups allows for the fine-tuning of physicochemical properties such as lipophilicity and hydrogen bonding potential, which are critical for drug-receptor interactions. This guide provides the scientific foundation for its reliable synthesis and rigorous characterization.
Synthetic Strategy: The Knorr Pyrazole Synthesis
The most direct and widely adopted method for constructing the pyrazole ring is the Knorr pyrazole synthesis.[2][3] This reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[4][5] The reaction proceeds readily, often under mild acidic catalysis, and benefits from the formation of a stable aromatic ring, which provides a strong thermodynamic driving force, typically resulting in high yields.[5][6]
For the target molecule, this compound, the retrosynthetic analysis points to two key precursors:
-
Phenylhydrazine : The source of the N1-phenyl group and the N2 atom.
-
Ethyl 2-formylhexanoate : The 1,3-dicarbonyl component that provides the carbon backbone of the pyrazole ring, along with the C5-propyl and C4-ethyl carboxylate substituents.
Since ethyl 2-formylhexanoate is not a common commercially available reagent, its preparation, typically via a Claisen condensation, is a prerequisite for the main cyclization step.
Overall Synthetic Workflow
The synthesis is a two-stage process: first, the synthesis of the β-ketoester intermediate, followed by the Knorr cyclocondensation to form the final pyrazole product.
Detailed Experimental Protocols
Stage 1: Synthesis of Ethyl 2-formylhexanoate
This procedure utilizes a base-catalyzed Claisen condensation between an ester and a formate ester to generate the required 1,3-dicarbonyl functionality.
Protocol:
-
Reaction Setup: Equip a dry 250 mL three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: Prepare a solution of sodium ethoxide (NaOEt) by carefully dissolving sodium metal (2.3 g, 0.1 mol) in absolute ethanol (50 mL) under a nitrogen atmosphere.
-
Condensation: To the freshly prepared NaOEt solution, add ethyl pentanoate (13.0 g, 0.1 mol). Heat the mixture to a gentle reflux.
-
Addition: Add ethyl formate (7.4 g, 0.1 mol) dropwise from the dropping funnel over 30 minutes.
-
Reaction: Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold dilute hydrochloric acid (1 M) to neutralize the base and protonate the enolate.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The resulting crude ethyl 2-formylhexanoate can be purified by vacuum distillation, though it is often sufficiently pure for use in the subsequent step.
Stage 2: Synthesis of this compound
This step is the core Knorr cyclocondensation reaction.[3][4]
Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl 2-formylhexanoate (15.8 g, 0.1 mol) and ethanol (40 mL).
-
Reagent Addition: Add phenylhydrazine (10.8 g, 0.1 mol) to the solution.
-
Catalysis: Add 3-5 drops of glacial acetic acid to catalyze the condensation.[5] The acid protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.[7]
-
Reaction: Heat the mixture to reflux (approximately 80-90°C) with continuous stirring for 2-4 hours. Monitor the reaction's completion by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated mixture into ice-cold water (100 mL) with stirring. The product should precipitate as a solid. If an oil forms, it may be induced to crystallize by scratching the flask with a glass rod.
-
Filtration: Collect the solid product by vacuum filtration and wash it with cold water.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure title compound as a solid.
Reaction Mechanism
The Knorr synthesis mechanism involves a cascade of condensation and cyclization steps.[3][4][7] The use of an unsymmetrical dicarbonyl like ethyl 2-formylhexanoate could theoretically lead to two regioisomers. However, the greater electrophilicity of the aldehyde carbonyl compared to the ketone carbonyl directs the initial attack of the more nucleophilic nitrogen of phenylhydrazine, leading preferentially to the desired 1,5-disubstituted pyrazole.
Characterization and Data Analysis
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Analysis
5.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. The expected chemical shifts (δ) in ppm relative to TMS are predicted based on analogous structures.[8][9]
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Insights |
|---|---|---|---|---|
| ~8.05 | Singlet | 1H | Pyrazole C3-H | The proton at C3 is deshielded due to the aromatic ring current and the electron-withdrawing effect of the adjacent nitrogen. |
| ~7.50-7.30 | Multiplet | 5H | Phenyl-H | Protons of the N-phenyl ring, appearing in the typical aromatic region. |
| ~4.25 | Quartet | 2H | Ester -O-CH₂ -CH₃ | Methylene protons of the ethyl ester, split into a quartet by the adjacent methyl group. |
| ~2.80 | Triplet | 2H | Propyl -CH₂ -CH₂CH₃ | Methylene protons on the propyl chain adjacent to the pyrazole ring, deshielded by the ring. |
| ~1.70 | Sextet | 2H | Propyl -CH₂-CH₂ -CH₃ | Methylene protons in the middle of the propyl chain. |
| ~1.30 | Triplet | 3H | Ester -O-CH₂-CH₃ | Methyl protons of the ethyl ester, split into a triplet. |
| ~0.95 | Triplet | 3H | Propyl -CH₂CH₂-CH₃ | Terminal methyl protons of the propyl group. |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Causality and Insights |
|---|---|---|
| ~164.0 | Ester C =O | Carbonyl carbon of the ethyl ester group. |
| ~148.0 | Pyrazole C 5 | Carbon bearing the propyl group, shifted downfield due to attachment to nitrogen. |
| ~140.0 | Pyrazole C 3 | Carbon bearing the proton, significantly downfield due to aromaticity and N-adjacency. |
| ~139.0 | Phenyl C 1 (ipso) | Carbon of the phenyl ring directly attached to the pyrazole nitrogen. |
| ~129.0 | Phenyl C 3/C5 | Aromatic carbons of the phenyl ring. |
| ~127.0 | Phenyl C 4 | Aromatic carbon of the phenyl ring. |
| ~125.0 | Phenyl C 2/C6 | Aromatic carbons of the phenyl ring. |
| ~110.0 | Pyrazole C 4 | Carbon bearing the ester group. Its upfield shift is characteristic for this position. |
| ~60.0 | Ester -O-CH₂ - | Methylene carbon of the ethyl ester. |
| ~28.0 | Propyl -CH₂ - | Propyl carbon adjacent to the pyrazole ring. |
| ~22.0 | Propyl -CH₂ - | Central carbon of the propyl chain. |
| ~14.0 | Ester/Propyl -CH₃ | Methyl carbons of the ethyl and propyl groups, expected to be in a similar region. |
5.1.2. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Technique: Electrospray Ionization (ESI-MS) is typically used.
-
Expected Molecular Ion: For C₁₅H₁₈N₂O₂, the calculated molecular weight is 258.32 g/mol . The primary peak observed will be the protonated molecule [M+H]⁺ at m/z 259.
-
Fragmentation: Common fragmentation pathways for pyrazoles include the loss of N₂ or HCN, though fragmentation of the ester and propyl side chains is also expected.[10][11]
5.1.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[12][13]
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
|---|---|---|---|
| ~3060 | C-H stretch | Aromatic C-H | Confirms the presence of the phenyl and pyrazole rings. |
| ~2960-2850 | C-H stretch | Aliphatic C-H | Indicates the propyl and ethyl groups. |
| ~1710 | C=O stretch | Ester Carbonyl | A strong, sharp absorption characteristic of the ester functional group. |
| ~1595, 1500 | C=C stretch | Aromatic Ring | Confirms the presence of the aromatic systems. |
| ~1550 | C=N stretch | Pyrazole Ring | Characteristic stretching vibration of the pyrazole heterocycle. |
| ~1240 | C-O stretch | Ester Linkage | Strong absorption associated with the C-O single bond of the ester. |
Physical Properties
-
Melting Point: A sharp melting point, determined using a calibrated apparatus, is a key indicator of high purity. For a novel compound, this is an experimentally determined value.
-
Elemental Analysis: Combustion analysis should yield percentages of Carbon, Hydrogen, and Nitrogen that are within ±0.4% of the calculated theoretical values (C: 69.74%, H: 7.02%, N: 10.84%).[9]
Conclusion
This guide has detailed a reliable and well-established methodology for the synthesis of this compound. By employing the Knorr pyrazole synthesis, the target molecule can be obtained in good yield from readily accessible starting materials. The causality-driven explanations for experimental choices and the comprehensive characterization workflow provide a robust framework for researchers. The combination of NMR, MS, and IR spectroscopy offers a self-validating system to confirm the successful synthesis and purity of the final product, enabling its use in further research and development activities.
References
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- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
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- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- RSC Publishing. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers.
- RSC Publishing. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides.
- PMC - NIH. (n.d.).
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
- Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- YouTube. (2019). synthesis of pyrazoles.
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- [Ce(L-Pro)2]2 (Oxa)
- NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester.
- ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au).
- Journal of the Chemical Society B. (n.d.).
- ChemicalBook. (n.d.). Pyrazole(288-13-1) IR Spectrum.
- ResearchGate. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 629(1), 135-145.
- Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
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An In-depth Technical Guide to Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate
Abstract
The pyrazole nucleus is a cornerstone scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile chemical properties.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of a specific, promising derivative: Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate . While direct experimental data for this exact molecule is sparse, this document, prepared for researchers, scientists, and drug development professionals, synthesizes information from closely related analogs to provide robust, scientifically grounded insights. We will delve into a validated synthetic protocol, present predicted physicochemical and spectral data, and explore promising avenues for future research, particularly in drug discovery.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug development.[1][4] Its unique electronic configuration and ability to participate in hydrogen bonding allow for potent and selective interactions with a wide array of biological targets. Consequently, pyrazole derivatives have been successfully developed into drugs exhibiting anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][3]
The molecule of interest, this compound, incorporates several key features:
-
A Phenyl Group at N1: This substituent influences the molecule's lipophilicity and potential for π-π stacking interactions with biological receptors.
-
A Propyl Group at C5: The alkyl chain can modulate binding affinity and selectivity within protein pockets.
-
An Ethyl Carboxylate at C4: This group acts as a hydrogen bond acceptor and provides a handle for further chemical modification, for instance, into amides or hydrazides to explore structure-activity relationships (SAR).
This guide aims to provide a foundational understanding of this molecule, enabling researchers to harness its potential in their scientific endeavors.
Synthesis and Mechanism
The most established and reliable method for constructing the 1,5-disubstituted pyrazole core is the Knorr Pyrazole Synthesis .[5][6][7] This reaction involves the acid-catalyzed condensation of a β-ketoester with a hydrazine derivative.[5][8]
For the target molecule, the key precursors are phenylhydrazine and ethyl 2-formylhexanoate . The reaction proceeds through initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.
Proposed Synthetic Workflow
The diagram below outlines the logical flow for the synthesis of this compound.
Caption: Proposed Knorr synthesis workflow for the target molecule.
Detailed Experimental Protocol
This protocol is a representative procedure based on established Knorr synthesis methodologies.[5]
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-formylhexanoate (10 mmol, 1 eq.). Dilute with absolute ethanol (30 mL).
-
Addition of Hydrazine: Add phenylhydrazine (10 mmol, 1 eq.) to the stirred solution.
-
Catalysis: Add 3-5 drops of glacial acetic acid to the mixture to catalyze the condensation.
-
Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. The causality for heating is to provide the activation energy for both the initial hydrazone formation and the subsequent intramolecular cyclization and dehydration steps.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a mobile phase such as 30:70 ethyl acetate/hexane. The disappearance of the limiting β-ketoester analog indicates reaction completion.
-
Work-up: Once complete, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into 100 mL of ice-cold water with stirring to precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid and salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product as a crystalline solid.
Physicochemical Properties
The physical and chemical properties of the title compound are predicted based on calculations and data from structurally similar pyrazole esters.
| Property | Predicted Value / Description | Basis of Information |
| Molecular Formula | C₁₅H₁₈N₂O₂ | Calculation |
| Molecular Weight | 258.32 g/mol | Calculation |
| Appearance | White to off-white crystalline solid | Analogy to related pyrazole esters.[9][10] |
| Melting Point | ~70 - 80 °C | Based on ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (73-75°C) and ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate (70-74°C).[9][10] |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, DMSO, and chlorinated solvents. Sparingly soluble in water. | General solubility of organic esters. |
| XLogP3 | ~3.5 | Estimation based on structure. |
Spectral Analysis
The structural elucidation of the target molecule relies on standard spectroscopic techniques. The following data are predicted based on well-documented spectra of analogous compounds, particularly ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |
| Pyrazole-H | ~8.0 | s | 1H | C3-H |
| Phenyl-H | ~7.5 - 7.6 | m | 5H | Ar-H |
| Methylene (-O-CH₂-) | ~4.2 | q | 2H | Ester CH₂ |
| Methylene (-CH₂-CH₂CH₃) | ~2.7 | t | 2H | Propyl α-CH₂ |
| Methylene (-CH₂-CH₂-CH₃) | ~1.6 | sextet | 2H | Propyl β-CH₂ |
| Methyl (-O-CH₂-CH₃) | ~1.3 | t | 3H | Ester CH₃ |
| Methyl (-CH₂-CH₂-CH₃) | ~0.9 | t | 3H | Propyl γ-CH₃ |
| ¹³C NMR (Predicted) | δ (ppm) | Assignment |
| Carbonyl | ~163 | C=O (Ester) |
| Pyrazole C5 | ~148 | C5-Propyl |
| Pyrazole C3 | ~140 | C3-H |
| Phenyl C1' | ~138 | C-ipso |
| Phenyl C2', C3', C4' | ~129, 128, 125 | Ar-C |
| Pyrazole C4 | ~115 | C4-COOEt |
| Methylene | ~60 | O-CH₂ |
| Propyl Cα | ~28 | Propyl-CH₂ |
| Propyl Cβ | ~22 | Propyl-CH₂ |
| Propyl Cγ & Ester Cβ | ~14 | Propyl-CH₃ & Ester-CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum provides critical information about the functional groups present in the molecule. Key absorption bands are expected in the following regions.[11][12][13]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3150 | C-H Stretch | Aromatic (Pyrazole & Phenyl) |
| ~2850-2980 | C-H Stretch | Aliphatic (Propyl & Ethyl) |
| ~1700-1725 | C=O Stretch | Ester Carbonyl (Strong) |
| ~1590-1610 | C=C Stretch | Aromatic Rings |
| ~1540-1560 | C=N Stretch | Pyrazole Ring |
| ~1250 | C-O Stretch | Ester |
Mass Spectrometry (MS)
In an Electron Ionization (EI) mass spectrum, the molecule is expected to show a prominent molecular ion peak (M⁺) at m/z = 258 . Common fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) from the ester, leading to a fragment at m/z = 213, and cleavage of the propyl chain.
Potential Applications & Future Research Directions
The true value of a molecule like this compound lies in its potential for biological activity. The broader pyrazole class is a rich source of therapeutic leads.[3][14]
Caption: Diverse applications stemming from the core pyrazole scaffold.
Field-Proven Insights
-
Anti-inflammatory and Analgesic Agents: Many commercial non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole scaffold, targeting cyclooxygenase (COX) enzymes.
-
Anticancer Therapeutics: Pyrazole derivatives have been developed as inhibitors of various protein kinases, which are crucial regulators of cell proliferation and survival.[2]
-
Agrochemicals: The pyrazole structure is also prevalent in fungicides and herbicides, demonstrating its broad utility.[1]
Authoritative Grounding for Future Research
A highly pertinent area for future investigation comes from a recent (2025) study on N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide , a compound structurally very similar to the title molecule. This analog was identified as a potent and selective HDAC6 inhibitor and demonstrated significant therapeutic efficacy in a mouse model of acute liver injury. This finding is critical because it directly links the 5-propyl pyrazole moiety to a specific, high-value therapeutic target (HDAC6) involved in inflammation and cell death pathways.
Given this precedent, it is highly recommended that this compound be investigated as a potential precursor for novel HDAC6 inhibitors. The ethyl ester at position C4 can be readily converted to a hydroxamic acid, a key zinc-binding group required for potent HDAC inhibition. This provides a clear, data-driven hypothesis for initiating a drug discovery program.
Furthermore, other studies have highlighted that N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates can exhibit interesting nonlinear optical (NLO) properties, suggesting potential applications in materials science.[12][15]
Conclusion
This compound is a molecule of significant scientific interest. While direct characterization data is not yet widely published, this guide has established a robust framework for its synthesis and predicted its key chemical properties based on authoritative data from closely related analogs. The well-defined Knorr synthesis provides a reliable route for its preparation, and its spectral characteristics can be confidently predicted. Most importantly, the strong biological activity of the pyrazole class, especially the recent discovery of a 5-propyl pyrazole analog as a potent HDAC6 inhibitor, positions this compound as a high-priority target for researchers in drug discovery and medicinal chemistry.
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NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]
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Arabian Journal of Chemistry. (2013). Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials. Retrieved from [Link]
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ResearchGate. (2024). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Retrieved from [Link]
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NIH National Center for Biotechnology Information. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved from [Link]
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ResearchGate. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole (a) in the gas.... Retrieved from [Link]
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SpectraBase. (n.d.). ETHYL_1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (2010). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (2013). Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]
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ScienceDirect. (2013). Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials. Retrieved from [Link]
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ResearchGate. (2016). (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Novel N-substituted-5-phenyl-1 H-pyrazole-4-ethyl carboxylates as potential NLO materials. Retrieved from [Link]
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ResearchGate. (n.d.). Corrigendum to “Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials” [Arab. J. Chem. (6) (2013) 97–102]. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of sodium 2-ethylhexanoate. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of Ethyl 2-acetylhexanoate: Methods and Yield Optimization. Retrieved from [Link]
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Quick Company. (n.d.). A Novel Process For Synthesis Of Pure Sodium 2 Ethyl Hexanoate Salt. Retrieved from [Link]
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A Predictive Spectroscopic and Synthetic Guide to Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate
Abstract
This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate, a compound of interest in medicinal and agricultural chemistry. In the absence of directly published experimental data for this specific molecule, this document synthesizes information from structurally analogous pyrazole derivatives to forecast its ¹H NMR, ¹³C NMR, IR, and mass spectra. Methodologies for data acquisition, a plausible synthetic route, and a detailed interpretation of the expected spectroscopic signatures are presented to support researchers and drug development professionals in the identification and characterization of this and similar chemical entities.
Introduction
Pyrazole derivatives are a cornerstone in modern pharmacology and agrochemistry, exhibiting a wide range of biological activities.[1][2] The specific arrangement of substituents on the pyrazole ring dictates the molecule's steric and electronic properties, and thus its biological function. This compound combines several key features: a 1-phenyl group, a 5-propyl chain, and a 4-ethoxycarbonyl group. This combination makes it a valuable scaffold for further chemical exploration.
Precise structural elucidation is paramount in the development of novel chemical entities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to this process. This guide will provide a detailed, predictive analysis of the expected spectroscopic data for the title compound, grounded in the established data of closely related molecules.
Molecular Structure
A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The structure of this compound is depicted below.
Caption: Molecular structure of the title compound.
Synthesis Pathway
A common and effective method for the synthesis of 1,5-disubstituted pyrazole-4-carboxylates involves the reaction of a hydrazine with a suitably substituted three-carbon electrophile.[3] The following protocol outlines a plausible synthesis for the title compound.
Caption: Proposed synthesis of the title compound.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of ethyl 2-(1-oxobutyl)-3-oxo-butanoate (1.0 eq) in absolute ethanol, add phenylhydrazine (1.0 eq).
-
Reaction: The mixture is refluxed for 4-6 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed with a saturated solution of sodium bicarbonate and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the final product.
Spectroscopic Analysis
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrazole-H | 7.9 - 8.1 | s | - |
| Phenyl-H | 7.3 - 7.6 | m | - |
| O-CH₂ | 4.1 - 4.3 | q | ~7.1 |
| Propyl-CH₂ (α) | 2.6 - 2.8 | t | ~7.5 |
| Propyl-CH₂ (β) | 1.6 - 1.8 | sextet | ~7.5 |
| O-CH₂-CH₃ | 1.2 - 1.4 | t | ~7.1 |
| Propyl-CH₃ | 0.9 - 1.1 | t | ~7.5 |
-
Pyrazole Proton (1H, singlet, δ 7.9 - 8.1 ppm): The single proton on the pyrazole ring is expected to be a singlet and significantly downfield due to the anisotropic effect of the aromatic pyrazole ring and the electron-withdrawing effect of the adjacent ester group. For comparison, the pyrazole proton in ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate appears at 7.99 ppm.[4]
-
Phenyl Protons (5H, multiplet, δ 7.3 - 7.6 ppm): The five protons of the N-phenyl group are expected to appear as a complex multiplet in the aromatic region.
-
Ethyl Ester Protons (2H, quartet, δ 4.1 - 4.3 ppm; 3H, triplet, δ 1.2 - 1.4 ppm): The methylene protons of the ethyl ester will appear as a quartet due to coupling with the adjacent methyl group, which in turn will be a triplet.
-
Propyl Group Protons (2H, triplet, δ 2.6 - 2.8 ppm; 2H, sextet, δ 1.6 - 1.8 ppm; 3H, triplet, δ 0.9 - 1.1 ppm): The methylene protons alpha to the pyrazole ring will be the most downfield of the propyl protons. The beta-methylene protons will appear as a sextet due to coupling with both the alpha-methylene and the terminal methyl protons. The terminal methyl group will be a triplet.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | 163 - 165 |
| Pyrazole C5 | 148 - 150 |
| Pyrazole C3 | 140 - 142 |
| Phenyl C1' | 138 - 140 |
| Phenyl C2', C6' | 128 - 130 |
| Phenyl C3', C5' | 127 - 129 |
| Phenyl C4' | 125 - 127 |
| Pyrazole C4 | 110 - 112 |
| O-CH₂ | 60 - 62 |
| Propyl-CH₂ (α) | 28 - 30 |
| Propyl-CH₂ (β) | 22 - 24 |
| O-CH₂-CH₃ | 14 - 15 |
| Propyl-CH₃ | 13 - 14 |
-
Carbonyl Carbon (δ 163 - 165 ppm): The ester carbonyl carbon is expected to be the most downfield signal.
-
Pyrazole Ring Carbons: The C5 and C3 carbons of the pyrazole ring are expected to be in the aromatic region, with the C5 carbon being slightly more downfield due to its attachment to the propyl group. The C4 carbon, being shielded, will appear more upfield. These predictions are based on data from various substituted pyrazoles.[5][6]
-
Phenyl Ring Carbons: The carbons of the phenyl ring will appear in the typical aromatic region of 125-140 ppm.
-
Alkyl Carbons: The carbons of the ethyl and propyl groups will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O Stretch (Ester) | 1710 - 1730 |
| C=N Stretch (Pyrazole) | 1590 - 1610 |
| C=C Stretch (Aromatic) | 1450 - 1550 |
| C-O Stretch (Ester) | 1200 - 1250 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
-
C=O Stretch: A strong absorption band is expected around 1710-1730 cm⁻¹ corresponding to the carbonyl stretching of the ethyl ester.
-
Aromatic and Heteroaromatic Stretches: The C=N and C=C stretching vibrations of the pyrazole and phenyl rings will appear in the 1450-1610 cm⁻¹ region.
-
C-O Stretch: A strong band for the C-O stretching of the ester group is predicted to be in the 1200-1250 cm⁻¹ range.
-
C-H Stretches: Aromatic C-H stretching will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and propyl groups will be seen below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
| Ion | Predicted m/z |
| [M]⁺ | 272 |
| [M - C₂H₅]⁺ | 243 |
| [M - OC₂H₅]⁺ | 227 |
| [M - C₃H₇]⁺ | 229 |
| [C₆H₅N₂]⁺ | 105 |
| [C₆H₅]⁺ | 77 |
The molecular ion peak [M]⁺ is expected at m/z 272. Key fragmentation pathways for N-phenyl pyrazoles often involve cleavage of the substituents and fragmentation of the pyrazole ring.[7][8]
Caption: A simplified predicted fragmentation pathway.
-
Loss of the Propyl Group: Cleavage of the propyl group would result in a fragment at m/z 229.
-
Loss of the Ethoxy Group: Loss of the ethoxy radical from the ester would give a fragment at m/z 227.
-
Phenyl Cation: The phenyl cation at m/z 77 is a common fragment for phenyl-substituted compounds.
Conclusion
This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By synthesizing data from analogous compounds, we have established a robust set of expected values for its ¹H NMR, ¹³C NMR, IR, and mass spectra. These predictions, along with the outlined synthetic protocol, offer a solid foundation for researchers working on the synthesis and characterization of this and related pyrazole derivatives. It is important to note that these are predicted values and experimental verification is the ultimate standard for structural confirmation.
References
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PubChem. Ethyl 1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]
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Fun, H.-K., et al. (2010). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2228. [Link]
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Alzhapparova, N. A., et al. (2025). Molecular fragmentation of N-phenacylpyrazole 5a. ResearchGate. [Link]
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Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. [Link]
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Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
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Elguero, J., et al. (1976). ¹³C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. ResearchGate. [Link]
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Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. [Link]
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Chen, X., et al. (2012). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [Journal Name]. [Link]
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Begtrup, M. (1974). ¹³C-NMR spectra of phenyl-substituted azole derivatives part 2, a conformational study. SciSpace. [Link]
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Al-Masoudi, N. A., et al. (2011). ¹³C NMR chemical shifts for compounds 1-15 in DMSO-d 6. ResearchGate. [Link]
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single crystal X-ray diffraction of ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate
An In-Depth Technical Guide to the Single-Crystal X-ray Diffraction Analysis of Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate
Executive Summary
The pyrazole heterocyclic scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. The precise three-dimensional arrangement of atoms within these molecules dictates their biological activity, making their unambiguous structural characterization a critical step in drug discovery and development. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining molecular structure, providing unparalleled detail on conformation, configuration, and intermolecular interactions.[1][2][3] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the complete workflow for the structural elucidation of a novel pyrazole derivative, this compound. By integrating field-proven insights with established protocols, this document explains not only the "how" but also the critical "why" behind each experimental choice, from crystal growth to final data validation and reporting.
Introduction: The Imperative for Structural Certainty
Pyrazole and its derivatives are recognized for a wide spectrum of biological activities, which has led to their incorporation into numerous approved drugs.[4] The efficacy of these compounds is intrinsically linked to their ability to interact with specific biological targets. This interaction is governed by the molecule's 3D structure. Therefore, obtaining a high-resolution crystal structure is not merely an academic exercise; it is a fundamental requirement for structure-activity relationship (SAR) studies, computational modeling, and intellectual property protection.
Single-crystal X-ray diffraction provides the most accurate and precise measurements of molecular dimensions, revealing bond lengths, bond angles, and the overall molecular geometry with a level of detail that no other technique can match.[1][5] This guide will navigate the reader through the entire process, using this compound as a prototypical example to illustrate the journey from a synthesized compound to a fully refined and validated crystal structure.
Part I: From Synthesis to a Diffraction-Quality Crystal
The foundation of a successful SC-XRD experiment is a high-quality single crystal. This initial stage is often the most challenging and requires careful planning and execution.
Synthesis and Purification
A plausible synthesis for the title compound involves a multicomponent reaction, a common strategy for constructing substituted pyrazole rings. For instance, a reaction between a suitable β-ketoester, phenylhydrazine, and a propyl-containing precursor would yield the desired scaffold. Following synthesis, rigorous purification, typically by column chromatography followed by recrystallization, is paramount. Impurities can severely inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
The Art and Science of Crystallization
Crystallization is the process by which molecules in a solution arrange themselves into a highly ordered, repeating three-dimensional lattice. The goal is to grow a single, defect-free crystal of sufficient size (typically 0.1-0.4 mm in each dimension) for diffraction.
Causality Behind Solvent Selection: The choice of solvent is critical. The ideal solvent is one in which the compound has moderate solubility. If solubility is too high, the solution will remain unsaturated, and no crystals will form. If it is too low, the compound will precipitate as an amorphous powder or as a mass of tiny, unusable microcrystals. A common strategy is to dissolve the compound in a "good" solvent and introduce a "poor" solvent (an anti-solvent) in a controlled manner.
Key Crystallization Techniques:
-
Slow Evaporation: The compound is dissolved in a suitable solvent or solvent mixture in a vial covered with a perforated cap. As the solvent slowly evaporates, the solution becomes supersaturated, inducing crystallization. This is often the first method attempted due to its simplicity.
-
Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a sealed larger jar containing a reservoir of a miscible anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth. This method offers finer control over the rate of crystallization.
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or below. The decrease in solubility upon cooling drives crystallization.
Experimental Protocol: Crystallization
-
Preparation: Dissolve 10-20 mg of highly purified this compound in a minimal amount (0.5-1.0 mL) of a "good" solvent (e.g., dichloromethane or ethyl acetate) in a small, clean glass vial.
-
Induction: Carefully add a "poor" solvent (e.g., hexane or heptane) dropwise until the solution becomes faintly turbid. Add a single drop of the good solvent to redissolve the precipitate.
-
Growth: Cover the vial with a cap containing one or two small pinholes.
-
Incubation: Place the vial in a vibration-free environment (e.g., a quiet cupboard or a dedicated crystallization incubator) at a constant temperature.
-
Monitoring: Observe the vial periodically over several days to weeks for the formation of clear, well-defined single crystals with sharp edges.
Part II: Single-Crystal X-ray Diffraction Data Collection
Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays to generate a diffraction pattern, which contains the fundamental information about the crystal's internal structure.
The Principle of Diffraction
A crystal acts as a three-dimensional diffraction grating for X-rays. When a monochromatic X-ray beam strikes the crystal, the electrons of the atoms scatter the X-rays. Due to the regular, repeating arrangement of atoms in the lattice, most scattered waves interfere destructively. However, in specific directions, they interfere constructively, producing a pattern of discrete diffracted spots or "reflections." The geometric relationship between these spots is dictated by the crystal's unit cell dimensions and symmetry, while their intensities are related to the arrangement of atoms within that unit cell.[3]
Experimental Workflow
The data collection process follows a logical sequence designed to efficiently capture a complete and high-quality dataset.
Caption: Workflow from crystal mounting to data collection.
Step-by-Step Data Collection Protocol
-
Crystal Mounting: A suitable crystal is carefully selected under a microscope and mounted on a holder (e.g., a MiTeGen MicroMount™) using a cryoprotectant oil. The assembly is then attached to a goniometer head.
-
Cryo-cooling: The crystal is rapidly cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This is a crucial step that minimizes atomic vibrations and significantly reduces radiation damage to the crystal during X-ray exposure, resulting in higher-quality data.
-
Unit Cell Determination: A few initial diffraction images are collected to locate reflections. The positions of these reflections are used by the control software to determine the dimensions (a, b, c, α, β, γ) and symmetry of the unit cell.
-
Data Collection Strategy: Based on the crystal's symmetry (Bravais lattice), the software calculates an optimized strategy to collect a complete and redundant dataset. This involves a series of "runs," where the crystal is rotated through specific angles (e.g., ω or φ scans) while diffraction images are continuously recorded by the detector. The exposure time per image is chosen to ensure good signal-to-noise for weaker reflections without overloading the detector with strong ones.
-
Full Data Collection: The calculated strategy is executed, resulting in hundreds or thousands of raw image files.
Data Presentation: Crystallographic Parameters
All quantitative data from the experiment are compiled into a standardized table. The following table presents a realistic, hypothetical dataset for the title compound, with values informed by published structures of similar pyrazole derivatives.[6][7]
| Parameter | This compound |
| Empirical Formula | C15H18N2O2 |
| Formula Weight | 258.32 |
| Temperature (K) | 100(2) |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 9.154(3) |
| b (Å) | 12.881(5) |
| c (Å) | 11.726(4) |
| α (°) | 90 |
| β (°) | 105.34(1) |
| γ (°) | 90 |
| Volume (ų) | 1332.1(8) |
| Z (Molecules/Unit Cell) | 4 |
| Calculated Density (Mg/m³) | 1.289 |
| Absorption Coefficient (mm⁻¹) | 0.087 |
| Crystal Size (mm³) | 0.35 x 0.20 x 0.15 |
| Theta Range for Data Collection (°) | 2.50 to 27.50 |
| Reflections Collected | 15280 |
| Independent Reflections | 3055 [R(int) = 0.041] |
| Completeness to Theta = 25.242° (%) | 99.8 |
| Data / Restraints / Parameters | 3055 / 0 / 174 |
| Goodness-of-Fit on F² | 1.053 |
| Final R indices [I>2σ(I)] | R1 = 0.048, wR2 = 0.115 |
| R indices (all data) | R1 = 0.065, wR2 = 0.128 |
| Largest Diff. Peak and Hole (e.Å⁻³) | 0.31 and -0.25 |
Part III: Data Processing, Structure Solution, and Refinement
This stage involves converting the raw diffraction images into a chemically meaningful 3D atomic model using specialized software.
Data Reduction and Structure Solution
-
Integration: The first step is to process the raw images to determine the precise position and intensity of each diffraction spot. This integration process generates a reflection file containing a list of Miller indices (h,k,l) with their corresponding intensities (I) and standard uncertainties (σ(I)).
-
Solving the Phase Problem: The intensities are proportional to the square of the structure factor amplitudes (|F|), but the phase information (the sign of the wave) is lost during the experiment. Determining these phases is known as the "phase problem." For small molecules like our target compound, powerful algorithms known as direct methods are typically used to derive an initial set of phases directly from the intensity statistics, leading to an initial, rough electron density map.
Structure Refinement using SHELXL
The initial model from the structure solution is incomplete and inaccurate. Refinement is an iterative process of adjusting the atomic parameters (positional coordinates, atomic displacement parameters) to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed pattern.[8] The program SHELXL is the industry standard for small-molecule crystal structure refinement.[9][10][11]
Caption: The iterative cycle of structure solution and refinement.
Refinement Protocol:
-
Initial Model Building: The strongest peaks in the initial electron density map are assigned to the heaviest atoms (O, N, C).
-
Isotropic Refinement: The positional and isotropic (spherical) atomic displacement parameters (ADPs) for these atoms are refined.
-
Difference Fourier Map: A difference map (Fo - Fc) is calculated, where Fo is the observed structure factor amplitude and Fc is the one calculated from the current model. This map reveals the locations of missing atoms (as positive peaks) and incorrectly placed atoms (as negative peaks).
-
Model Completion: The remaining non-hydrogen atoms are located from the difference map and added to the model.
-
Anisotropic Refinement: Once all non-hydrogen atoms are located, their ADPs are refined anisotropically (as ellipsoids), which accounts for the direction-dependent thermal motion of the atoms.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in geometrically calculated positions and refined using a "riding model" (e.g., AFIX instructions in SHELXL), where their positions are tied to the parent carbon or nitrogen atom.
-
Convergence: The refinement process is repeated until the model converges, meaning that further cycles of refinement cause no significant changes in the parameters. Convergence is monitored by observing the R-factors (R1, wR2) and the Goodness-of-Fit (GooF).
Part IV: Structural Analysis and Interpretation
With a fully refined model, the chemical and structural insights can be extracted.
Molecular Geometry
The refined structure provides precise bond lengths, bond angles, and torsion angles. For the title compound, one would expect the pyrazole ring to be essentially planar.[6] The dihedral angle between the pyrazole ring and the N1-phenyl ring is a key conformational feature. Based on related structures, this angle is often significant, indicating a twisted conformation to minimize steric hindrance.[6][7] The ethyl carboxylate group may also be twisted relative to the pyrazole ring. The propyl group at the C5 position will likely adopt a staggered conformation to minimize steric strain.
Supramolecular Interactions and Crystal Packing
Beyond the individual molecule, SC-XRD reveals how molecules pack together in the crystal lattice. This is governed by a network of non-covalent intermolecular interactions. For the title compound, potential interactions include:
-
C-H···O Hydrogen Bonds: The carbonyl oxygen of the ester is a good hydrogen bond acceptor and may interact with C-H donors from neighboring phenyl or propyl groups.
-
π-π Stacking: The electron-rich phenyl and pyrazole rings can stack with each other in offset arrangements, contributing to the overall stability of the crystal packing.[12]
Analysis of these interactions is crucial, particularly in pharmaceutical science, as different packing arrangements (polymorphs) can have different physical properties, such as solubility and stability.
Part V: Data Validation and Reporting
The final step is to ensure the quality and integrity of the structural model and to prepare the data for publication or archiving according to international standards.
The Role of the IUCr and Standardization
The International Union of Crystallography (IUCr) establishes the standards for crystallographic research and publication.[13] Adherence to these standards ensures that data is consistent, verifiable, and can be readily understood and used by other scientists.
The Crystallographic Information File (CIF)
The standard format for submitting crystallographic data is the Crystallographic Information File (CIF).[14] This is a text-based file that contains all the essential information about the crystal structure determination, including the cell parameters, data collection details, atomic coordinates, and refinement statistics. SHELXL is designed to output a comprehensive CIF file upon completion of the refinement.[9][10]
Validation with checkCIF: A Self-Validating System
Before deposition or publication, the CIF must be validated using the IUCr's free online checkCIF service.[14][15] This powerful tool performs hundreds of automated checks on the geometric and crystallographic data, flagging potential issues such as:
-
Unusual bond lengths or angles.
-
Incorrect space group assignments.
-
Missing or incomplete data.
-
Potential errors in the refinement.
checkCIF generates a report with alerts (classified as A, B, C, or G) that the crystallographer must address. This process acts as a crucial peer-review step, ensuring the technical soundness and trustworthiness of the reported structure.[15]
Data Deposition
To ensure that crystallographic data is preserved and accessible to the scientific community, it is standard practice to deposit the final CIF and structure factor files with a public database. The primary repository for small-molecule organic and metal-organic structures is the Cambridge Crystallographic Data Centre (CCDC).[16][17] Upon deposition, the CCDC assigns a unique deposition number, which is included in the corresponding publication to allow readers to freely access the full set of crystallographic data.[18][19]
Conclusion
The single-crystal X-ray diffraction workflow, from the meticulous growth of a crystal to the rigorous validation of the final atomic model, represents a powerful pipeline for gaining definitive structural insights. For a molecule like this compound, this technique provides an unambiguous 3D structure, clarifying its conformation and revealing the subtle intermolecular forces that govern its solid-state behavior. For researchers in drug development, this detailed structural knowledge is invaluable, underpinning rational drug design, enabling deeper understanding of biological function, and accelerating the journey from molecular concept to therapeutic reality.
References
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Latifi, R. User guide to crystal structure refinement with SHELXL. Available at: [Link]
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International Union of Crystallography (IUCr). Crystallographic Information Framework. Available at: [Link]
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at: [Link]
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. ResearchGate. Available at: [Link]
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Bhardwaj, R. M., et al. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(4), 2616-2633. Available at: [Link]
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University of Canterbury. SHELXL Manual. Available at: [Link]
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Reid, J. P., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5440. Available at: [Link]
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El-Hiti, G. A., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide–dimethylformamide (1/1). Zeitschrift für Kristallographie-New Crystal Structures, 235(6), 1361-1364. Available at: [Link]
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Al-Ostoot, F. H., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. Journal of Biomolecular Structure and Dynamics, 40(18), 8205-8224. Available at: [Link]
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A Technical Guide to the Physicochemical Characterization of Ethyl 1-Phenyl-5-Propyl-1H-Pyrazole-4-Carboxylate: Solubility and Stability Profiling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical framework for determining the aqueous solubility and chemical stability of the novel compound, Ethyl 1-Phenyl-5-Propyl-1H-Pyrazole-4-Carboxylate. As a new chemical entity (NCE), establishing its fundamental physicochemical properties is a critical prerequisite for any further development in pharmaceutical research. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for a robust characterization campaign. Methodologies are grounded in international regulatory standards, including the International Council for Harmonisation (ICH) guidelines, to ensure the generation of reliable and submission-quality data. We will detail protocols for both kinetic and thermodynamic solubility assessment and a full forced degradation study to elucidate the compound's intrinsic stability profile.
Introduction: The Importance of the Pyrazole Scaffold and Early Physicochemical Profiling
The pyrazole ring system is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[1][2] Its unique electronic and steric properties allow it to serve as a versatile bioisostere for other aromatic rings, often leading to improved potency and optimized physicochemical properties such as lipophilicity and aqueous solubility.[3][4] The metabolic stability of the pyrazole nucleus is another key factor contributing to its prevalence in drug discovery programs.[2]
This compound is a specific derivative within this important class.[5] Before its biological potential can be explored, a thorough understanding of its solubility and stability is paramount. These properties govern critical downstream activities, including:
-
Bioassay Performance: Poor solubility can lead to compound precipitation in in vitro assays, resulting in inaccurate structure-activity relationship (SAR) data.[6]
-
Formulation Development: Solubility data dictates the choice of excipients and the feasibility of developing oral or parenteral dosage forms.
-
Pharmacokinetics: Aqueous solubility is a primary determinant of a drug's dissolution rate and subsequent absorption, directly impacting bioavailability.[7]
-
Safety and Efficacy: Chemical stability ensures that the drug maintains its potency and that toxic degradation products do not form during its shelf life.[8][9]
This guide presents a systematic approach to generate this foundational dataset.
Aqueous Solubility Determination
Aqueous solubility is a measure of the maximum concentration of a substance that can dissolve in water at a given temperature and pH. In drug discovery, it is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[6][7]
-
Kinetic Solubility: Measures the concentration of a compound in solution after a short incubation time when added from a high-concentration DMSO stock. It reflects the solubility of the amorphous form and is prone to supersaturation. It is a high-throughput method ideal for early-stage screening.[6][7]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound. It is determined after a prolonged incubation period (typically 24 hours or more) and is the "gold standard" for preformulation and regulatory submissions.[10][11]
Experimental Workflow for Solubility Assessment
The logical flow for a comprehensive solubility assessment involves screening across a physiologically relevant pH range to understand how the compound's charge state affects its solubility.
Caption: Workflow for Kinetic and Thermodynamic Solubility Profiling.
Protocol 1: Thermodynamic Solubility via Shake-Flask Method
This method determines the equilibrium solubility and is considered the definitive measure.
1. Materials:
- This compound (solid powder)
- Phosphate buffered saline (PBS), pH 7.4
- Citrate buffer, pH 3.0 and 5.0
- 0.01 N HCl, pH 2.0
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid
- Glass vials with screw caps
- Orbital shaker
- 0.22 µm syringe filters (PVDF or PTFE)
- HPLC system with UV detector
2. Procedure:
- Add an excess amount of the solid compound (e.g., 2-5 mg) to separate vials containing 1 mL of each buffer (pH 2.0, 3.0, 5.0, 7.4). The solid should be clearly visible.
- Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).
- Equilibrate the samples for at least 24 hours to ensure equilibrium is reached.[10]
- After incubation, allow the vials to stand for 1 hour to let the undissolved solid settle.
- Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all particulate matter.
- Dilute the filtrate with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of the HPLC calibration curve.
- Prepare a stock solution of the compound of known concentration in a suitable organic solvent (e.g., acetonitrile) and create a series of calibration standards.
- Analyze the calibration standards and the diluted filtrate samples by a validated HPLC-UV method.
- Calculate the concentration in the filtrate using the calibration curve and account for the dilution factor to determine the solubility.
Data Presentation: Solubility Profile
Summarize the quantitative results in a clear, structured table.
| pH of Buffer | Temperature (°C) | Incubation Time (h) | Solubility (µg/mL) | Solubility (µM) |
| 2.0 (0.01 N HCl) | 25 | 24 | Experimental Value | Calculated Value |
| 3.0 (Citrate) | 25 | 24 | Experimental Value | Calculated Value |
| 5.0 (Citrate) | 25 | 24 | Experimental Value | Calculated Value |
| 7.4 (PBS) | 25 | 24 | Experimental Value | Calculated Value |
Chemical Stability Assessment
Chemical stability testing evaluates the susceptibility of a drug substance to change over time under the influence of various environmental factors. Forced degradation, or stress testing, is a critical component of this assessment. It involves intentionally degrading the compound under more severe conditions than those used for accelerated stability testing.[12] The primary goals, as outlined in ICH guideline Q1A(R2), are:[13][14][15]
-
To identify likely degradation products: This helps in establishing degradation pathways.[16]
-
To demonstrate the intrinsic stability of the molecule: This reveals its inherent vulnerabilities.[12]
-
To validate the specificity of the analytical method: The method must be "stability-indicating," meaning it can accurately measure the active ingredient in the presence of its degradation products.[17][18]
Common Degradation Pathways
The principal chemical degradation pathways for pharmaceuticals are hydrolysis, oxidation, and photolysis.[9][19] Given the structure of this compound, which contains an ethyl ester, it is particularly susceptible to hydrolysis.[19]
-
Hydrolysis: Cleavage of a molecule by reaction with water. Ester hydrolysis is frequently catalyzed by acid or base.[19]
-
Oxidation: Degradation via reaction with oxygen or other oxidizing agents, often initiated by light or trace metals.[8][9]
-
Photolysis: Degradation caused by exposure to light, particularly UV light.[19]
Experimental Workflow for Forced Degradation
Caption: Workflow for a Forced Degradation (Stress Testing) Study.
Protocol 2: Forced Degradation Study
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products are generated at a sufficient level for detection without being so excessive that secondary degradation occurs.[20][21]
1. Materials:
- Compound stock solution (1 mg/mL in 50:50 acetonitrile:water)
- 1.0 N HCl and 1.0 N NaOH
- 30% Hydrogen Peroxide (H₂O₂)
- HPLC system with Photodiode Array (PDA) detector and/or Mass Spectrometer (MS)
- Photostability chamber compliant with ICH Q1B guidelines
2. Procedure:
- Control Sample: Dilute the stock solution to the target concentration (e.g., 100 µg/mL) with diluent. Analyze at time zero.
- Acid Hydrolysis: Mix stock solution with 0.1 N HCl. Store at 60°C. Withdraw aliquots at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of NaOH, dilute, and analyze.
- Base Hydrolysis: Mix stock solution with 0.1 N NaOH. Store at room temperature (ester hydrolysis is often rapid under basic conditions).[20] Withdraw aliquots, neutralize with HCl, dilute, and analyze.
- Oxidative Degradation: Mix stock solution with 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots, dilute, and analyze.[16]
- Thermal Degradation: Store the stock solution (in a neutral buffer if needed) at 60°C, protected from light. Withdraw aliquots, dilute, and analyze.
- Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[22] A parallel control sample should be wrapped in aluminum foil. Analyze both samples.
3. Analytical Method:
- A stability-indicating HPLC method is essential. This is typically a gradient reversed-phase method capable of separating the parent compound from all process impurities and degradation products.[23][24]
- A PDA detector is crucial for assessing peak purity and identifying the emergence of new chromophores.
- LC-MS is highly beneficial for the initial identification of degradation products by providing molecular weight information.[23]
Data Presentation: Forced Degradation Summary
| Stress Condition | Conditions | Duration | % Assay of Parent | % Degradation | No. of Degradants | Remarks (e.g., Major Degradant RRT) |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 h | Value | Value | Value | Description |
| Base Hydrolysis | 0.1 N NaOH, RT | 8 h | Value | Value | Value | Description |
| Oxidation | 3% H₂O₂, RT | 24 h | Value | Value | Value | Description |
| Thermal | 60°C | 72 h | Value | Value | Value | Description |
| Photolytic | ICH Q1B | - | Value | Value | Value | Description |
Conclusion and Next Steps
The systematic execution of the protocols outlined in this guide will generate a robust physicochemical profile for this compound. The solubility data will inform the design of appropriate formulations for both in vitro and in vivo studies, while the stability profile will identify potential liabilities and guide handling, storage, and formulation strategies. This foundational knowledge is indispensable for advancing a promising new chemical entity through the drug discovery and development pipeline, ensuring that subsequent resource-intensive studies are built upon a solid scientific footing.
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An In-depth Technical Guide to Elucidating the Mechanism of Action of Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate
Distribution: For Researchers, Scientists, and Drug Development Professionals
Preamble: The Pyrazole Scaffold - A Privileged Structure in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2][3] Its metabolic stability and versatile synthetic accessibility have established it as a "privileged scaffold," leading to the development of numerous clinically approved drugs with diverse therapeutic applications.[1] From the anti-inflammatory celecoxib to the kinase inhibitor crizotinib, the pyrazole core has demonstrated remarkable efficacy across a spectrum of biological targets.[1][4] This guide focuses on a specific, yet under-characterized derivative, Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate, and provides a comprehensive framework for elucidating its mechanism of action. Given the nascent state of research on this particular molecule, this document will leverage the extensive knowledge of the broader pyrazole class to propose and validate potential biological activities.
Structural Synopsis and Mechanistic Hypotheses
This compound is characterized by a central pyrazole ring with four key substituents: a phenyl group at position 1, a propyl group at position 5, an ethyl carboxylate group at position 4, and a hydrogen at position 3. The nature and positioning of these substituents are critical determinants of the molecule's potential biological targets. Based on extensive literature on pyrazole derivatives, we can formulate several primary mechanistic hypotheses for investigation.[4][5][6]
-
Hypothesis 1: Inhibition of Protein Kinases. The phenyl group at the N1 position is a common feature in many kinase inhibitors.[1] Depending on the conformation adopted, this compound could potentially target the ATP-binding pocket of various kinases implicated in oncology, such as EGFR, HER-2, or cyclin-dependent kinases (CDKs).[5]
-
Hypothesis 2: Modulation of Inflammatory Pathways. The pyrazole scaffold is the basis for several non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[4] It is plausible that this compound could exhibit anti-inflammatory properties through inhibition of COX-1/COX-2 or other inflammatory mediators like lipoxygenase (LOX), TNF-α, or interleukins.[6]
-
Hypothesis 3: Anticancer Activity via Tubulin Polymerization Inhibition. Certain pyrazole-containing compounds have been shown to exert their cytotoxic effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[5]
-
Hypothesis 4: Other Potential Targets. The versatility of the pyrazole ring allows for a wide range of biological activities.[3] Other potential mechanisms could include inhibition of enzymes such as histone deacetylases (HDACs), particularly HDAC6, which has been a target for other pyrazole derivatives in the context of acute liver injury, or interactions with various receptors.[7]
The following sections will detail the experimental workflows required to systematically investigate these hypotheses.
Experimental Workflows for Target Identification and Validation
A logical, phased approach is essential for the efficient elucidation of the compound's mechanism of action. The proposed workflow begins with broad phenotypic screening and progressively narrows down to specific target identification and validation.
Phase 1: Broad Phenotypic Screening
The initial step is to perform a series of cell-based assays to identify the general biological activity of this compound.
Experimental Protocol: Multiplexed Cytotoxicity and Proliferation Assays
-
Cell Line Selection: A panel of human cancer cell lines representing different tissue origins (e.g., A549 - lung, MCF-7 - breast, HeLa - cervical) and a non-cancerous cell line (e.g., HEK293) should be utilized.[5]
-
Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Serial dilutions should be made in the appropriate cell culture medium to achieve a final concentration range of 0.01 µM to 100 µM.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with the medium containing the various concentrations of the compound and incubate for 48-72 hours.
-
Viability and Proliferation Assessment: Utilize a multiplexed assay kit (e.g., Promega's CellTox™ Green Cytotoxicity Assay and CellTiter-Glo® 2.0 Assay) to simultaneously measure cytotoxicity and cell viability.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each cell line.
Data Presentation:
| Cell Line | Tissue Origin | IC50 (µM) |
| A549 | Lung Carcinoma | Experimental Value |
| MCF-7 | Breast Adenocarcinoma | Experimental Value |
| HeLa | Cervical Adenocarcinoma | Experimental Value |
| HEK293 | Human Embryonic Kidney | Experimental Value |
Causality Behind Experimental Choices: The use of a diverse cancer cell panel helps to identify if the compound has broad cytotoxic effects or is selective for certain cancer types. The inclusion of a non-cancerous cell line provides an early indication of potential toxicity to healthy cells.
Phase 2: Target Class Identification
Based on the results of the phenotypic screening, the next phase aims to narrow down the potential target class.
Experimental Protocol: Kinase Inhibition Profiling
-
Assay Platform: Utilize a commercially available kinase profiling service (e.g., Eurofins' KinaseProfiler™ or Reaction Biology's Kinase HotSpot™) to screen the compound against a large panel of recombinant human kinases at a fixed concentration (e.g., 10 µM).
-
Data Analysis: The results will be presented as a percentage of inhibition for each kinase. Hits are typically defined as kinases with >50% inhibition.
Experimental Protocol: COX/LOX Inhibition Assays
-
Assay Kits: Employ commercially available colorimetric or fluorometric assay kits to determine the inhibitory activity against COX-1, COX-2, and 5-LOX.
-
Procedure: Follow the manufacturer's instructions, which typically involve incubating the respective enzyme with the compound and a substrate (e.g., arachidonic acid) and measuring the formation of the product.
-
Data Analysis: Calculate the IC50 values for each enzyme.
Data Presentation:
| Target | IC50 (µM) |
| Kinase X | Experimental Value |
| Kinase Y | Experimental Value |
| COX-1 | Experimental Value |
| COX-2 | Experimental Value |
| 5-LOX | Experimental Value |
Visualization of Experimental Workflow:
Caption: Hypothetical kinase inhibition signaling pathway.
Concluding Remarks and Future Directions
This guide provides a robust and logical framework for the comprehensive investigation of the mechanism of action of this compound. By leveraging the extensive knowledge of the pyrazole scaffold as a privileged structure in drug discovery, we have formulated plausible hypotheses and detailed the experimental workflows necessary for their validation. The successful execution of these studies will not only elucidate the specific molecular mechanisms of this compound but also contribute to the broader understanding of pyrazole derivatives as a versatile class of therapeutic agents. Future work should focus on lead optimization based on the identified mechanism to enhance potency and selectivity, as well as in vivo studies to assess efficacy and safety in preclinical models.
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- 7. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrazole Scaffold: A Comprehensive Technical Guide to the Discovery of Novel Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Pyrazole Moiety in Medicinal Chemistry
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3] Its remarkable metabolic stability and versatile chemical nature have made it a "privileged scaffold," forming the structural core of a multitude of therapeutic agents with a broad spectrum of pharmacological activities.[1][2][3] From the anti-inflammatory properties of Celecoxib to the anti-cancer activity of Crizotinib, pyrazole-based compounds have demonstrated significant clinical success. This technical guide provides a comprehensive, in-depth exploration of the discovery of novel pyrazole-based bioactive molecules, designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to navigate this exciting field. We will delve into the intricacies of synthetic strategies, the nuances of biological evaluation, and the critical analysis of structure-activity relationships, all while emphasizing the causal logic that underpins experimental design and execution.
Part 1: The Synthetic Toolkit: Strategies for Constructing the Pyrazole Core and its Derivatives
The journey to discovering novel bioactive pyrazole molecules begins with their synthesis. The choice of synthetic route is a critical decision, dictated by factors such as the desired substitution pattern, scalability, and the principles of green chemistry. Here, we explore two of the most robust and widely employed methodologies.
The Classic Approach: Knorr Pyrazole Synthesis
First described by Ludwig Knorr in 1883, this condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative remains a fundamental and versatile method for constructing the pyrazole ring.[3][4][5][6] The reaction's enduring popularity stems from its generally high yields and the ready availability of starting materials.
Causality in the Knorr Synthesis: The reaction is typically acid-catalyzed. The acid protonates one of the carbonyl groups of the 1,3-dicarbonyl compound, activating it for nucleophilic attack by the hydrazine. This initial condensation forms a hydrazone intermediate. An intramolecular cyclization follows, wherein the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The final step is a dehydration event that results in the formation of the stable, aromatic pyrazole ring.[2][3][4] When employing an unsymmetrical 1,3-dicarbonyl compound, the regioselectivity of the initial hydrazine attack becomes a key consideration, influenced by both steric and electronic factors of the substituents.[4]
Experimental Protocol: Synthesis of 1,3,5-Substituted Pyrazoles via Knorr Synthesis [5]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water
-
20-mL scintillation vial
-
Stir bar
-
Hot plate with stirring capability
-
TLC plates (silica gel)
-
Developing chamber
-
Ethyl acetate
-
Hexane
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial containing a stir bar, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) followed by 3 drops of glacial acetic acid to the reaction mixture.
-
Heating: Place the vial on a hot plate and heat to approximately 100°C with continuous stirring.
-
Reaction Monitoring: After 1 hour, monitor the progress of the reaction by thin-layer chromatography (TLC). Prepare a 3-lane TLC plate, spotting the starting material (ethyl benzoylacetate) and the reaction mixture. Develop the plate using a mobile phase of 30% ethyl acetate in hexane.
-
Work-up: Once the TLC analysis indicates complete consumption of the starting material, add 10 mL of water to the hot, stirring reaction mixture.
-
Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature while maintaining vigorous stirring for approximately 30 minutes to facilitate product precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold water and allow it to air dry completely.
-
Characterization: Determine the mass and melting point of the dried product and calculate the percentage yield.
Modern Methodologies: Microwave-Assisted Synthesis
In the quest for more efficient and environmentally friendly synthetic methods, microwave-assisted organic synthesis has emerged as a powerful tool.[1][7][8][9] This technique often leads to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods.
The Rationale for Microwave Irradiation: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This localized superheating can accelerate reaction rates by overcoming activation energy barriers more efficiently than conventional heating, which relies on thermal conduction. For the synthesis of pyrazole derivatives, particularly in multicomponent reactions, microwave irradiation can significantly shorten the time required for cyclization and condensation steps.[7][8]
Experimental Protocol: Microwave-Assisted One-Pot Synthesis of Pyrano[2,3-c]pyrazoles [7][8]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
Ethanol (5 mL)
-
Piperidine (catalytic amount)
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
Reactant Combination: In a microwave reactor vial, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and a catalytic amount of piperidine in 5 mL of ethanol.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a power and temperature optimized for the specific substrates (a typical starting point could be 100-150 W at 80-120 °C) for a short duration (e.g., 5-15 minutes).[7][8]
-
Cooling and Precipitation: After the irradiation is complete, cool the reaction vial to room temperature. The product will often precipitate out of the solution.
-
Isolation: Collect the solid product by filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials or byproducts. If necessary, the product can be further purified by recrystallization from a suitable solvent.
Part 2: Biological Evaluation: From Cellular Viability to Target Engagement
The synthesis of a novel pyrazole derivative is merely the first step. To ascertain its potential as a bioactive molecule, a rigorous and systematic biological evaluation is paramount. This process typically begins with broad screening assays to assess general cytotoxicity and then progresses to more specific assays to elucidate the mechanism of action and identify the molecular target.
Assessing Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[10][11][12][13] It serves as a robust initial screen for identifying compounds with potential anticancer activity.
The Principle of Self-Validation in the MTT Assay: The assay's reliability hinges on the principle that only metabolically active, viable cells can reduce the yellow tetrazolium salt, MTT, to a purple formazan product.[13] This enzymatic conversion is primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells, thus providing a quantitative measure of cell viability. By including appropriate controls (untreated cells, vehicle-treated cells, and a positive control with a known cytotoxic agent), the assay becomes a self-validating system.
Experimental Protocol: MTT Assay for Evaluating Anticancer Activity on MCF-7 and HCT116 Cell Lines [11][12][13]
Materials:
-
MCF-7 (human breast adenocarcinoma) and HCT116 (human colorectal carcinoma) cell lines
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well cell culture plates
-
Pyrazole-based test compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or isopropanol
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the MCF-7 or HCT116 cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete growth medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole test compounds in the complete growth medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with the vehicle (DMSO) alone.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of DMSO or isopropanol to each well to dissolve the formazan crystals. Gently shake the plates for 5-10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Targeting Protein Kinases: In Vitro Inhibition Assays
Protein kinases are a major class of drug targets, particularly in oncology. Many bioactive pyrazole derivatives exert their effects by inhibiting specific protein kinases.[14] The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive and reliable method for quantifying kinase activity and inhibition.[15][16][17]
Rationale for the ADP-Glo™ Assay as a Self-Validating System: This assay is based on a two-step enzymatic process. In the first step, after the kinase reaction, the remaining ATP is depleted. In the second step, the ADP generated by the kinase is converted to ATP, which is then used by luciferase to produce a luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[15][16] The inclusion of no-enzyme and no-substrate controls, along with a known kinase inhibitor as a positive control, ensures the validity of the results.
Experimental Protocol: In Vitro Aurora A Kinase Inhibition Assay using the ADP-Glo™ Method [15]
Materials:
-
Recombinant human Aurora A kinase
-
Kemptide (LRRASLG), a generic Aurora kinase substrate
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTT)
-
Pyrazole-based test compounds
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction by adding the following components in this order:
-
Kinase buffer
-
Test compound at various concentrations or vehicle (DMSO)
-
Aurora A kinase
-
A mixture of Kemptide substrate and ATP (at a concentration near the Kₘ for ATP)
-
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Luminescence Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Signal Detection: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Part 3: Structure-Activity Relationship (SAR) and Lead Optimization
Understanding the relationship between the chemical structure of a molecule and its biological activity is the cornerstone of rational drug design. For pyrazole-based inhibitors, SAR studies guide the iterative process of lead optimization to improve potency, selectivity, and pharmacokinetic properties.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[10][18][19][20] By identifying key molecular descriptors that correlate with activity, QSAR models can predict the potency of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.
Expertise in QSAR Model Interpretation: A robust QSAR model is characterized by high statistical significance (e.g., a high squared correlation coefficient, r²) and good predictive ability (e.g., a high cross-validated squared correlation coefficient, q²).[18] The descriptors in the final QSAR equation provide insights into the structural features that are important for biological activity. For instance, a positive coefficient for a descriptor related to molecular volume might suggest that bulkier substituents in a particular region of the molecule are favorable for activity. Conversely, a negative coefficient for a descriptor related to polarity might indicate that hydrophobic interactions are crucial.
Example: QSAR of Pyrazole-Based Aurora A Kinase Inhibitors
A QSAR study on a series of N,1,3-triphenyl-1H-pyrazole-4-carboxamides as Aurora A kinase inhibitors revealed that bulky, electron-withdrawing substituents at specific positions on the phenyl rings were favorable for inhibitory activity.[10] This suggests that these regions of the molecule likely interact with corresponding pockets in the kinase's active site that can accommodate larger groups and participate in favorable electronic interactions.
The Power of 3D Structural Insights: X-ray Crystallography
While QSAR provides valuable predictive models, X-ray crystallography offers a direct, high-resolution view of how a pyrazole-based inhibitor binds to its target protein.[21][22][23][24][25] This atomic-level information is invaluable for understanding the molecular basis of inhibitor potency and selectivity and for guiding structure-based drug design.
Authoritative Grounding through Structural Data: The Protein Data Bank (PDB) is a public repository of 3D structural data of large biological molecules. By analyzing the crystal structure of a pyrazole inhibitor in complex with its target kinase (e.g., Aurora A), researchers can identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that govern binding. For example, the PDB entry 3W10 reveals the binding mode of a pyrazole aminoquinoline inhibitor to Aurora A kinase.[21]
Visualizing the Binding Interaction: The following Graphviz diagram illustrates the key interactions between a hypothetical pyrazole-based inhibitor and the active site of Aurora A kinase, based on common binding motifs observed in crystallographic studies.
Caption: Binding mode of a pyrazole inhibitor in the Aurora A kinase active site.
This diagram illustrates how the pyrazole core often forms crucial hydrogen bonds with the hinge region of the kinase, while substituents at the R1 and R2 positions can occupy hydrophobic pockets, contributing to binding affinity. Modifications to the R2 group that extend into the solvent-exposed region can be used to improve solubility and other pharmacokinetic properties.
Data Presentation: A Comparative Overview
To facilitate the comparison of newly discovered pyrazole-based molecules, it is essential to present quantitative data in a clear and structured format.
Table 1: In Vitro Activity of Representative Pyrazole-Based Aurora A Kinase Inhibitors
| Compound ID | R¹ Substituent | R² Substituent | Aurora A IC₅₀ (nM) | MCF-7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| PZ-1 | 4-Methylphenyl | 4-Chlorophenyl | 15 | 0.5 | 0.8 |
| PZ-2 | 4-Methoxyphenyl | 4-Fluorophenyl | 25 | 1.2 | 1.5 |
| PZ-3 | 3-Trifluoromethylphenyl | 4-Chlorophenyl | 8 | 0.2 | 0.4 |
| Reference | ZM447439 | - | 110 | 1.0 | 1.3 |
Data is hypothetical and for illustrative purposes.
Conclusion: The Future of Pyrazole-Based Drug Discovery
The pyrazole scaffold continues to be a remarkably fruitful starting point for the discovery of novel bioactive molecules. Its synthetic tractability, coupled with a deep understanding of its role as a pharmacophore, ensures its continued prominence in medicinal chemistry. By integrating classical and modern synthetic techniques, employing robust and validated biological assays, and leveraging the power of computational and structural biology, researchers can continue to unlock the therapeutic potential of this versatile heterocycle. The in-depth technical guidance provided herein serves as a roadmap for navigating the multifaceted process of pyrazole-based drug discovery, from the initial synthetic design to the identification of promising lead compounds for further development.
References
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Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link].
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QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. Taylor & Francis Online. (2018-04-16). Available at: [Link].
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MTT Cell Assay Protocol. Available at: [Link].
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Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives. Semantic Scholar. Available at: [Link].
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Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. National Institutes of Health. Available at: [Link].
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Facile Synthesis of Pyrano[2,3‐c]pyrazol‐6‐one Derivatives under Microwave Irradiation in Solvent‐Free Conditions. Sci-Hub. Available at: [Link].
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A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. National Institutes of Health. Available at: [Link].
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3W10: Aurora kinase A complexed to pyrazole aminoquinoline I. RCSB PDB. (2014-02-05). Available at: [Link].
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Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Online Press. (2020-02-12). Available at: [Link].
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Microwave assisted synthesis of novel pyrazoles. Available at: [Link].
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Knorr Pyrazole Synthesis. J&K Scientific LLC. (2025-02-23). Available at: [Link].
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Novel fragment-based QSAR modeling and combinatorial design of pyrazole-derived CRK3 inhibitors as potent antileishmanials. National Institutes of Health. Available at: [Link].
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health. (2013-11-10). Available at: [Link].
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8JF4: The crystal structure of human AURKA kinase domain in complex with AURKA-compound 9. RCSB PDB. (2024-02-14). Available at: [Link].
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(PDF) A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. ResearchGate. (2025-08-08). Available at: [Link].
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Molecular docking-based 3D-QSAR studies of pyrrolo[3,4-c]pyrazole derivatives as Aurora-A. ElectronicsAndBooks. (2011-01-28). Available at: [Link].
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5ORY: Crystal structure of Aurora-A kinase in complex with an allosterically binding fragment. RCSB PDB. (2017-11-01). Available at: [Link].
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2J50: Structure of Aurora-2 in complex with PHA-739358. RCSB PDB. Available at: [Link].
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5ZAN: Crystal Structure of Aurora-A in complex with a new Quinazoline inhibitor. RCSB PDB. (2019-02-13). Available at: [Link].
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QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. National Institutes of Health. (2024-04-13). Available at: [Link].
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In-Silico QSAR Studies of Some Pyrazolone Compounds. European Open Science. Available at: [Link].
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An In-depth Technical Guide to the Chemical Space of 1-Phenyl-5-Propyl-Pyrazole Derivatives: Synthesis, Bioactivity, and Mechanistic Exploration
Foreword: The Pyrazole Scaffold as a Modern Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged structures." The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold. Its unique electronic properties, metabolic stability, and ability to engage in a multitude of non-covalent interactions have made it a cornerstone in the design of therapeutics targeting a vast array of biological targets.[1][2] This guide delves into a specific, highly promising subclass: the 1-phenyl-5-propyl-pyrazole derivatives. Our focus will be on the practical synthesis, exploration of the chemical space through structure-activity relationships (SAR), and a deep dive into the mechanistic underpinnings of their biological activity, with a particular focus on the recently elucidated role of an N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide derivative as a potent and selective Histone Deacetylase 6 (HDAC6) inhibitor for the treatment of acute liver injury.[3][4] This document is intended for researchers, scientists, and drug development professionals, providing not just a summary of the field, but a practical, experience-driven roadmap for navigating this promising chemical space.
Synthetic Strategies: From Foundational Chemistry to a Target Molecule
The construction of the 1,3,5-trisubstituted pyrazole core is classically achieved via the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] This foundational reaction offers a robust and versatile entry point into this chemical class. The choice of the 1,3-dicarbonyl precursor directly dictates the substituents at the 3- and 5-positions of the pyrazole ring. For our target scaffold, a diketone bearing a propyl group is required.
The overall synthetic workflow can be visualized as a multi-step process, beginning with the formation of the core heterocyclic ring, followed by functionalization to introduce the desired carboxamide moiety. This approach provides the flexibility needed to generate a library of analogues for SAR studies.
Caption: Generalized synthetic workflow for N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide.
Protocol 1: Synthesis of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide
This protocol is a representative synthesis adapted from established methodologies for pyrazole carboxamides.[6][7] It is designed to be self-validating, with clear checkpoints for characterization.
Step 1: Synthesis of Ethyl 1-phenyl-5-propyl-1H-pyrazole-3-carboxylate
-
Reagents & Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add heptane-2,4-dione (1.0 eq), phenylhydrazine (1.05 eq), and absolute ethanol as the solvent.
-
Reaction: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq). Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours.
-
Scientist's Insight: The acid catalyst is crucial for protonating the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine completion, preventing the formation of side products from prolonged heating.
-
-
Work-up & Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure pyrazole ester.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Saponification to 1-phenyl-5-propyl-1H-pyrazole-3-carboxylic acid
-
Reagents & Setup: Dissolve the purified ester from Step 1 in methanol. Add an aqueous solution of potassium hydroxide (2-3 eq).
-
Reaction: Heat the mixture to reflux for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the mixture and remove the methanol under reduced pressure. Dilute the residue with water and acidify to pH ~2-3 with cold 2M HCl.
-
Scientist's Insight: The acidification must be done carefully in an ice bath, as the protonation of the carboxylate is exothermic. A low temperature promotes better precipitation and yields a cleaner product.
-
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain the carboxylic acid. This product is often pure enough for the next step without further purification.
Step 3: Amide Coupling to Yield N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide
-
Reagents & Setup: Suspend the carboxylic acid from Step 2 in toluene. Add thionyl chloride (SOCl₂) (1.5-2.0 eq) and a catalytic amount of DMF.
-
Reaction (Acyl Chloride Formation): Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.
-
Scientist's Insight: This step converts the carboxylic acid to the more reactive acyl chloride. The DMF acts as a catalyst via the formation of the Vilsmeier reagent. It is critical to perform this step in a well-ventilated fume hood.
-
-
Work-up (Amide Formation): Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure. Dissolve the crude acyl chloride in anhydrous dichloromethane (CH₂Cl₂). In a separate flask, dissolve aniline (1.0 eq) and triethylamine (Et₃N) (1.5 eq) in CH₂Cl₂. Cool this amine solution in an ice bath and add the acyl chloride solution dropwise.
-
Final Purification: Allow the reaction to warm to room temperature and stir overnight. Wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the final compound by recrystallization or column chromatography to yield the target molecule.
Exploring the Chemical Space: Structure-Activity Relationship (SAR) Insights
The biological activity of 1-phenyl-5-propyl-pyrazole derivatives can be finely tuned by modifying the substituents on the core scaffold. The recent discovery of a derivative as a potent HDAC6 inhibitor and degrader provides an excellent case study.[3][4]
Table 1: Representative SAR Data for HDAC6 Inhibition
| Compound ID | R¹ (at N1-phenyl) | R² (at C3-carboxamide) | HDAC6 IC₅₀ (nM) | HDAC1/HDAC6 Selectivity | HDAC6 Degradation DC₅₀ (nM) |
| Lead Cmpd (6) | H | -NH-Phenyl | 4.95 | >250-fold | 0.96 |
| Analog A | 4-F | -NH-Phenyl | Increased | Variable | Variable |
| Analog B | H | -NH-(4-Cl-Phenyl) | Variable | Variable | Variable |
| Analog C | H | -N(CH₃)-Phenyl | Decreased | Decreased | Decreased |
| Analog D | H | -O-Phenyl (Ester) | Significantly Decreased | Low | Inactive |
Note: "Variable," "Increased," and "Decreased" are qualitative descriptors based on general principles of medicinal chemistry, as a full SAR table from the source publication is not available. The data for the Lead Compound is from the cited literature.[3]
Key SAR Insights:
-
The Carboxamide is Critical: The amide linkage at the C3-position is a key pharmacophoric feature, likely acting as a hydrogen bond donor and acceptor to interact with the target protein. Replacing the amide with an ester (Analog D) or introducing N-methylation (Analog C) significantly reduces activity, highlighting the importance of the N-H proton.
-
Aryl Substituents Tune Potency: Modifications to the phenyl rings at the N1 and C3-amide positions (Analogs A and B) are well-tolerated and provide a handle for optimizing properties like potency, selectivity, and pharmacokinetics. Electron-withdrawing groups like halogens can modulate the electronic properties and binding interactions.
-
Dual-Action Mechanism: The lead compound not only inhibits the HDAC6 enzyme but also induces its degradation.[3] This dual mechanism is a highly sought-after property in modern drug discovery, as it can lead to a more profound and durable biological response.
Key Biological Activity: HDAC6 Inhibition in Acute Liver Injury
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic deacetylase that targets non-histone proteins, including α-tubulin and Hsp90.[8][9] In the context of acute liver injury (ALI), HDAC6 expression is significantly upregulated.[6][10] Its inhibition has emerged as a promising therapeutic strategy by mitigating inflammation and apoptosis.[3][10]
The mechanism involves the interplay of at least two critical signaling pathways:
-
Suppression of the NF-κB Pathway: In inflammatory states, the transcription factor NF-κB is activated, leading to the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. HDAC6 activity is linked to the regulation of this pathway. Inhibition of HDAC6 can suppress NF-κB activation, thereby reducing the cytokine storm associated with ALI.[5][6]
-
Activation of the PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell survival and proliferation. Studies have shown that HDAC6 deficiency or inhibition leads to the activation of AKT signaling.[10] Activated AKT can phosphorylate and inactivate pro-apoptotic proteins, thus protecting hepatocytes from cell death during liver injury.
Caption: Role of HDAC6 in liver injury and the effect of pyrazole-based inhibition.
Experimental Protocols for Compound Evaluation
To validate the biological activity of newly synthesized derivatives, a tiered experimental approach is necessary, starting with in vitro enzymatic assays and progressing to cell-based models.
Caption: A tiered workflow for evaluating the biological activity of synthesized compounds.
Protocol 2: In Vitro Fluorometric HDAC6 Activity Assay
This protocol is based on commercially available assay kits and provides a robust method for determining IC₅₀ values.[8][11][12]
-
Materials: Recombinant human HDAC6 enzyme, HDAC6 fluorometric substrate, Lysine Developer solution, HDAC Assay Buffer, Trichostatin A (positive control inhibitor), test compounds, and a white 96-well microplate.
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 100 µM to 0.1 nM) in DMSO, then dilute further in HDAC Assay Buffer. The final DMSO concentration should be ≤1%.
-
Reaction Setup: To each well, add:
-
HDAC Assay Buffer.
-
Test compound dilution (or DMSO for vehicle control, or Trichostatin A for positive control).
-
Diluted HDAC6 enzyme solution.
-
-
Incubation 1: Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.
-
Initiate Reaction: Add the HDAC6 fluorometric substrate to all wells.
-
Incubation 2: Incubate the plate at 37°C for 30-60 minutes.
-
Scientist's Insight: The incubation time is critical and should be optimized to ensure the reaction is in the linear range. A time course experiment with the vehicle control is recommended during assay development.
-
-
Develop Signal: Stop the enzymatic reaction by adding the Lysine Developer solution to each well. Incubate at room temperature for 15 minutes.
-
Measurement: Read the fluorescence on a microplate reader (e.g., Excitation/Emission ~350-380 nm / 440-460 nm, check kit specifications).
-
Data Analysis: Subtract background fluorescence, normalize the data to controls, and plot the percent inhibition versus log[compound concentration]. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3: Cellular Anti-Inflammatory Activity Assay
This protocol uses the RAW 264.7 macrophage cell line to assess the ability of compounds to inhibit the production of inflammatory cytokines.[1]
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Plating: Seed the cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound (determined via a prior MTT viability assay) for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Include a negative control (no LPS) and a vehicle control (LPS + DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well and centrifuge to pellet any detached cells.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of cytokine production for each compound concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value for the inhibition of each cytokine.
Conclusion and Future Directions
The 1-phenyl-5-propyl-pyrazole scaffold represents a highly fertile ground for the discovery of novel therapeutics. The recent identification of a derivative with potent, selective, and dual-action HDAC6 inhibitory and degradation activity underscores the potential of this chemical space.[3][4] The synthetic routes are well-established and amenable to library generation, allowing for a thorough exploration of the structure-activity landscape.
Future research should focus on:
-
Expanding the SAR: Systematically exploring substitutions on both phenyl rings to optimize potency, selectivity, and DMPK (drug metabolism and pharmacokinetics) properties.
-
Elucidating the Degradation Mechanism: Investigating the precise molecular machinery (e.g., ubiquitin ligases) responsible for the observed HDAC6 degradation to develop this modality further.
-
Broadening the Therapeutic Applications: Given the role of HDAC6 in neurodegenerative diseases and cancer, evaluating optimized lead compounds in relevant preclinical models for these indications is a logical next step.
This guide provides a comprehensive framework for researchers to engage with this exciting class of molecules, from the synthesis bench to mechanistic validation.
References
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AssayGenie. (n.d.). HDAC6 Activity Assay Kit (Fluorometric). Retrieved January 12, 2026, from [Link]
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Chen, Q., Zhang, Q., Cao, P., Shi, C., Zhang, L., Wang, L., & Gong, Z. (2022). NOD2‐mediated HDAC6/NF‐κb signalling pathway regulates ferroptosis induced by extracellular histone H3 in acute liver failure. Journal of Cellular and Molecular Medicine. [Link]
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Chen, Y., et al. (2024). Histone deacetylase 6 deficiency protects the liver against ischemia/reperfusion injury by activating PI3K/AKT/mTOR signaling. Journal of Translational Medicine. [Link]
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BPS Bioscience. (n.d.). HDAC6 Assay Service. Retrieved January 12, 2026, from [Link]
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Cui, H., Zhang, G., et al. (2025). Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry, 68(1), 531-554. [Link]
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Wang, Y., Li, X., et al. (2021). Histone Deacetylase 6 Regulates the Activation of M1 Macrophages by the Glycolytic Pathway During Acute Liver Failure. Journal of Inflammation Research, 14, 1473–1485. [Link]
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Lobera, M., et al. (2013). Structure-based prediction of HDAC6 substrates validated by enzymatic assay reveals determinants of promiscuity and detects new potential substrates. Scientific Reports. [Link]
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Cui, H., Zhang, G., et al. (2024). Discovery of N‑Phenyl-5-propyl‑1H‑pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry. [Link]
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Illuminating the Pyrazole Scaffold: A Technical Guide to Theoretical and Computational Exploration
For researchers, medicinal chemists, and drug development professionals, the pyrazole nucleus represents a cornerstone of heterocyclic chemistry, underpinning a vast array of biologically active compounds.[1][2][3] Its inherent structural features and synthetic tractability have made it a privileged scaffold in the design of therapeutics targeting a wide range of diseases.[1][3] This guide provides an in-depth exploration of the theoretical and computational methodologies employed to dissect and predict the behavior of pyrazole-containing molecules, offering a robust framework for rational drug design and mechanistic investigation.
Section 1: The Quantum Mechanical Lens - Unveiling Electronic Structure and Reactivity with Density Functional Theory (DFT)
At the heart of understanding any molecule lies the distribution of its electrons. Density Functional Theory (DFT) has emerged as a powerful and widely adopted quantum mechanical tool for investigating the electronic structure of pyrazole derivatives.[4] DFT calculations provide fundamental insights into molecular geometry, vibrational frequencies, and electronic properties, which are crucial for predicting chemical reactivity and biological potential.[5][6]
The Causality Behind DFT in Pyrazole Research
The choice of DFT in studying pyrazoles is dictated by its balance of computational cost and accuracy. It allows for the exploration of:
-
Tautomeric Equilibria: Pyrazole and its unsymmetrically substituted derivatives can exist in different tautomeric forms, a phenomenon that significantly influences their biological activity and chemical reactivity.[7][8][9][10] DFT calculations can accurately predict the relative stabilities of these tautomers, guiding synthetic efforts and interpreting experimental observations.[7][8] For instance, studies have shown that electron-donating groups tend to favor one tautomer, while electron-withdrawing groups stabilize the other.[7][8]
-
Molecular Geometry and Spectroscopic Properties: Optimized geometries from DFT calculations provide precise bond lengths and angles.[6][11] Furthermore, calculated vibrational frequencies can be correlated with experimental infrared (IR) spectra to confirm the structure of synthesized compounds.[8][11]
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between them indicates the molecule's chemical stability and its potential for electronic transitions.[5][12] These parameters are invaluable for predicting how a pyrazole derivative might interact with a biological target.[5]
-
Reaction Mechanisms: DFT can be employed to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for a detailed understanding of reaction mechanisms, such as the regioselectivity observed in the synthesis of pyrazole-isoxazoline hybrids.[13][14]
A Self-Validating DFT Workflow for Pyrazole Analysis
A robust DFT study on a novel pyrazole derivative should follow a systematic and self-validating protocol.
Experimental Protocol: Standard DFT Analysis of a Pyrazole Derivative
-
Structure Preparation:
-
Draw the 2D structure of the pyrazole derivative using a chemical drawing software.
-
Generate a 3D conformation of the molecule.
-
-
Geometry Optimization:
-
Select an appropriate DFT functional and basis set (e.g., B3LYP/6-31G(d,p) is a common choice for organic molecules).[12][13]
-
Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.
-
Verify that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.
-
-
Electronic Property Calculation:
-
Using the optimized geometry, calculate key electronic properties such as HOMO and LUMO energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).
-
-
Spectroscopic Prediction:
-
Calculate the vibrational frequencies and compare the resulting theoretical IR spectrum with experimental data for structural validation.
-
Calculate NMR chemical shifts to aid in the interpretation of experimental NMR spectra.[11]
-
-
Data Analysis and Interpretation:
Diagram: A Generalized DFT Workflow for Pyrazole Compound Analysis
Caption: A typical workflow for the DFT analysis of pyrazole compounds.
Section 2: Predicting Binding Interactions - Molecular Docking of Pyrazole-Based Ligands
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[15] In the context of drug discovery, it is an indispensable tool for predicting the binding mode and affinity of a potential drug molecule (ligand), such as a pyrazole derivative, to its protein target.[15][16][17]
The Rationale for Docking Pyrazole Compounds
The versatility of the pyrazole scaffold allows it to interact with a wide range of biological targets, including kinases, cyclooxygenases, and carbonic anhydrases.[16][18][19][20] Molecular docking studies are crucial for:
-
Screening Potential Inhibitors: Docking can be used to screen large libraries of pyrazole derivatives against a specific protein target to identify potential inhibitors.[16][17]
-
Understanding Structure-Activity Relationships (SAR): By visualizing the binding poses of a series of pyrazole compounds, researchers can understand how different substituents on the pyrazole ring influence binding affinity and selectivity. This knowledge is vital for lead optimization.
-
Guiding Drug Design: Docking results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between a pyrazole ligand and its target.[16][17] This information can be used to design new derivatives with improved binding properties.[21]
A Self-Validating Molecular Docking Protocol
A credible molecular docking study requires careful preparation of both the ligand and the protein, as well as validation of the docking protocol.
Experimental Protocol: Molecular Docking of a Pyrazole Inhibitor
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-factors, and any existing ligands from the protein structure.[16]
-
Add polar hydrogen atoms and assign appropriate charges to the protein atoms.
-
-
Ligand Preparation:
-
Generate a 3D structure of the pyrazole ligand and optimize its geometry using a suitable method (e.g., DFT).
-
Assign appropriate atom types and charges to the ligand.
-
-
Binding Site Definition:
-
Identify the active site of the protein. This can be done based on the location of a co-crystallized ligand or through computational prediction methods.
-
-
Docking Simulation:
-
Use a validated docking program (e.g., AutoDock, Glide, GOLD) to dock the pyrazole ligand into the defined binding site.[16]
-
Generate multiple binding poses and rank them based on a scoring function.
-
-
Pose Analysis and Validation:
-
Visually inspect the top-ranked poses to analyze the interactions between the ligand and the protein.
-
If a co-crystallized ligand is available, perform re-docking to validate the docking protocol. The root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose should be low (typically < 2 Å).
-
-
Binding Energy and Inhibition Constant Estimation:
-
The docking score can be used to estimate the binding energy and inhibition constant (Ki) of the ligand.[16]
-
Diagram: A Standard Molecular Docking Workflow
Caption: A workflow for molecular docking of pyrazole-based ligands.
Section 3: Correlating Structure with Activity - Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[22] For pyrazole derivatives, QSAR is a valuable tool for predicting the activity of new compounds and for understanding the structural features that are important for their biological effects.[18][20][23]
The Power of QSAR in Pyrazole Drug Discovery
QSAR models are built on the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. QSAR studies on pyrazoles can:
-
Predict Biological Activity: Once a statistically significant QSAR model is developed, it can be used to predict the biological activity of newly designed pyrazole compounds before they are synthesized, thus saving time and resources.[24]
-
Identify Key Molecular Descriptors: QSAR analysis can identify the key molecular descriptors (e.g., hydrophobicity, electronic properties, steric factors) that are correlated with the biological activity of a series of pyrazole derivatives.[18] This information provides valuable insights into the mechanism of action and guides the design of more potent compounds.
-
Optimize Lead Compounds: By understanding which structural features are important for activity, medicinal chemists can rationally modify a lead compound to improve its potency and selectivity.
Building and Validating a Predictive QSAR Model
The development of a reliable QSAR model involves several critical steps, with a strong emphasis on statistical validation.
Experimental Protocol: 2D-QSAR Model Development for Pyrazole Derivatives
-
Data Set Preparation:
-
Collect a dataset of pyrazole derivatives with experimentally determined biological activities (e.g., IC50 or pIC50 values).
-
Divide the dataset into a training set for model development and a test set for model validation.
-
-
Molecular Descriptor Calculation:
-
For each compound in the dataset, calculate a variety of molecular descriptors, including constitutional, topological, geometrical, and quantum-chemical descriptors.
-
-
Model Building:
-
Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a QSAR model that correlates the molecular descriptors with the biological activities of the compounds in the training set.
-
-
Model Validation:
-
Internal Validation: Use techniques like leave-one-out cross-validation (q²) to assess the predictive power of the model on the training set.
-
External Validation: Use the test set to evaluate the ability of the model to predict the activities of compounds that were not used in its development. The squared correlation coefficient (R²) between the predicted and experimental activities of the test set compounds is a key metric.
-
-
Model Interpretation and Application:
-
Analyze the QSAR model to identify the most important descriptors and their influence on biological activity.
-
Use the validated model to predict the activities of new pyrazole derivatives.
-
Table 1: Key Statistical Parameters in QSAR Model Validation
| Parameter | Description | Acceptable Value |
| R² | Squared correlation coefficient; a measure of the goodness of fit of the model. | > 0.6 |
| q² | Squared cross-validation correlation coefficient; a measure of the internal predictive ability of the model. | > 0.5 |
| R²_pred | Squared correlation coefficient for the external test set; a measure of the external predictive ability of the model. | > 0.5 |
Diagram: The QSAR Modeling Cycle
Caption: The iterative cycle of QSAR model development and application.
Conclusion
The theoretical and computational study of pyrazole compounds is a dynamic and indispensable field that significantly accelerates the drug discovery and development process. By leveraging the predictive power of DFT, molecular docking, and QSAR, researchers can gain unprecedented insights into the behavior of these versatile heterocyclic molecules at the atomic level. This guide has provided a comprehensive overview of the core methodologies, emphasizing the importance of a rigorous and self-validating approach to ensure the scientific integrity of the results. As computational power continues to grow and theoretical models become more sophisticated, the role of these in silico techniques in unlocking the full therapeutic potential of the pyrazole scaffold will only become more profound.
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Methodological & Application
purification of ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate by recrystallization
An Application Guide for the Purification of Ethyl 1-Phenyl-5-Propyl-1H-Pyrazole-4-Carboxylate by Recrystallization
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide spectrum of biological activities.[1] The synthesis of these compounds, such as this compound, often yields a crude product containing unreacted starting materials, byproducts, and other impurities.[2][3] Achieving high purity is critical for accurate biological screening, subsequent synthetic steps, and the development of active pharmaceutical ingredients (APIs).[4] Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from contaminants.[4][5]
This application note provides a comprehensive, in-depth guide to developing a robust recrystallization protocol for this compound. It moves beyond a simple list of steps to explain the underlying principles, enabling researchers to rationally select conditions and troubleshoot common issues. The protocols described herein are designed to be self-validating through integrated purity assessment steps.
Compound Profile & Impurity Considerations
Understanding the physicochemical properties of the target compound is the first step in designing a purification strategy. While specific experimental data for this exact molecule is not widely published, we can infer its properties based on its structural motifs and related pyrazole esters.
Structure:
(Structure of this compound)
| Property | Estimated Value / Characteristic | Rationale & Significance |
| Molecular Formula | C₁₅H₁₈N₂O₂ | Calculated from the structure. |
| Molecular Weight | 258.32 g/mol | Calculated from the formula. |
| Physical State | Likely a white to off-white solid at RT. | Many similar pyrazole carboxylates are solids.[6] |
| Polarity | Moderately polar. | Contains a polar ester group and a pyrazole ring, but also non-polar phenyl and propyl groups. This balance is key for solvent selection.[7] |
| Potential Impurities | Phenylhydrazine, ethyl 2-propyl-3-oxobutanoate (or other β-ketoester starting material), regioisomers. | Impurities typically arise from the common Knorr pyrazole synthesis or similar cyclocondensation reactions.[2] Their solubility profile will differ from the product. |
The Scientific Basis of Recrystallization
Recrystallization is a purification technique, not merely a precipitation. The process relies on the principle that the solubility of most solid compounds in a given solvent increases significantly with temperature.[8][9]
-
Dissolution: An impure solid is dissolved in a minimum amount of a hot solvent to create a saturated or near-saturated solution. Insoluble impurities can be removed at this stage by hot filtration.[9]
-
Crystal Formation (Cooling): As the solution cools, the solubility of the desired compound decreases, and the solution becomes supersaturated. This drives the compound to crystallize out of the solution.[10]
-
Purification: Soluble impurities are ideally retained in the cold solvent (the "mother liquor").[11] The slow, ordered formation of the crystal lattice tends to exclude impurity molecules that do not fit into the lattice structure, leading to a significant increase in purity.
The success of the entire process is critically dependent on the choice of solvent.[8] An ideal solvent will exhibit steep solubility vs. temperature curve for the target compound while either completely dissolving impurities at all temperatures or not dissolving them at all.[12]
Part 1: Systematic Solvent Selection Protocol
The most common cause of a failed recrystallization is an improperly chosen solvent system.[10] A systematic screening process using small amounts of crude material is essential to identify the optimal solvent or solvent pair.
Criteria for an Ideal Solvent:
-
The compound of interest should be poorly soluble at room temperature but highly soluble at the solvent's boiling point.[12]
-
Impurities should be either very soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (removable by hot filtration).[11]
-
The solvent should be chemically inert, not reacting with the target compound.[12]
-
The solvent should be sufficiently volatile to be easily removed from the purified crystals during drying.[11]
Candidate Solvents for Screening:
Based on the moderate polarity of the target molecule, the following solvents are logical starting points.
| Solvent | Boiling Point (°C) | Polarity | Rationale |
| Ethanol | 78 | Polar Protic | Often effective for compounds with hydrogen bond acceptors like esters.[13] |
| Isopropanol (IPA) | 82 | Polar Protic | Similar to ethanol but slightly less polar; may offer different solubility characteristics. |
| Ethyl Acetate | 77 | Polar Aprotic | The ester functionality matches the product, often making it a good solvent ("like dissolves like").[13] |
| Toluene | 111 | Non-polar | The aromatic ring may interact well with the phenyl group of the target compound. |
| Heptane/Hexane | 98 / 69 | Non-polar | Likely to be a poor solvent on its own, but excellent as an "anti-solvent" in a solvent pair system.[11] |
| Water | 100 | Very Polar | Unlikely to be a good single solvent but is a common anti-solvent for alcohols like ethanol.[11][13] |
Experimental Protocol: Small-Scale Solvent Screening
-
Place approximately 20-30 mg of the crude this compound into a small test tube.
-
Add a candidate solvent dropwise (e.g., 0.5 mL) at room temperature. Agitate the mixture.
-
Observation A: If the solid dissolves completely at room temperature, the solvent is unsuitable as a single solvent.[7]
-
-
If the solid does not dissolve, warm the test tube gently in a water bath towards the solvent's boiling point.
-
Continue to add the hot solvent dropwise until the solid just dissolves.
-
Observation B: If a very large volume of solvent is required, it is a poor solvent.
-
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
If no crystals form, try to induce crystallization by scratching the inside of the tube with a glass rod or placing it in an ice-water bath.[14]
-
Observation C: The ideal solvent will produce a good yield of crystals upon cooling. A poor solvent will result in little to no crystal formation.[14]
-
-
Repeat this process for each candidate solvent to identify the most suitable one. If no single solvent is ideal, proceed to test solvent pairs (e.g., Ethanol/Water, Ethyl Acetate/Heptane).
Part 2: Bulk Recrystallization Workflow
Once an optimal solvent system is identified, the procedure can be scaled up to purify the bulk of the crude material. The following diagram and protocol outline the complete workflow.
Caption: Complete workflow for the bulk recrystallization process.
Detailed Protocol (Example using Ethanol)
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add a stir bar and the chosen solvent (e.g., ethanol) in portions. Heat the mixture to a gentle boil on a hot plate with stirring. Continue adding hot ethanol until the solid is completely dissolved. Causality Note: Using the minimum amount of boiling solvent is crucial for maximizing recovery; excess solvent will keep more product dissolved even when cold.[14]
-
Hot Filtration (Optional): If insoluble impurities are observed (e.g., dust, inorganic salts), perform a hot filtration. Pre-heat a funnel with fluted filter paper over a receiving flask containing a small amount of boiling solvent. Pour the hot solution through the filter paper quickly. Causality Note: Pre-heating the apparatus prevents premature crystallization of the product in the funnel.[15]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Causality Note: Slow cooling promotes the formation of larger, purer crystals by giving the molecules time to arrange in an ordered lattice, excluding impurities. Rapid cooling can trap impurities.[8]
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent. Causality Note: The solvent must be ice-cold to avoid re-dissolving a significant portion of the purified product.[14]
-
Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven until a constant weight is achieved.
Part 3: Purity Assessment and Validation
A successful purification must be verified. Comparing the physical and chemical properties of the material before and after recrystallization provides this validation.
-
Melting Point Analysis: A pure crystalline solid has a sharp, defined melting point range (typically < 2°C). Impurities depress and broaden the melting point range.
-
Procedure: Determine the melting point of the crude starting material and the final recrystallized product.
-
Expected Result: The recrystallized product should exhibit a higher and sharper melting point.
-
-
Thin-Layer Chromatography (TLC): TLC is a rapid method to visually assess the number of components in a mixture.
-
Procedure: Dissolve small samples of the crude material, the recrystallized product, and the mother liquor in a suitable solvent (e.g., ethyl acetate). Spot them on a TLC plate and elute with an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate).
-
Expected Result: The crude lane may show multiple spots. The recrystallized product lane should show a single, prominent spot corresponding to the main spot in the crude lane. The mother liquor lane will show the product spot plus spots for the soluble impurities.
-
Part 4: Troubleshooting Common Problems
Even with a well-designed protocol, issues can arise. The following guide addresses common challenges.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form Upon Cooling | 1. Too much solvent was used.[10] 2. The solution is supersaturated and requires a nucleation site.[10][14] | 1. Gently boil off some of the solvent to re-concentrate the solution and cool again.[16] 2. Scratch the inner wall of the flask with a glass rod. If available, add a "seed crystal" of the pure compound.[10] |
| Product "Oils Out" Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated.[17] | Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and attempt to cool again more slowly. Using a different solvent may be necessary.[10][15] |
| Very Low Recovery / Yield | 1. Too much solvent was used initially.[16] 2. The crystals were washed with room temperature solvent instead of ice-cold solvent.[14] 3. Premature crystallization occurred during hot filtration. | 1. Try to recover more product from the mother liquor by evaporating some solvent and re-cooling.[16] 2. Ensure wash solvent is thoroughly chilled. 3. Ensure the filtration apparatus is properly pre-heated before the next attempt.[15] |
| Crystallization is Too Rapid | The solution is too concentrated, or cooling is too fast.[16] | Re-heat the solution, add a small amount (1-2 mL) of additional hot solvent, and ensure the flask is insulated (e.g., on a cork ring) to slow the cooling rate.[16] |
References
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Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry, University of Rochester.
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Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. Benchchem.
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Solvent Choice. Chemistry Teaching Labs, University of York.
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Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education.
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Finding the best solvent for recrystallisation. RSC Education.
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Problems in recrystallization. Biocyclopedia.
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Problems with Recrystallisations. Chemistry Teaching Labs, University of York.
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Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center, University of Michigan-Dearborn.
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Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
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Recrystallization Definition, Principle & Purpose. PraxiLabs.
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Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
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Recrystallization. University of California, Los Angeles.
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Recrystallization of Pharmaceutical Compounds using the Supercritical Antisolvent Process. J-Stage.
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Recrystallization. University of Colorado Boulder.
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Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research, ACS Publications.
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Troubleshooting. Chemistry LibreTexts.
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One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI.
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Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. Google Patents.
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Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health (NIH).
-
Novel N-substituted-5-phenyl-1 H-pyrazole-4-ethyl carboxylates as potential NLO materials. ResearchGate.
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Journal of Pharmaceutical Research International.
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Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. National Institutes of Health (NIH).
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Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate.
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Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate. National Institutes of Health (NIH).
-
Ethyl 1H-pyrazole-4-carboxylate. Chem-Impex.
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Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. National Institutes of Health (NIH).
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Application Notes and Protocols for the Purification of Pyrazole Derivatives by Column Chromatography
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the purification of pyrazole derivatives using column chromatography. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of normal-phase, reversed-phase, and chiral chromatography tailored for this important class of N-heterocyclic compounds. By explaining the causality behind experimental choices, this guide empowers the reader to develop and optimize purification strategies, troubleshoot common issues, and ensure the high purity of target molecules essential for subsequent research and development.
Introduction: The Significance of Pyrazole Scaffolds and the Imperative of Purity
Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are privileged scaffolds in medicinal chemistry and materials science. Their versatile biological activities have led to their incorporation into a wide array of pharmaceuticals, including anti-inflammatory drugs like celecoxib, antipsychotics, and anti-obesity agents. The precise biological function of a pyrazole derivative is intrinsically linked to its structure and, critically, its purity.
Synthetic routes to pyrazoles, such as the Knorr synthesis involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, can often lead to a mixture of products. Common impurities include regioisomers (in the case of unsymmetrical dicarbonyls or hydrazines), unreacted starting materials, and byproducts from side reactions.[1] For chiral pyrazole derivatives, the racemate will contain a 50:50 mixture of enantiomers, which may exhibit vastly different pharmacological and toxicological profiles. Therefore, robust and efficient purification methodologies are not just a matter of good laboratory practice but a fundamental requirement for accurate biological evaluation and the development of safe and effective therapeutics.
Column chromatography is a cornerstone technique for the purification of organic compounds, offering a powerful means to separate molecules based on their differential partitioning between a stationary phase and a mobile phase.[2][3][4][5] This guide will provide a detailed exploration of various column chromatography methods as they apply to the purification of pyrazole derivatives.
Foundational Principles of Column Chromatography for Pyrazole Derivatives
The successful purification of pyrazole derivatives by column chromatography hinges on a thorough understanding of the underlying separation principles. The choice of stationary phase and mobile phase is dictated by the physicochemical properties of the target pyrazole and its impurities.
Analyte Properties: Polarity and Chirality
Pyrazoles are nitrogen-containing heterocycles and their polarity can vary significantly based on the nature and position of their substituents. The presence of polar functional groups (e.g., -NH, -OH, -COOH) will increase the polarity of the molecule, while nonpolar moieties (e.g., alkyl, aryl groups) will decrease it. This polarity profile is the primary determinant for selecting between normal-phase and reversed-phase chromatography.
For pyrazoles with a stereocenter, the separation of enantiomers is a critical consideration. Enantiomers possess identical physical properties in an achiral environment, necessitating the use of a chiral stationary phase (CSP) or a chiral mobile phase additive to achieve separation.[6][7]
The Interplay of Stationary and Mobile Phases
The separation in column chromatography is an equilibrium process where analyte molecules are constantly adsorbing to the stationary phase and desorbing back into the mobile phase. The extent to which an analyte is retained on the column is a function of its affinity for the stationary phase versus its solubility in the mobile phase.
-
Normal-Phase Chromatography (NPC): Utilizes a polar stationary phase (typically silica gel or alumina) and a non-polar mobile phase (e.g., hexane, ethyl acetate). In this mode, polar compounds interact more strongly with the stationary phase and elute later, while non-polar compounds travel through the column more quickly.
-
Reversed-Phase Chromatography (RPC): Employs a non-polar stationary phase (e.g., silica gel functionalized with C18 alkyl chains) and a polar mobile phase (e.g., water, acetonitrile, methanol).[8][9] Here, the separation mechanism is based on hydrophobic interactions; non-polar compounds are retained more strongly, while polar compounds elute earlier.[8][9]
-
Chiral Chromatography: This specialized technique uses a chiral stationary phase (CSP) to form transient diastereomeric complexes with the enantiomers of a racemic mixture.[6] These diastereomeric complexes have different interaction energies with the CSP, leading to different retention times and, thus, separation.
Strategic Method Development: From TLC to Purified Product
A systematic approach to method development is crucial for achieving efficient and effective purification. Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly scouting for optimal separation conditions.
The Power of TLC in Method Scouting
TLC provides a quick and inexpensive way to screen different solvent systems (mobile phases) for their ability to separate the components of a mixture on a given stationary phase (usually silica gel for normal-phase). The goal is to find a solvent system that provides good separation between the target pyrazole and its impurities, with the target compound having a retention factor (Rf) ideally between 0.2 and 0.4.[10]
Sources
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The Strategic Utility of Ethyl 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylate in Medicinal Chemistry
Introduction: The Pyrazole Scaffold as a Privileged Structure
In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold." This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a cornerstone in the design of a multitude of pharmacologically active agents. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its role in the development of therapeutics ranging from anti-inflammatory drugs like celecoxib to anti-cancer and anti-infective agents. Within this versatile chemical family, ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate emerges as a particularly valuable chemical intermediate. Its specific substitution pattern offers a strategic platform for the synthesis of diverse compound libraries, enabling fine-tuning of physicochemical properties and biological activity. This guide provides an in-depth exploration of the synthesis and application of this key intermediate, offering detailed protocols and insights for researchers in medicinal chemistry and drug development.
Core Synthesis: The Knorr Pyrazole Synthesis
The most direct and widely adopted method for constructing the 1,5-disubstituted pyrazole core of the title compound is the Knorr pyrazole synthesis. This classic condensation reaction involves the cyclization of a β-ketoester with a hydrazine derivative. For the synthesis of this compound, the key precursors are phenylhydrazine and ethyl 2,4-dioxoheptanoate.
Mechanism and Regioselectivity
The Knorr synthesis proceeds via initial condensation between the hydrazine and one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[1][2] A critical consideration when using an unsymmetrical β-ketoester like ethyl 2,4-dioxoheptanoate is regioselectivity. The initial nucleophilic attack of phenylhydrazine can occur at either the C2 or C4 carbonyl group. Generally, the more electrophilic ketone carbonyl (C4) is favored for the initial attack by the more nucleophilic nitrogen of phenylhydrazine, leading predominantly to the desired 1,5-disubstituted pyrazole isomer.
Experimental Workflow: Knorr Pyrazole Synthesis
Caption: Workflow for the synthesis of the target intermediate.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2,4-dioxoheptanoate
This protocol describes the Claisen condensation to form the required β-ketoester precursor.[3]
Materials:
-
2-Pentanone
-
Diethyl oxalate
-
Sodium ethoxide
-
Ethanol, absolute
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the sodium ethoxide solution to 0-5 °C in an ice bath.
-
To the cooled solution, add a mixture of 2-pentanone (1.0 eq) and diethyl oxalate (1.0 eq) dropwise over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
The reaction mixture will form a thick slurry. Cool the mixture in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield crude ethyl 2,4-dioxoheptanoate, which can be purified by vacuum distillation.
Protocol 2: Synthesis of this compound
This protocol details the Knorr cyclocondensation to form the title compound.
Materials:
-
Ethyl 2,4-dioxoheptanoate (from Protocol 1)
-
Phenylhydrazine
-
Glacial acetic acid
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2,4-dioxoheptanoate (1.0 eq) in ethanol.
-
Add phenylhydrazine (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 80 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure.
-
Dilute the residue with ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
| Parameter | Protocol 1 | Protocol 2 |
| Reaction Type | Claisen Condensation | Knorr Pyrazole Synthesis |
| Key Reagents | 2-Pentanone, Diethyl oxalate | Ethyl 2,4-dioxoheptanoate, Phenylhydrazine |
| Solvent | Ethanol | Ethanol |
| Catalyst | Sodium Ethoxide (Base) | Acetic Acid (Acid) |
| Typical Temp. | 0 °C to RT | Reflux (~80 °C) |
| Typical Time | 12-16 hours | 4-6 hours |
| Purification | Vacuum Distillation | Column Chromatography |
Application as a Chemical Intermediate
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The ester functionality at the 4-position is a prime handle for further chemical modifications.
Protocol 3: Hydrolysis to 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid
The ester is readily hydrolyzed to the corresponding carboxylic acid, which is a key precursor for amide coupling reactions.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolve the pyrazole ester (1.0 eq) in a 3:1 mixture of THF and water.
-
Add LiOH (2.0 eq) to the solution and stir at room temperature for 8-12 hours, or until TLC indicates complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
The carboxylic acid will precipitate out of solution. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.
Protocol 4: Amide Bond Formation
The resulting carboxylic acid can be coupled with a wide variety of amines to generate a library of pyrazole-4-carboxamides.
Materials:
-
1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid
-
Desired amine (primary or secondary)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or other peptide coupling reagent[4]
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the pyrazole carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Stir at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude amide by column chromatography or recrystallization.
Applications in Drug Discovery: Targeting HDAC6 in Acute Liver Injury
Recent research has highlighted the potential of N-phenyl-5-propyl-pyrazole derivatives as potent and selective inhibitors of histone deacetylase 6 (HDAC6).[5] HDAC6 is a cytoplasmic enzyme that plays a crucial role in various cellular processes, including protein degradation and inflammatory responses. Its dysregulation has been implicated in several diseases, including acute liver injury (ALI).[6][7]
Inhibitors of HDAC6 have shown promise in mitigating ALI by reducing inflammation and necrosis.[5] Specifically, compounds bearing the N-phenyl-5-propyl-pyrazole scaffold have been identified as not only potent inhibitors but also degraders of HDAC6.[5] This dual mechanism of action makes this chemical scaffold particularly attractive for developing novel therapeutics for ALI. The intermediate, this compound, serves as an excellent starting point for synthesizing analogs of these bioactive compounds, allowing for exploration of the structure-activity relationship and optimization of drug-like properties.
HDAC6 Inhibition Pathway in Acute Liver Injury
Caption: Role of HDAC6 in liver injury and its inhibition.[6]
Conclusion
This compound is a strategically important intermediate in medicinal chemistry. Its synthesis via the well-established Knorr pyrazole synthesis is robust and allows for good control over the substitution pattern. The ester functionality provides a versatile handle for downstream modifications, particularly the formation of diverse carboxamide libraries. The relevance of the 1-phenyl-5-propyl-pyrazole core in developing potent HDAC6 inhibitors for acute liver injury underscores the therapeutic potential of derivatives synthesized from this intermediate. The protocols and insights provided herein are intended to empower researchers to effectively utilize this valuable building block in their drug discovery endeavors.
References
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-
Histone deacetylase 6 deficiency protects the liver against ischemia/reperfusion injury by activating PI3K/AKT/mTOR signaling. (2024). The FASEB Journal, 38(4), e23483. [Link]
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PrepChem. (n.d.). Synthesis of Part A: Ethyl 2,4-dioxoheptanoate. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
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Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 17(14), 1388-1413. [Link]
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- ResearchGate. (n.d.). Knorr Pyrazole Synthesis.
- BioWorld. (2025). HDAC6 degrader protects from acute liver injury.
-
Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. (2025). Journal of Medicinal Chemistry. [Link]
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link]
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The Versatile Scaffold: A Technical Guide to Ethyl Pyrazole Carboxylates in Medicinal Chemistry
Introduction: The Privileged Pyrazole Core
In the landscape of medicinal chemistry, the pyrazole ring system stands as a "privileged scaffold," a molecular framework that consistently appears in biologically active compounds.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a unique combination of physicochemical properties. Its N-1 atom can act as a hydrogen bond donor, while the N-2 atom can serve as a hydrogen bond acceptor, enabling diverse interactions with biological targets.[3] The incorporation of an ethyl carboxylate group onto this versatile ring system gives rise to ethyl pyrazole carboxylates, a class of compounds that have proven to be invaluable starting materials and key intermediates in the synthesis of a wide array of therapeutic agents.[4][5]
This technical guide provides an in-depth exploration of the applications of ethyl pyrazole carboxylates in modern drug discovery. We will delve into their synthesis, diverse biological activities, and the structure-activity relationships (SAR) that govern their therapeutic potential. Furthermore, this guide will equip researchers with detailed protocols for the synthesis and biological evaluation of these promising molecules.
The Strategic Importance of the Ethyl Carboxylate Group
The ethyl carboxylate moiety is not merely a passive substituent; it is a highly versatile functional group that plays a crucial role in the utility of these pyrazole derivatives. It can be readily transformed into a variety of other functional groups, such as amides, hydrazides, and carboxylic acids, allowing for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties.[6][7] This chemical tractability makes ethyl pyrazole carboxylates ideal building blocks for creating large libraries of compounds for high-throughput screening.
Therapeutic Applications: A Multi-Faceted Scaffold
Ethyl pyrazole carboxylate derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of a wide range of diseases.
Anticancer Activity
The fight against cancer has seen significant contributions from pyrazole-based compounds. Several ethyl pyrazole carboxylate derivatives have been investigated as potent anticancer agents, with some exhibiting promising activity against various cancer cell lines.[6][8][9] For instance, certain ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates have shown significant cytotoxic potential.[8] The pyrazole scaffold can be found in FDA-approved anticancer drugs like Crizotinib and Ruxolitinib, highlighting the clinical relevance of this heterocyclic core.[10][11]
The mechanism of action for many of these compounds involves the inhibition of key enzymes in cancer cell proliferation and survival, such as receptor tyrosine kinases.[11] The ethyl carboxylate group often serves as a handle for introducing pharmacophores that can interact with the active sites of these enzymes.
Diagram 1: Generalized Structure of an Anticancer Ethyl Pyrazole Carboxylate Derivative
Caption: A generalized structure highlighting the key components of an anticancer ethyl pyrazole carboxylate derivative.
Anti-inflammatory and Analgesic Properties
Inflammation is a key pathological feature of many chronic diseases. Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib (Celebrex®), a selective COX-2 inhibitor, being a prominent example.[3][12] Ethyl pyrazole carboxylates have been extensively explored as precursors for novel anti-inflammatory and analgesic drugs.[13][14][15]
Derivatives such as ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylates have shown significant anti-inflammatory activity.[13] The structural flexibility of the ethyl pyrazole carboxylate scaffold allows for the fine-tuning of selectivity towards different inflammatory targets, such as cyclooxygenase (COX) enzymes and various cytokines.[16]
Antimicrobial and Antifungal Activity
The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Ethyl pyrazole carboxylates have emerged as a promising scaffold for the discovery of novel antimicrobial and antifungal compounds.[17][18] A series of novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates has demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[17][18] For example, Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate has shown activity comparable to ampicillin against E. coli and P. aeruginosa.[17]
The structure-activity relationship studies in this area suggest that the nature and position of substituents on the pyrazole ring and the N1-position are critical for potent antimicrobial activity.[17]
Table 1: Summary of Biological Activities of Selected Ethyl Pyrazole Carboxylate Derivatives
| Derivative Class | Therapeutic Area | Example Compound | Key Findings | Reference |
| 1,5-Disubstituted-1H-pyrazole-3-carboxylates | Antimicrobial | Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | More active than fluconazole against C. parapsilosis. | [17] |
| 5-Amino-3-methylthio-1H-pyrazole-4-carboxylates | Anti-inflammatory | Compound 3a | Exhibited significant anti-inflammatory activity at 25 mg/kg. | [13] |
| Pyrazole-5-carboxamides (derived from ethyl carboxylates) | Anticancer | Various derivatives | Showed promising cytotoxicity against multiple cancer cell lines. | [6][7] |
| 1H-Pyrazole-4-carboxylic acid derivatives | Cannabinoid Receptor Antagonists | SR141716A (Rimonabant) precursor | Structural modifications led to potent and selective CB1 receptor antagonists. | [19] |
Key Synthetic Intermediates: Building Blocks for Complexity
Certain ethyl pyrazole carboxylate derivatives have gained prominence as exceptionally versatile synthetic intermediates.
-
Ethyl 5-amino-1H-pyrazole-4-carboxylate: This compound is a cornerstone in the synthesis of a vast number of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are themselves important pharmacophores.[20][21] The amino and ester functionalities provide two reactive centers for a variety of chemical transformations.
-
Ethyl 4-formyl-1H-pyrazole-3-carboxylate: This "Aldo-X" bifunctional building block is another powerful tool for synthetic chemists.[22][23] The aldehyde and ester groups can be selectively manipulated to construct complex pyrazole-fused and substituted frameworks.
Diagram 2: Synthetic Utility of Ethyl 5-amino-1H-pyrazole-4-carboxylate
Caption: Synthetic pathways originating from Ethyl 5-amino-1H-pyrazole-4-carboxylate.
Experimental Protocols
The following protocols provide standardized methods for the synthesis and preliminary biological evaluation of ethyl pyrazole carboxylate derivatives.
Protocol 1: General Synthesis of Ethyl 5-Aryl-1-phenyl-1H-pyrazole-3-carboxylates
This protocol is adapted from a general procedure for the synthesis of 1,3,5-trisubstituted pyrazoles.[14]
Principle: This synthesis involves a Claisen condensation reaction between a substituted acetophenone and diethyl oxalate to form a 1,3-diketone intermediate. This intermediate is then cyclized with phenylhydrazine to yield the desired ethyl pyrazole carboxylate.
Materials:
-
Substituted acetophenone (1.0 eq)
-
Diethyl oxalate (1.2 eq)
-
Sodium ethoxide (2.0 eq)
-
Absolute ethanol
-
Phenylhydrazine (1.0 eq)
-
Glacial acetic acid
-
Standard laboratory glassware and purification apparatus (silica gel for column chromatography)
Procedure:
-
Step 1: Synthesis of the 1,3-Diketone Intermediate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.
-
To this solution, add a mixture of the substituted acetophenone and diethyl oxalate dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, neutralize the reaction mixture with a dilute acid (e.g., 1N HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,3-diketone intermediate.
-
-
Step 2: Cyclization to form the Pyrazole Ring
-
Dissolve the crude 1,3-diketone intermediate in glacial acetic acid.
-
Add phenylhydrazine to the solution and reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylate.
-
Validation:
-
The structure of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.
-
The purity of the compound should be assessed by High-Performance Liquid Chromatography (HPLC).
Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized ethyl pyrazole carboxylate derivatives
-
Doxorubicin (positive control)
-
DMSO (vehicle control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the positive control (doxorubicin) in the culture medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours of incubation, remove the medium and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells.
-
Include wells with vehicle control (medium with DMSO) and untreated cells (medium only).
-
Incubate the plate for another 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Validation:
-
The assay should include a positive control with a known IC50 value to validate the experimental setup.
-
The results should be reproducible across multiple experiments.
Conclusion and Future Perspectives
Ethyl pyrazole carboxylates have firmly established their position as a cornerstone in medicinal chemistry. Their synthetic accessibility, coupled with the diverse biological activities of their derivatives, ensures their continued relevance in the quest for novel therapeutics. The ability to readily modify the pyrazole core and the ethyl carboxylate functionality provides a powerful platform for lead optimization and the development of next-generation drugs targeting a multitude of diseases. Future research will likely focus on the development of more efficient and stereoselective synthetic methodologies, the exploration of novel biological targets, and the application of computational methods to guide the rational design of new ethyl pyrazole carboxylate-based drug candidates.
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Application Notes & Protocols: Development of In Vitro Assays for Pyrazole Compounds
Abstract
The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates targeting a wide array of diseases.[1][2][3] Its metabolic stability and versatile synthetic accessibility have made it a cornerstone in drug discovery.[3] This guide provides a comprehensive framework for the development and execution of robust in vitro assays to characterize the biological activity of novel pyrazole compounds. We move beyond simple procedural lists to explain the causal science behind experimental design, ensuring that each protocol functions as a self-validating system. This document is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous preclinical evaluation cascade for this important class of heterocyclic compounds.
Chapter 1: The Rationale - Why Specific Assays for Pyrazoles?
Pyrazole derivatives exhibit a remarkable diversity of pharmacological activities, acting as inhibitors of enzymes (kinases, COX), modulators of G-protein coupled receptors (GPCRs), and ion channels.[2][4][5] Therefore, a successful in vitro testing strategy cannot be "one-size-fits-all." The choice of assay is fundamentally dictated by the therapeutic hypothesis and the predicted molecular target of the pyrazole series .
The initial phase of any screening campaign involves establishing a clear, quantitative, and reproducible method to measure the biological effect of a compound. The primary goal is to generate a dose-response curve from which key parameters like the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) can be derived. A well-designed assay must be sensitive, specific, and robust enough for high-throughput screening (HTS) while minimizing the potential for artifacts.
This guide details protocols for the most common targets of pyrazole compounds, focusing on methods that are both biologically relevant and amenable to modern drug discovery platforms.
Chapter 2: Foundational Assays - Cytotoxicity and Phenotypic Screening
Before investigating a specific molecular target, it is crucial to assess the general cytotoxicity of a compound series. This baseline data provides an essential therapeutic window, distinguishing between targeted anti-proliferative effects and non-specific toxicity.
Protocol 2.1: Cell Viability Assessment via MTT Assay
The MTT assay is a colorimetric method that serves as a reliable indicator of metabolic activity and, by extension, cell viability. It measures the activity of NAD(P)H-dependent cellular oxidoreductase enzymes, which reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.[6][7] This conversion only occurs in metabolically active cells.
Causality Behind Experimental Choices:
-
Cell Seeding Density: Must be optimized to ensure cells are in the logarithmic growth phase during the compound incubation period. Too few cells will result in a weak signal; too many can lead to nutrient depletion and cell death unrelated to the compound's effect.
-
Incubation Time: A 48- or 72-hour incubation is standard for assessing anti-proliferative effects, allowing sufficient time for the compound to impact cell division and viability.[6][8]
-
Serum Concentration: Serum in the culture medium can bind to test compounds, reducing their effective concentration. It is critical to maintain consistent serum levels across all experiments.
Step-by-Step Methodology:
-
Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a pre-optimized density (e.g., 4,000-5,000 cells/well) in 100 µL of complete growth medium.[8] Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X stock of each pyrazole compound in the appropriate cell culture medium. Perform a serial dilution to generate a range of concentrations (e.g., from 100 µM to 0.1 nM).
-
Treatment: Add 100 µL of the 2X compound solutions to the corresponding wells. Include "vehicle control" wells (e.g., 0.5% DMSO) and "no-cell" blank wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: After subtracting the blank, express viability as a percentage relative to the vehicle control. Plot the dose-response curve and calculate the GI₅₀/IC₅₀ value using non-linear regression.
| Parameter | Recommended Value | Rationale |
| Cell Lines | MCF-7, HCT-116, A549, HepG2 | Represent common cancer types and are well-characterized.[7][9] |
| Seeding Density | 4,000 - 8,000 cells/well | Ensures logarithmic growth phase during treatment. |
| Compound Incubation | 48 - 72 hours | Allows for effects on cell proliferation to manifest.[6] |
| Final DMSO Conc. | < 0.5% | Minimizes solvent-induced cytotoxicity. |
| Positive Control | Doxorubicin (10 µM) | Validates assay sensitivity to a known cytotoxic agent. |
Chapter 3: Target-Based Assays I - Pyrazole as Kinase Inhibitors
Protein kinases are one of the most successfully drugged target classes, and the pyrazole scaffold is a key feature in many potent kinase inhibitors.[10][11] Assays for this class typically measure the consumption of ATP or the generation of the phosphorylated product.
Workflow for Screening Pyrazole-Based Kinase Inhibitors
Caption: High-level workflow for identifying and validating pyrazole-based kinase inhibitors.
Protocol 3.1: ADP-Glo™ Luminescent Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. It is a universal assay applicable to virtually any kinase.
Causality Behind Experimental Choices:
-
ATP Concentration: For screening ATP-competitive inhibitors, the ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase. This ensures the assay is sensitive to compounds competing with ATP for the binding site.
-
Enzyme Concentration: The kinase concentration must be optimized to produce a robust signal well within the linear range of the assay, typically resulting in 10-30% conversion of ATP to ADP.
-
Controls: A "no enzyme" control is essential to determine background signal, while a "no inhibitor" control represents 100% kinase activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5). Prepare kinase, substrate peptide, and ATP at 2X concentrations in this buffer.
-
Compound Plating: In a 384-well plate, add 1 µL of pyrazole compound dilutions in DMSO.
-
Kinase Reaction: Add 5 µL of the 2X kinase/substrate mix to each well. Initiate the reaction by adding 5 µL of 2X ATP solution.
-
Incubation: Mix and incubate at room temperature for a defined period (e.g., 60 minutes).
-
ADP-Glo™ Reagent: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate percent inhibition relative to the "no inhibitor" control and determine IC₅₀ values.
| Parameter | Example Target: CDK2/Cyclin A | Source |
| Enzyme | Recombinant CDK2/Cyclin A | [12] |
| Substrate | Histone H1 Peptide | [12] |
| ATP Concentration | 10 µM (approx. Km) | [12] |
| Incubation Time | 30 minutes at 30°C | [13] |
| Positive Control | Roscovitine or Staurosporine | [12] |
Chapter 4: Target-Based Assays II - Pyrazoles Targeting GPCRs
Many pyrazole derivatives have been developed as ligands for G-Protein Coupled Receptors (GPCRs), such as the cannabinoid (CB1) receptor.[5][14] Key in vitro assays for these targets include receptor binding assays to determine affinity (Ki) and functional assays to measure agonism or antagonism.
Protocol 4.1: Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor, allowing for the determination of the compound's binding affinity (Ki).
Causality Behind Experimental Choices:
-
Radioligand Choice: The radioligand should have high affinity and specificity for the target receptor. Its concentration is typically set at or below its dissociation constant (Kd) to ensure sensitivity to competitive displacement.
-
Membrane Preparation: A crude membrane preparation from cells or tissues expressing the receptor of interest is used as the source of the target. Quality and consistency of this preparation are paramount.
-
Non-Specific Binding: This is determined in the presence of a high concentration of a known, unlabeled ligand to saturate all specific binding sites. It represents the background signal that must be subtracted from all measurements.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, combine:
-
50 µL of assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA).
-
25 µL of pyrazole compound dilutions.
-
25 µL of radioligand (e.g., [³H]-CP55,940 for CB1 receptors) at a final concentration equal to its Kd.
-
100 µL of membrane preparation (e.g., rat spleen membranes) containing the receptor.[15]
-
-
Control Wells:
-
Total Binding: Contains buffer, radioligand, and membranes (no test compound).
-
Non-Specific Binding (NSB): Contains a saturating concentration of an unlabeled ligand (e.g., 10 µM WIN 55,212-2) in place of the test compound.
-
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove residual unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Analysis: Calculate specific binding (Total Binding - NSB). Determine the percent displacement by the pyrazole compound and calculate the Ki value using the Cheng-Prusoff equation.
The CDK/Rb/E2F Cell Cycle Pathway
Caption: Simplified pathway showing how a pyrazole-based CDK2 inhibitor can block cell cycle progression.
Chapter 5: Target-Based Assays III - Pyrazoles as Ion Channel Modulators
Ion channels are crucial membrane proteins that are increasingly targeted in drug discovery. High-throughput screening for ion channel modulators often relies on fluorescence-based assays that measure ion flux indirectly.
Protocol 5.1: Thallium Flux Assay for Potassium Channels
This HTS-friendly assay uses the toxic thallium ion (Tl⁺) as a surrogate for potassium (K⁺), as it is permeable through most K⁺ channels. A Tl⁺-sensitive fluorescent dye inside the cells reports the influx of Tl⁺ upon channel opening.[16]
Causality Behind Experimental Choices:
-
Surrogate Ion: Thallium is used because its entry into the cell through K⁺ channels can be detected by specific fluorescent dyes, providing a robust signal for HTS platforms where direct electrophysiological measurements are not feasible.[16][17]
-
Assay Buffer: The extracellular buffer must contain Tl⁺ and be low in K⁺ to create a strong electrochemical gradient driving Tl⁺ into the cells upon channel activation.
Step-by-Step Methodology:
-
Cell Preparation: Plate cells expressing the target K⁺ channel in a 384-well plate and allow them to adhere.
-
Dye Loading: Load the cells with a Tl⁺-sensitive indicator dye (e.g., from the FLIPR Potassium Assay Kit) according to the manufacturer's protocol. This typically involves a 60-minute incubation.
-
Compound Addition: Add the pyrazole compounds to the wells and incubate for a defined period (e.g., 15-30 minutes) to allow target engagement.
-
Signal Measurement: Place the plate in a fluorescence imaging plate reader (e.g., FLIPR, VIPR).[18]
-
Thallium Addition: The instrument adds a Tl⁺-containing stimulus buffer to all wells simultaneously.
-
Data Acquisition: The instrument records the fluorescence intensity over time. Channel activation is measured as the rate of fluorescence increase following Tl⁺ addition.
-
Analysis: Compare the rate of fluorescence increase in compound-treated wells to vehicle controls to identify activators or inhibitors.
References
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI.
- Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (n.d.). PubMed Central.
- Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. (2012). Medicinal Chemistry.
- Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple P
- Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (n.d.). PubMed Central.
- Application Notes and Protocols for the Synthesis and Evaluation of Pyrazole Core-Containing Kinase Inhibitors. (2025). BenchChem.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). [Source not available].
- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026).
- Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). RSC Publishing.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. (2012). Bentham Science Publishers.
- Pyrazole derivatives as partial agonists for the nicotinic acid receptor. (n.d.). PubMed.
- Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central.
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central.
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). [Source not available].
- Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry p
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.
- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (n.d.).
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). [Source not available].
- Ion Channel Activators: Thallium Flux and Patch-Clamp Study. (n.d.). [Source not available].
- High-throughput Screening for Ion Channel Modul
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.). PMC - NIH.
- High Throughput Assay Technologies for Ion Channel Drug Discovery. (n.d.). [Source not available].
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- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
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- 18. High-throughput screening for ion channel modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Pyrazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract: Pyrazole derivatives represent a cornerstone in medicinal chemistry and materials science, necessitating robust and precise analytical methodologies for their characterization. This comprehensive guide provides a detailed exploration of the key analytical techniques employed for the structural elucidation, quantification, and physicochemical profiling of pyrazole compounds. Moving beyond a simple listing of methods, this document delves into the causality behind experimental choices, offering field-proven insights to empower researchers in their analytical endeavors. Each section is structured to provide not only step-by-step protocols but also the underlying principles and data interpretation strategies critical for success.
The Significance of Pyrazole Characterization
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their versatile chemical nature allows for extensive substitution, leading to a vast library of derivatives with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties[1][2][3]. The precise characterization of these molecules is paramount for several reasons:
-
Structure-Activity Relationship (SAR) Studies: A definitive understanding of the three-dimensional structure is crucial for elucidating how a molecule interacts with its biological target, guiding the design of more potent and selective therapeutic agents[1].
-
Quality Control and Regulatory Compliance: In pharmaceutical and industrial settings, the accurate identification and quantification of pyrazole isomers and impurities are essential to ensure product efficacy, safety, and adherence to regulatory standards[4].
-
Reaction Monitoring and Optimization: Analytical techniques are indispensable for monitoring the progress of synthetic reactions, identifying byproducts, and optimizing reaction conditions to maximize yield and purity.
This guide will systematically explore the application of modern analytical techniques to address these critical aspects of pyrazole chemistry.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental tools for probing the molecular structure of pyrazole derivatives, providing detailed information about the connectivity of atoms and the nature of functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the unambiguous structure elucidation of organic molecules, including pyrazoles. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.
Expertise & Experience: The Causality Behind NMR Experimental Choices
The choice of NMR experiments is dictated by the need to solve specific structural questions. For pyrazoles, key challenges often include the differentiation of regioisomers and the assignment of protons and carbons in a densely substituted heterocyclic ring. A multi-dimensional NMR approach is often necessary for complete characterization. For instance, while a simple 1D ¹H NMR can provide initial information on the number and environment of protons, 2D experiments like COSY, HSQC, and HMBC are essential for assembling the molecular puzzle. The HMBC experiment, in particular, is invaluable for identifying long-range correlations between protons and carbons, which can help in assigning substituents to specific positions on the pyrazole ring[5].
Experimental Protocol: 1D and 2D NMR Analysis of a Pyrazole Derivative
Objective: To obtain a complete structural assignment of a novel pyrazole derivative.
Materials:
-
Pyrazole sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes (5 mm diameter)
-
NMR spectrometer (e.g., 400 MHz or higher)
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the pyrazole sample in 0.6-0.7 mL of a suitable deuterated solvent. The choice of solvent depends on the solubility of the compound.
-
Transfer the solution to a clean, dry NMR tube.
-
-
1D ¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
1D ¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This experiment typically requires a larger number of scans than the ¹H experiment due to the lower natural abundance of ¹³C.
-
-
2D COSY (Correlation Spectroscopy) Acquisition:
-
This experiment identifies proton-proton couplings. It is crucial for tracing out the spin systems within the molecule.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition:
-
This experiment correlates directly bonded proton and carbon atoms. It allows for the assignment of carbon signals based on the known proton assignments.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:
-
Data Processing and Interpretation:
-
Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and 2D correlations to assemble the final structure. The chemical shifts of protons and carbons on the pyrazole ring are sensitive to the nature and position of substituents[7][8].
-
Data Presentation: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Pyrazole Protons and Carbons
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| H-3 | ~7.5 - 8.5 | ~135 - 155 |
| H-4 | ~6.2 - 6.8 | ~100 - 115 |
| H-5 | ~7.5 - 8.5 | ~125 - 145 |
| N-H | ~10 - 14 (broad) | - |
Note: These are approximate ranges and can vary significantly depending on the solvent and the electronic effects of substituents.
Visualization: Logical Workflow for NMR-based Structure Elucidation
Caption: Workflow for pyrazole structure elucidation using NMR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.
Expertise & Experience: Interpreting Pyrazole Fragmentation Patterns
The fragmentation of pyrazoles in the mass spectrometer is highly dependent on the ionization method and the nature of the substituents[9][10]. Under electron ionization (EI), a common fragmentation pathway for the pyrazole ring involves the loss of HCN and N₂[10]. The presence and nature of substituents can significantly alter these pathways, providing valuable structural information. For instance, the fragmentation of substituted pyrazoles can help in determining the position of the substituents on the ring[9][11][12]. Soft ionization techniques like electrospray ionization (ESI) are typically used for less volatile or thermally labile pyrazole derivatives and often result in a prominent protonated molecule [M+H]⁺, which is useful for confirming the molecular weight[13].
Experimental Protocol: GC-MS Analysis of Pyrazole Isomers
Objective: To separate and identify regioisomers of a substituted pyrazole in a reaction mixture.
Materials:
-
Reaction mixture containing pyrazole isomers
-
Appropriate solvent for dilution (e.g., dichloromethane, ethyl acetate)
-
GC-MS system equipped with a suitable capillary column
Methodology:
-
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in a suitable solvent to a final concentration of approximately 1 mg/mL.
-
-
GC-MS System Configuration:
-
Column Selection: A mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is often a good starting point for separating pyrazole isomers[4].
-
Injection: Inject 1 µL of the prepared sample into the GC inlet, typically in split mode to avoid column overloading.
-
Temperature Program: An optimized temperature program is crucial for resolving isomers with similar boiling points. A typical program might be:
-
Initial temperature: 50-100 °C, hold for 1-2 minutes.
-
Ramp: Increase the temperature at a rate of 10-20 °C/min to a final temperature of 250-300 °C.
-
Final hold: Hold at the final temperature for 5-10 minutes.
-
-
Mass Spectrometer Settings:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: Scan from m/z 40 to 500.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the pyrazole isomers based on their retention times.
-
Analyze the mass spectrum of each isomer. The molecular ion peak will confirm the molecular weight.
-
Examine the fragmentation pattern to differentiate between the isomers. Subtle differences in the relative abundances of fragment ions can be indicative of different substitution patterns[9][10].
-
Data Presentation: Common Mass Spectral Fragments of the Unsubstituted Pyrazole Ring
| m/z | Ion | Description |
| 68 | [M]⁺˙ | Molecular ion |
| 67 | [M-H]⁺ | Loss of a hydrogen atom |
| 41 | [C₂H₃N]⁺˙ | Loss of HCN from the molecular ion |
| 40 | [C₂H₂N]⁺ | Loss of HCN from the [M-H]⁺ ion |
Source: Adapted from NIST Chemistry WebBook[14] and fragmentation studies[10].
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Expertise & Experience: Key FTIR Absorptions for Pyrazoles
The FTIR spectrum of a pyrazole derivative provides a characteristic fingerprint. The N-H stretching vibration of an unsubstituted pyrazole ring typically appears as a broad band in the region of 3100-3500 cm⁻¹[3][15]. The C=N stretching vibration within the pyrazole ring is usually observed around 1500-1600 cm⁻¹[16]. The C-H stretching vibrations of the pyrazole ring are found just above 3000 cm⁻¹. The presence and position of these bands can be influenced by substituents and hydrogen bonding[15][17]. For example, the C=O stretching frequency in pyrazolone derivatives is a strong, characteristic band that can be used for identification[17].
Experimental Protocol: FTIR Analysis of a Pyrazole Compound
Objective: To identify the functional groups present in a synthesized pyrazole derivative.
Materials:
-
Pyrazole sample (solid or liquid)
-
FTIR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press)
Methodology:
-
Sample Preparation:
-
For solid samples (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
For solid samples (KBr pellet): Grind a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.
-
For liquid samples: Place a drop of the liquid between two KBr or NaCl plates.
-
-
Spectrum Acquisition:
-
Place the sample in the FTIR spectrometer.
-
Acquire a background spectrum (of air or the KBr pellet).
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Interpretation:
Data Presentation: Characteristic FTIR Absorption Frequencies for Pyrazole Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| N-H stretch (ring) | 3100 - 3500 | Medium, often broad |
| C-H stretch (aromatic/ring) | 3000 - 3100 | Medium to weak |
| C=N stretch (ring) | 1500 - 1600 | Medium to strong |
| C=C stretch (ring) | 1400 - 1500 | Medium |
| C=O stretch (pyrazolone) | 1650 - 1720 | Strong |
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are essential for separating pyrazole derivatives from complex mixtures, allowing for their purification, identification, and quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of a broad range of pyrazole derivatives, including those that are non-volatile or thermally labile.
Expertise & Experience: HPLC Method Development for Pyrazoles
The development of a robust HPLC method for pyrazole analysis requires careful consideration of the column chemistry, mobile phase composition, and detection wavelength. Reversed-phase HPLC (RP-HPLC) is the most common mode used for pyrazole analysis, employing a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol)[21][22][23]. The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape by suppressing the ionization of basic nitrogen atoms in the pyrazole ring[21][23]. For the separation of chiral pyrazole derivatives, specialized chiral stationary phases are required[24][25].
Experimental Protocol: RP-HPLC Method for Purity Assessment of a Pyrazole Compound
Objective: To determine the purity of a synthesized pyrazole derivative.
Materials:
-
Pyrazole sample
-
HPLC-grade acetonitrile and/or methanol
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the pyrazole sample in the mobile phase or a suitable solvent at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration (e.g., 50-100 µg/mL).
-
-
HPLC Conditions:
-
Mobile Phase: A typical starting point is a mixture of water and acetonitrile (e.g., 50:50 v/v) with 0.1% formic acid. The ratio can be adjusted to optimize the separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance (determined by UV-Vis spectroscopy).
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
The purity of the sample can be calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Visualization: Logical Flow for HPLC Method Development
Caption: A streamlined workflow for developing an HPLC method for pyrazole analysis.
Gas Chromatography (GC)
GC is an excellent technique for the analysis of volatile and thermally stable pyrazole derivatives. It offers high resolution and sensitivity, making it particularly suitable for the separation of isomers[4].
Expertise & Experience: Overcoming Challenges in GC Analysis of Pyrazoles
A key challenge in the GC analysis of pyrazoles can be the presence of active sites in the GC system (e.g., silanol groups in the column) that can lead to peak tailing, especially for NH-pyrazoles. The use of a deactivated column and proper sample derivatization (if necessary) can mitigate these effects. The choice of the stationary phase is critical for achieving good separation of isomers. A mid-polar phase is often a good compromise, but for challenging separations, a more polar column may be required[4]. Some pyrazole derivatives may be formed in situ from other compounds, such as hydrazines, by reaction with dicarbonyl compounds, and GC can be used to analyze the resulting pyrazoles[26][27].
The protocol for GC-MS analysis provided in the Mass Spectrometry section is also directly applicable here, with the understanding that for quantification, a different detector such as a Flame Ionization Detector (FID) might be used.
Thermal Analysis Techniques
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide valuable information about the physical and chemical properties of pyrazole compounds as a function of temperature.
Expertise & Experience: Interpreting Thermal Data for Pyrazoles
DSC can be used to determine the melting point, purity, and polymorphic forms of a pyrazole derivative. The sharpness of the melting endotherm can be an indicator of purity. TGA measures the change in mass of a sample as it is heated, providing information about its thermal stability and decomposition profile[28][29][30][31]. The decomposition temperature and the number of decomposition steps can be characteristic of a particular pyrazole derivative and can be influenced by its substituents and crystal packing[28].
Experimental Protocol: Simultaneous TGA-DSC Analysis of a Pyrazole Compound
Objective: To assess the thermal stability and determine the melting point of a pyrazole derivative.
Materials:
-
Pyrazole sample (2-5 mg)
-
TGA-DSC instrument
-
Inert gas supply (e.g., nitrogen)
Methodology:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the pyrazole sample into a TGA crucible (e.g., aluminum, alumina).
-
-
Instrument Setup:
-
Place the sample crucible in the TGA-DSC instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature that is above the expected decomposition temperature.
-
-
Data Analysis:
-
DSC Curve: The melting point is determined from the peak of the endothermic transition. The area under the peak corresponds to the enthalpy of fusion.
-
TGA Curve: The onset of weight loss indicates the beginning of thermal decomposition. The temperature at which 5% weight loss occurs (T₅) is often used as a measure of thermal stability.
-
Data Presentation: Example Thermal Analysis Data for a Hypothetical Pyrazole Derivative
| Parameter | Value |
| Melting Point (DSC) | 185 °C |
| Onset of Decomposition (TGA) | 250 °C |
| Weight Loss at 300 °C | 15% |
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions[1][32][33].
Expertise & Experience: The Importance of Crystal Quality
The success of an X-ray crystallography experiment is highly dependent on the ability to grow high-quality single crystals of the pyrazole derivative. This can often be the most challenging step. The crystallographic data not only confirms the molecular structure but also reveals details about the crystal packing, which can be influenced by hydrogen bonding and other intermolecular forces[1][15][34]. This information is invaluable for understanding the solid-state properties of the material.
Experimental Protocol: General Workflow for Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional structure of a pyrazole compound.
Materials:
-
High-quality single crystal of the pyrazole derivative
-
Single-crystal X-ray diffractometer
Methodology:
-
Crystal Selection and Mounting:
-
Select a suitable single crystal under a polarizing microscope. The crystal should be free of cracks and other defects.
-
Mount the crystal on a goniometer head.
-
-
Data Collection:
-
Place the mounted crystal in a stream of cold nitrogen (typically 100-120 K) to minimize thermal vibrations.
-
Collect X-ray diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation)[1].
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.
-
-
Data Analysis and Visualization:
-
Analyze the final refined structure to understand the molecular conformation, crystal packing, and intermolecular interactions.
-
Generate visualizations of the crystal structure using appropriate software (e.g., Mercury, Olex2).
-
Visualization: X-ray Crystallography Workflow
Caption: The process flow for determining the 3D structure of a pyrazole via X-ray crystallography.
Conclusion
The comprehensive characterization of pyrazole compounds is a multi-faceted endeavor that relies on the synergistic application of a suite of analytical techniques. This guide has provided a detailed overview of the most critical methods, emphasizing not only the "how" but also the "why" behind their application. By leveraging the power of NMR for structural elucidation, mass spectrometry for molecular weight determination and fragmentation analysis, FTIR for functional group identification, chromatography for separation and quantification, thermal analysis for physicochemical profiling, and X-ray crystallography for definitive three-dimensional structure determination, researchers can gain a complete and unambiguous understanding of their pyrazole derivatives. This knowledge is fundamental to advancing the fields of medicinal chemistry, drug development, and materials science.
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Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. National Institutes of Health. [Link]
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FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. [Link]
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Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]
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Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
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Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. [Link]
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A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Can. J. Chem. 68, 1990. [Link]
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FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2. ResearchGate. [Link]
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A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research. [Link]
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Structure Elucidation of a Pyrazolo[16][32]pyran Derivative by NMR Spectroscopy. Molecules 2007, 12, 1136-1144. [Link]
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A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... R Discovery. [Link]
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Figure 1. FTIR spectra: a) 1,3-diphenyl-5-pyrazolone, b)... ResearchGate. [Link]
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Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]
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Structure Elucidation of a Pyrazolo[16][32]pyran Derivative by NMR Spectroscopy. National Institutes of Health. [Link]
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Mass spectral investigation of compounds 1 and 11-15. ResearchGate. [Link]
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X-ray crystallographic comparison of pyrazole subsidiaries. ResearchGate. [Link]
-
Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Scribd. [Link]
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The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic... ResearchGate. [Link]
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Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health. [Link]
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Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Publications. [Link]
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Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]
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TGA-DSC thermogram of materials I and II. ResearchGate. [Link]
-
1H-Pyrazole. NIST WebBook. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. [Link]
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Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. FLORE. [Link]
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TG, DTG and DSC curves of free 1H-pyrazole-3,5-dicarboxylic acid in air... ResearchGate. [Link]
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Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles. Analytical Chemistry. [Link]
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Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design. MDPI. [Link]
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Thermal analysis data for PZDO. (a) DSC and TGA signals for the sample... ResearchGate. [Link]
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SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Paper Publications. [Link]
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Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. [Link]
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Green Synthesis of Pyrazole Derivatives: A Guide to Sustainable Methodologies
Introduction: The Imperative for Greener Pyrazole Synthesis
Pyrazole derivatives represent a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2] The significance of these heterocyclic compounds has spurred extensive research into their synthesis. However, traditional synthetic routes often rely on harsh reaction conditions, hazardous organic solvents, and stoichiometric reagents, posing significant environmental and safety concerns.[2]
In response, the principles of green chemistry have become a critical driver in the evolution of synthetic organic chemistry. This guide provides an in-depth exploration of modern, sustainable approaches to pyrazole synthesis. We will delve into the practical application of green solvents, energy-efficient technologies like microwave and ultrasound irradiation, and elegant catalyst-free and multicomponent reaction strategies. The focus will be on not just the "how" but also the "why," providing the scientific rationale behind these environmentally benign and efficient methodologies. This document is intended for researchers, scientists, and professionals in drug development who are committed to incorporating sustainable practices into their work.
Core Green Synthesis Strategies for Pyrazole Derivatives
The green synthesis of pyrazoles is not a single method but a collection of strategies that adhere to the core principles of green chemistry, such as waste prevention, atom economy, use of safer solvents and reagents, and energy efficiency.[3][4][5]
Aqueous-Phase Synthesis: Leveraging the Power of Water
Water is the most abundant, non-toxic, and environmentally benign solvent. Its use as a reaction medium for pyrazole synthesis offers significant advantages over traditional volatile organic compounds (VOCs).[3] Water-based syntheses can simplify work-up procedures, reduce costs, and enhance safety.[3][4]
Causality Behind Aqueous Synthesis: The unique properties of water, such as its high polarity and hydrogen bonding capacity, can influence reaction rates and selectivities. In some cases, hydrophobic effects can drive organic reactants together, accelerating the reaction. The use of phase-transfer catalysts like cetyltrimethylammonium bromide (CTAB) can further facilitate reactions between water-insoluble reactants in an aqueous medium.[3]
Protocol: Catalyst-Free, Four-Component Synthesis of Pyrano[2,3-c]pyrazoles in Water under Ultrasonic Irradiation
This protocol, adapted from the work of Shabalala et al., exemplifies a highly efficient and green synthesis of pyrano[2,3-c]pyrazoles.[6]
-
Reactants: Ethyl acetoacetate, aromatic aldehydes, hydrazine monohydrate, and malononitrile.[6]
-
Solvent: Water.[6]
-
Energy Source: Ultrasonic irradiation.[6]
-
Procedure:
-
In a suitable reaction vessel, combine equimolar amounts of ethyl acetoacetate, the chosen aromatic aldehyde, hydrazine monohydrate, and malononitrile in water.
-
Submerge the vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a specified frequency and power at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the solid product can be isolated by simple filtration, washed with water, and dried.
-
-
Advantages: This method is catalyst-free, uses water as the solvent, proceeds at room temperature, and often results in excellent yields with a simple work-up.[6]
Microwave-Assisted Synthesis: Accelerating Reactions with Efficiency
Microwave irradiation has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods.[1][7] By directly coupling with polar molecules, microwaves provide rapid and uniform heating, leading to dramatic reductions in reaction times, often from hours to minutes.[1][8] This can also lead to higher yields and improved product purity.[7]
The Rationale for Microwave Synthesis: Microwave energy promotes molecular motion and collisions, leading to an accelerated rate of reaction. This can also enable reactions to occur at lower bulk temperatures than with conventional heating, potentially reducing the formation of side products. Furthermore, microwave-assisted synthesis often requires less solvent, contributing to waste reduction.[1]
Protocol: Microwave-Assisted, Solvent-Free Synthesis of Pyrazoles
This generalized protocol is based on principles described in various studies on microwave-assisted organic synthesis.[9][10]
-
Reactants: A 1,3-dicarbonyl compound (or a suitable precursor) and a hydrazine derivative.
-
Conditions: Solvent-free or minimal high-boiling point solvent.
-
Apparatus: A dedicated microwave reactor.
-
Procedure:
-
Place the reactants in a microwave-safe reaction vessel.
-
If necessary, add a minimal amount of a high-boiling point, microwave-absorbing solvent or a solid support.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature and power for a short duration (typically 2-20 minutes).[8]
-
After cooling, the product can often be purified by recrystallization.
-
-
Self-Validation: The reaction's success is validated by the rapid formation of the product with high purity, as confirmed by spectroscopic methods (NMR, IR, Mass Spectrometry). The significant reduction in reaction time compared to conventional heating serves as a key indicator of the microwave effect.
Ultrasound-Assisted Synthesis: The Power of Acoustic Cavitation
Ultrasound irradiation provides an alternative energy source for promoting chemical reactions.[11][12] The phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, accelerating mass transfer and reaction rates.[13]
Why Ultrasound Works: The intense energy released during cavitation can break chemical bonds and generate reactive species, leading to faster reactions at lower overall temperatures. This technique is particularly useful for heterogeneous reactions and can often be performed under milder conditions than conventional methods.[7]
Workflow for Ultrasound-Assisted Pyrazole Synthesis
Caption: Workflow for a typical ultrasound-assisted pyrazole synthesis.
Multicomponent Reactions (MCRs): Building Complexity in a Single Step
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are a cornerstone of green chemistry.[6][14] They offer high atom economy, reduce the number of synthetic steps, and minimize waste generation by avoiding the isolation of intermediates.[15]
The Elegance of MCRs: The efficiency of MCRs lies in their convergent nature, allowing for the rapid construction of complex molecules like pyrazole derivatives in a single pot.[16] This approach is not only environmentally friendly but also highly desirable in drug discovery for the rapid generation of compound libraries.[17]
Reaction Scheme: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
Caption: A schematic of a four-component reaction for pyrazole synthesis.
Data Summary: Comparison of Green Synthesis Methods
| Method | Typical Reaction Time | Energy Source | Solvent | Key Advantages |
| Aqueous Synthesis | Varies (minutes to hours) | Conventional Heating / Stirring | Water | Environmentally benign, low cost, simplified work-up.[3][4] |
| Microwave-Assisted | 2-20 minutes | Microwaves | Solvent-free or minimal high-boiling solvent | Rapid reactions, high yields, improved purity.[1][8] |
| Ultrasound-Assisted | 30-120 minutes | Ultrasound | Green Solvents (Water, Ethanol) | Milder conditions, suitable for heterogeneous reactions.[6][7] |
| Multicomponent Reactions | Varies (minutes to hours) | Varies | Often Green Solvents | High atom economy, reduced steps, minimal waste.[14][15] |
Conclusion and Future Outlook
The adoption of green chemistry principles in the synthesis of pyrazole derivatives is not merely an academic exercise but a necessary evolution towards more sustainable and efficient chemical manufacturing. The methodologies outlined in this guide—aqueous synthesis, microwave and ultrasound assistance, and multicomponent reactions—demonstrate that environmental responsibility and synthetic efficiency can go hand in hand. Future research will likely focus on the development of even more benign catalysts, the use of renewable starting materials, and the combination of multiple green techniques to further enhance the sustainability of pyrazole synthesis. For researchers and professionals in the field, embracing these green approaches is a commitment to safer, more economical, and environmentally conscious science.
References
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Singh, S., Yadav, S., Minakshi, M., & Pundeer, R. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SynOpen, 7(01), 297-312. [Link]
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Patel, R., & Parmar, K. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ChemistrySelect, 10(40). [Link]
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Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Current Organic Chemistry, 27(12), 1053-1071. [Link]
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Castillo, J. C., & Becerra, D. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 14(32), 22963-22986. [Link]
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Kumar, N., Rajput, S., Patel, R., Yadav, A., & Lakshmi, S. R. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Current Green Chemistry, 11(4), 336-350. [Link]
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Shinde, P. V., Wagh, S. B., & Shinde, P. V. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC advances, 13(43), 30339-30362. [Link]
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Patel, R. J., & Parmar, K. R. (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ChemBioChem. [Link]
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Al-Ghorbani, M., & Al-Majidi, S. M. (2024). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Molbank, 2024(2), M1848. [Link]
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Vuluga, D., Legros, J., Crousse, B., & Bonnet-Delpon, D. (2010). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry, 12(8), 1486-1489. [Link]
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Kumar, A., Kumar, R., & Kumar, S. (2020). Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 30(22), 127592. [Link]
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Nagaraju, D., & Kumar, K. A. (2022). Recent Updates on Green Synthesis of Pyrazole Derivatives: A Review. Journal of Pharmaceutical Negative Results, 514-526. [Link]
-
Vuluga, D., Legros, J., Crousse, B., & Bonnet-Delpon, D. (2010). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry, 12(8), 1486-1489. [Link]
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Singh, S., Yadav, S., Minakshi, M., & Pundeer, R. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SynOpen, 7(01), 297-312. [Link]
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Shinde, P., Wagh, S., & Shinde, P. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 13, 30339-30362. [Link]
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Zhang, X., & Li, Y. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(37), 7545-7565. [Link]
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Singh, S., Yadav, S., Minakshi, M., & Pundeer, R. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SynOpen, 7(1), 297-312. [Link]
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Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences, 5(1), 1-10. [Link]
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Yakan, H., & Çelik, H. (2021). Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. Combinatorial Chemistry & High Throughput Screening, 24(5), 695-700. [Link]
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Castillo, J. C., & Becerra, D. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 14(32), 22963-22986. [Link]
-
Wang, Y., Li, Y., & Wang, M. (2019). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 24(18), 3290. [Link]
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Al-Warhi, T. I., Al-Shareef, H. F., & El-Sayed, W. A. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 29288-29302. [Link]
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Gueddouh, A., Bouzanne, M., & Corvaisier, S. (2025). Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evaluations. ChemMedChem, 20(1), e202400527. [Link]
-
Shinde, P. V., Wagh, S. B., & Shinde, P. V. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC advances, 13(43), 30339-30362. [Link]
-
El-Naggar, A. M., & El-Tohamy, S. A. (2023). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 28(14), 5557. [Link]
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Anary-Abbasinejad, M., & Anvari, S. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Journal of Chemical Health Risks, 7(2), 115-121. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize this synthesis, troubleshoot common issues, and understand the underlying chemical principles.
Overview of the Synthesis
The target molecule, this compound, is a polysubstituted pyrazole. Pyrazoles are a vital class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities.[1] The most common and efficient method for constructing this scaffold is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2]
For this specific target, the synthesis involves the reaction between ethyl 2-formyl-3-oxohexanoate (or its synthetic equivalent) and phenylhydrazine . The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring.[3]
Core Reaction Scheme
Sources
Technical Support Center: Overcoming Regioselectivity Issues in Pyrazole Synthesis
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with regioselectivity in their pyrazole synthesis protocols. Pyrazole derivatives are crucial scaffolds in pharmaceuticals and agrochemicals, but their synthesis, particularly the classical Knorr synthesis involving unsymmetrical 1,3-dicarbonyl compounds, is often plagued by the formation of regioisomeric mixtures.[1][2] These mixtures can be difficult to separate, leading to reduced yields of the desired product.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve high regioselectivity in your reactions.
Understanding the Challenge: The Root of Regioselectivity Issues
The core issue in the synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyls and substituted hydrazines is the presence of two distinct electrophilic carbonyl carbons. The initial nucleophilic attack by the hydrazine can occur at either carbonyl, leading to two different intermediates and, ultimately, a mixture of two regioisomeric pyrazoles.[2][3][4] The final ratio of these isomers is influenced by a delicate interplay of steric and electronic factors of the substituents on both reactants, as well as the reaction conditions.[2]
Frequently Asked Questions (FAQs)
Q1: My reaction with an unsymmetrical 1,3-diketone and methylhydrazine is giving a nearly 1:1 mixture of regioisomers. How can I favor the formation of one isomer over the other?
This is a classic problem. The low selectivity is likely due to the similar reactivity of the two carbonyl groups in your diketone under standard conditions (e.g., ethanol as a solvent).[5][6] To address this, you need to alter the reaction environment to differentiate the electrophilicity of the two carbonyls or influence the stability of the reaction intermediates.
Troubleshooting Steps:
-
Solvent Modification: This is often the most impactful and straightforward change.
-
Fluorinated Alcohols: Switching from ethanol to fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[5][6] These solvents, through their unique properties, can stabilize one of the reaction intermediates preferentially.[5]
-
Aprotic Polar Solvents: High-dipole moment aprotic solvents such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), or N-methylpyrrolidinone (NMP) have been shown to provide excellent regioselectivity, especially for the synthesis of 1-aryl-3,4,5-substituted pyrazoles.[1][7]
-
-
pH Control: The pH of the reaction medium can significantly influence the reaction pathway.
-
Acid Catalysis: The Knorr pyrazole synthesis is typically acid-catalyzed.[3][4] The addition of a catalytic amount of acid can alter the rate of the initial condensation at each carbonyl group. For reactions involving electron-deficient N-arylhydrazones, using trifluoroacetic acid (TFA) as an additive in TFE can be effective.[8]
-
-
Temperature Optimization: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy. Running the reaction at room temperature or even cooler may improve the isomeric ratio.[1]
Q2: I am working with a fluorinated 1,3-diketone and the regioselectivity is still poor. What is the mechanistic reason for this and how can I improve it?
Fluorinated substituents, like a trifluoromethyl (CF3) group, are strongly electron-withdrawing, which significantly increases the electrophilicity of the adjacent carbonyl carbon. This electronic effect often dictates the site of initial nucleophilic attack by the hydrazine. However, steric hindrance from the other substituent can counteract this effect.
Causality and Solution:
-
The "Fluorine Effect": The CF3 group makes the adjacent carbonyl carbon a harder electrophile. The more nucleophilic nitrogen of the substituted hydrazine will preferentially attack this site.
-
Solvent is Key: As with non-fluorinated diketones, the choice of solvent is critical. Studies have shown that using HFIP as a solvent can lead to almost exclusive formation of the desired regioisomer when reacting fluorinated 1,3-diketones with methylhydrazine.[5]
In-Depth Troubleshooting Guides
Guide 1: Enhancing Regioselectivity through Solvent Choice
The solvent plays a multifaceted role in pyrazole synthesis, influencing reactant solubility, stabilizing intermediates, and affecting reaction rates. For unsymmetrical 1,3-diketones, a strategic solvent choice can be the most effective tool for controlling regioselectivity.
This protocol is adapted from a highly regioselective method for the synthesis of pharmaceutically relevant pyrazoles.
Materials:
-
4,4,4-Trifluoro-1-arylbutane-1,3-dione
-
Arylhydrazine hydrochloride
-
N,N-Dimethylacetamide (DMAc)
Procedure:
-
To a solution of the 4,4,4-trifluoro-1-arylbutane-1,3-dione (1.0 eq) in DMAc (to make a 0.25 M solution), add the arylhydrazine hydrochloride (1.1 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion (monitored by TLC or LC-MS), pour the reaction mixture into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired pyrazole regioisomer.
Expected Outcome: This method consistently yields high regioselectivity, often exceeding 95:5 in favor of the isomer where the aryl group from the hydrazine is adjacent to the aryl group of the diketone.[1][7]
| 1,3-Diketone Substituent (R1) | 1,3-Diketone Substituent (R2) | Hydrazine (R3-NHNH2) | Solvent | Regioisomeric Ratio (Major:Minor) | Reference |
| 2-Furyl | CF3 | MeNHNH2 | EtOH | 36:64 | [5] |
| 2-Furyl | CF3 | MeNHNH2 | TFE | 85:15 | [5] |
| 2-Furyl | CF3 | MeNHNH2 | HFIP | 97:3 | [5] |
| Aryl | CF3 | Aryl-NHNH2 | DMAc | >99.8:0.2 | [1] |
| Aryl | CH3 | Aryl-NHNH2 | DMAc | 93:7 to >99.8:0.2 | [1] |
Guide 2: Alternative Strategies for Absolute Regiocontrol
When solvent and additive screening fails to provide the desired level of selectivity, alternative synthetic strategies that circumvent the ambiguity of the initial condensation step are necessary.
This approach provides a single regioisomer by design. The use of an α-benzotriazolyl-α,β-unsaturated ketone, for example, directs the cyclization to occur in a specific manner.[9][10]
These methods construct the pyrazole ring with inherent regioselectivity based on the nature of the dipole and dipolarophile.
-
From N-Alkylated Tosylhydrazones and Terminal Alkynes: This method offers complete regioselectivity, especially when similar substituents are present, a scenario that is particularly challenging for the Knorr synthesis.[11] The reaction proceeds under basic conditions (t-BuOK) and avoids the formation of regioisomeric mixtures.[11]
-
From N-Arylhydrazones and Nitroolefins: This approach also provides a regioselective route to 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles.[8] The mechanism is believed to be a stepwise cycloaddition, which controls the final regiochemistry.[8]
Concluding Remarks
Overcoming regioselectivity issues in pyrazole synthesis is a common yet surmountable challenge. A systematic approach that begins with optimizing reaction conditions—primarily solvent choice—will resolve the issue in many cases. For more recalcitrant systems, employing alternative synthetic strategies that offer inherent regiocontrol is the most reliable path forward. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently tackle these synthetic hurdles and efficiently access their desired pyrazole targets.
References
-
Deng, X., & Mani, N. S. (2006). A regioselective one-pot synthesis of substituted pyrazoles from N-monosubstituted hydrazones and nitroolefins. Organic Letters, 8(16), 3505–3508. [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Katritzky, A. R., Wang, M., Zhang, S., Voronkov, M. V., & Steel, P. J. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(20), 6787–6791. [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. [Link]
-
Mani, N. S., & Deng, X. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Power, T. D., Reid, M., & Black, A. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2455-2461. [Link]
-
RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]
-
Thieme Chemistry. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Retrieved from [Link]
-
Various Authors. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]
-
Zeni, G., & Nogueira, C. W. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
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identifying and removing impurities in pyrazole synthesis
A Senior Application Scientist's Guide to Impurity Identification and Remediation
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with purity in their pyrazole-containing reaction mixtures. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively. This document is structured to help you diagnose issues, understand their origins, and implement robust solutions.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during pyrazole synthesis.
Q1: My NMR shows a mixture of two very similar products that I can't separate on a standard silica column. What is the likely cause?
A: This is a classic and frequent issue in pyrazole synthesis, most often pointing to the formation of regioisomers . This is particularly common in syntheses involving unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. The nucleophilic nitrogen atoms of the hydrazine can attack either carbonyl group, leading to two different, but structurally similar, pyrazole products. Their similar polarity makes them notoriously difficult to separate using standard chromatographic methods.
Q2: After my reaction, I see a significant amount of my hydrazine starting material remaining. How can I remove it?
A: Unreacted hydrazine can often be removed with an acidic wash. Hydrazines are basic and will form salts upon protonation, which are soluble in the aqueous phase. A simple liquid-liquid extraction with dilute HCl or NH4Cl solution can effectively remove the bulk of the unreacted hydrazine. However, be cautious if your desired pyrazole product has acid-sensitive functional groups.
Q3: My reaction is complete, but the crude product is a dark, oily residue. What could be the cause?
A: Dark coloration and oiling-out are typically signs of decomposition or polymerization, often catalyzed by excessive heat or strong acidic/basic conditions. The starting 1,3-dicarbonyl compounds can be unstable and self-condense or decompose under harsh conditions. It is crucial to maintain careful temperature control and ensure the pH of the reaction does not deviate significantly unless the protocol specifically requires it.
Q4: I've isolated my pyrazole, but I'm seeing a persistent impurity with a mass corresponding to my product +78. What is this?
A: An M+78 peak, particularly if you are using benzene as a solvent, strongly suggests the formation of a benzene adduct. While less common with modern solvent choices, this can still occur. If you are using pyridine as a basic catalyst, you might see an M+79 peak corresponding to a pyridinium adduct. The best solution is to switch to a less reactive solvent system, such as ethanol or acetic acid, which are common in classical pyrazole syntheses like the Knorr method.
Troubleshooting Guide: From Diagnosis to Solution
This section provides a more in-depth approach to identifying and eliminating specific impurities.
Step 1: Identify the Impurity
A logical approach to identification is paramount. Before attempting any purification, you must understand the nature of the impurity you are dealing with.
Workflow for Impurity Identification
Caption: A logical workflow for identifying unknown impurities.
Table 1: Common Analytical Signatures of Impurities
| Impurity Type | Typical ¹H NMR Signature | Typical Mass Spec (MS) Signature |
| Regioisomer | A second set of pyrazole aromatic peaks and substituent signals. Often overlapping. | Same mass as the desired product (M+H)⁺. |
| Unreacted Hydrazine | Broad N-H signals; characteristic aromatic/aliphatic signals of the hydrazine. | M+H peak corresponding to the hydrazine starting material. |
| Unreacted Dicarbonyl | Enol/keto tautomer signals. For acetylacetone, a sharp singlet ~2.2 ppm and a broad enol proton. | M+H peak corresponding to the 1,3-dicarbonyl starting material. |
| Side-product (e.g., from self-condensation) | Complex, often broad signals in the aliphatic or aromatic region. | Unexpected M+H peaks. |
Step 2: Understand the Origin of the Impurity
Understanding why an impurity forms is key to preventing it in future experiments.
The most prevalent issue in pyrazole synthesis from unsymmetrical 1,3-dicarbonyls is the lack of regioselectivity. The reaction proceeds through a condensation mechanism, and the initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons.
troubleshooting common side reactions in pyrazole synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of pyrazole derivatives. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental outcomes, ensuring you can troubleshoot effectively and optimize your synthetic routes.
Troubleshooting Guide: Common Issues in Pyrazole Synthesis
This section is structured in a question-and-answer format to directly address the specific problems you may be facing in the lab.
Issue 1: Poor Regioselectivity and Mixture of Isomers
Q1: My reaction with an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is producing a mixture of regioisomers. Why is this happening and how can I control it?
A1: This is a classic challenge in pyrazole synthesis, particularly in the Knorr and related condensations.[1][2] The formation of two regioisomers occurs because the substituted hydrazine can attack either of the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound.[1] The outcome is a delicate balance of several competing factors.
Root Causes:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons is a primary determinant. Electron-withdrawing groups near one carbonyl will render it more susceptible to nucleophilic attack by the more nucleophilic nitrogen of the substituted hydrazine.[1]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically hinder the approach to one of the carbonyl groups, thereby directing the reaction towards the less hindered site.[1]
-
Reaction Conditions (pH, Solvent, Temperature): These are often the most critical and tunable parameters.[1][3]
-
pH: Under acidic conditions, the hydrazine's nitrogen atoms can be protonated to different extents, altering their relative nucleophilicity and potentially reversing the regioselectivity compared to neutral or basic conditions.[1][4] The dehydration of the intermediate is generally the rate-determining step and is acid-catalyzed.[3][4]
-
Solvent: The polarity and hydrogen-bonding ability of the solvent can influence the stability of intermediates and transition states, thereby affecting the regiochemical outcome.[5] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in some cases.[5]
-
Troubleshooting Protocol:
-
Analyze Your Substrates:
-
Identify the electronic nature (electron-donating vs. electron-withdrawing) of the substituents on your 1,3-dicarbonyl.
-
Assess the steric bulk of the substituents on both reactants.
-
-
Optimize Reaction Conditions:
-
pH Control: If your current reaction is run under neutral conditions, try adding a catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid). Conversely, if you are using acidic conditions, consider a neutral or even basic medium. A systematic pH screen is often beneficial.
-
Solvent Screening: If using a standard solvent like ethanol, explore alternatives. Consider the use of fluorinated alcohols (TFE, HFIP) which can significantly improve regioselectivity.[5] Aprotic dipolar solvents (e.g., DMF, NMP) have also been reported to give better results than polar protic solvents in certain cases.[2]
-
Temperature Variation: Lowering the reaction temperature may favor the thermodynamically controlled product, while higher temperatures may favor the kinetically controlled one.
-
Data-Driven Solvent Selection for Improved Regioselectivity:
| Solvent | Key Properties | Impact on Regioselectivity |
| Ethanol | Protic, polar | Often leads to mixtures of regioisomers. |
| 2,2,2-Trifluoroethanol (TFE) | Highly polar, weakly coordinating | Can significantly enhance regioselectivity.[5] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Highly polar, weakly coordinating | Similar to TFE, can dramatically improve regioselectivity.[5] |
| Dimethylformamide (DMF) | Aprotic, polar | Can provide better results than protic solvents for certain substrates.[2] |
Issue 2: Low Yield and Incomplete Conversion
Q2: My pyrazole synthesis is giving a low yield, and I'm recovering a significant amount of starting material. What are the likely causes and how can I improve the yield?
A2: Low yields in pyrazole synthesis can often be traced back to suboptimal reaction conditions, reagent quality, or the inherent reactivity of your substrates.
Root Causes:
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion. Some pyrazole syntheses require prolonged heating to drive the dehydration of the intermediate.
-
Reagent Quality: Hydrazine and its derivatives can degrade over time. The purity of the 1,3-dicarbonyl compound is also crucial.
-
Inappropriate Catalyst or pH: As mentioned, the reaction is often acid-catalyzed.[6] The absence of a catalyst or an incorrect pH can lead to a sluggish reaction.
-
Side Reactions: The formation of unexpected byproducts can consume your starting materials.
Troubleshooting Protocol:
-
Verify Reagent Quality:
-
Use freshly opened or purified hydrazine.
-
Ensure the purity of your 1,3-dicarbonyl substrate.
-
-
Optimize Reaction Conditions:
-
Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction is stalling at a lower temperature, cautiously increase the temperature.
-
Introduce a Catalyst: If you are not using a catalyst, add a catalytic amount of a Brønsted acid (e.g., acetic acid, HCl) or a Lewis acid.
-
Flow Chemistry: For reactions that are difficult to control or scale up, consider flow chemistry, which can offer better control over reaction parameters and improve yields.[7]
-
-
Investigate Potential Intermediates:
-
In some cases, a stable hydroxyl-pyrazolidine intermediate can be isolated.[3] If you observe an unexpected spot on your TLC, consider that it might be this intermediate. Its dehydration to the final pyrazole might require more forcing conditions.
-
Issue 3: Product Purification and Side Product Removal
Q3: My crude product is a complex mixture, and I'm struggling to isolate the desired pyrazole. What are the common side products and what are the best purification strategies?
A3: Besides regioisomers, other side reactions can complicate your product mixture. Effective purification is key to obtaining your target compound with high purity.
Common Side Products:
-
Bis-pyrazoles: These can form if the reaction conditions are not carefully controlled, especially if there are reactive sites on the pyrazole ring that can undergo further reaction.[8][9]
-
Products of Hydrazine Decomposition: Hydrazine can decompose, leading to various side products.[10][11]
-
N-Alkylation vs. C-Alkylation Products: In subsequent functionalization steps, you might get a mixture of N-alkylated and C-alkylated products.[12]
-
Incompletely Reacted Intermediates: As mentioned, stable intermediates may persist in the final reaction mixture.
Purification Strategies:
-
Crystallization:
-
Direct Crystallization: If your desired pyrazole is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective purification method.[13]
-
Acid Addition Salt Formation: Pyrazoles are basic and can form salts with acids.[14][15] Reacting the crude mixture with an inorganic or organic acid can lead to the selective crystallization of the pyrazole acid addition salt, leaving many impurities behind in the solution.[14][15]
-
-
Chromatography:
-
Silica Gel Column Chromatography: This is a standard method for separating pyrazole isomers and other side products.[16]
-
Deactivating Silica Gel: If your pyrazole is basic and adheres strongly to the silica gel, you can deactivate the silica by adding a small amount of triethylamine or ammonia to the eluent.[13]
-
Logical Flow for Purification:
Caption: A decision-making workflow for the purification of pyrazole products.
Frequently Asked Questions (FAQs)
Q: Can I use a β-ketoester instead of a 1,3-diketone in the Knorr synthesis?
A: Yes, the condensation of hydrazines with β-ketoesters is a well-established variation of the Knorr synthesis.[17] This reaction typically leads to the formation of pyrazolones, which are tautomers of hydroxypyrazoles.[17]
Q: What is the difference between the Paal-Knorr and Knorr pyrazole syntheses?
A: The Paal-Knorr synthesis is a more general term that often refers to the synthesis of five-membered heterocycles (pyrroles, furans, thiophenes) from 1,4-dicarbonyl compounds.[18][19] The Knorr pyrazole synthesis specifically refers to the reaction of a 1,3-dicarbonyl compound with a hydrazine to form a pyrazole.[6][17]
Q: My pyrazole has an NH group. How can I selectively perform N-alkylation?
A: N-alkylation of pyrazoles is a common reaction.[20] To achieve selective N-alkylation, the pyrazole is typically deprotonated with a base (e.g., NaH, K2CO3) to form the pyrazolate anion, which then acts as a nucleophile to attack an alkyl halide or other electrophile.[21][22] The choice of base and solvent can be critical for achieving high yields and avoiding side reactions. In the case of unsymmetrical pyrazoles, a mixture of N-alkylated regioisomers can be formed, with the outcome often governed by steric effects.[23]
Mechanism of Regioselectivity in Pyrazole Formation:
Caption: Competing reaction pathways leading to regioisomers in the Knorr pyrazole synthesis.
References
- WO2011076194A1 - Method for purifying pyrazoles.
- Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones.
- Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
- Regioselectivity issues in the synthesis of substituted pyrazoles
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- DE102009060150A1 - Process for the purification of pyrazoles.
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- Recent Advances in the Synthesis of Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
- Knorr Pyrazole Synthesis. J&K Scientific LLC.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI.
- Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
- Knorr Pyrazole Synthesis. Chem Help Asap.
- Selective Synthesis of Bis-Heterocycles via Mono- and Di-Selenylation of Pyrazoles and Other Heteroarenes.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
- N-Alkylation of Pyrazole: Reaction in an Ionic Liquid.
- Paal–Knorr synthesis. Wikipedia.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- Chemistry and synthesis of Bis Pyrazole derivatives and their biological activity: a review. Journal of Physics: Conference Series.
- Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog
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- 4. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
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optimization of reaction conditions for pyrazole cyclocondensation
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of pyrazole cyclocondensation reactions. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reactions, troubleshooting common issues, and understanding the causality behind experimental choices. Our goal is to empower you with the knowledge to not just follow a procedure, but to intelligently design and control your synthetic outcomes.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses the most frequent challenges encountered during pyrazole synthesis, particularly the Knorr cyclocondensation and related methods. Each issue is presented in a question-and-answer format, providing not just a solution, but a scientifically grounded explanation.
Q1: My reaction yield is very low. What are the primary factors to investigate?
A1: Low yield in a pyrazole synthesis is a common issue stemming from several potential root causes. A systematic approach to troubleshooting is crucial.
-
Causality: The core of this reaction is a nucleophilic attack of the hydrazine on the carbonyl carbons of a 1,3-dicarbonyl compound (or its equivalent), followed by cyclization and dehydration. Any factor that hinders these steps will lower the yield.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
-
Detailed Action Plan:
-
Reagent Integrity: Hydrazine and its derivatives can degrade. Use a freshly opened bottle or purify stored hydrazine. 1,3-dicarbonyl compounds can self-condense or exist in various enol forms; verify their purity by NMR.
-
Reaction Conditions:
-
Catalyst: The dehydration step is often the rate-limiting step and is typically acid-catalyzed. If using a neutral or basic medium, the reaction may stall after initial hydrazone formation. Adding a catalytic amount of acid (e.g., HCl, H₂SO₄, or TsOH) can dramatically increase yields by accelerating dehydration.[1]
-
Solvent: Polar protic solvents like ethanol are common but can sometimes hinder the reaction. Aprotic dipolar solvents (e.g., DMF, DMAc) have been shown to accelerate the reaction and improve yields, even at room temperature.[1]
-
Temperature: While heating is often necessary to drive the dehydration, excessive temperatures can lead to decomposition of reactants or products. If decomposition is suspected (visible darkening of the reaction mixture), try running the reaction at a lower temperature for a longer duration.
-
-
Side Reactions: The initial condensation can form a stable hydrazone intermediate that fails to cyclize. You can often detect this by TLC or LC-MS analysis of the crude reaction mixture. Driving the reaction to completion with heat or acid catalysis is the solution.
-
Q2: I am getting a mixture of two regioisomers. How can I control the regioselectivity?
A2: This is arguably the most critical challenge when using unsymmetrical 1,3-dicarbonyl compounds. The hydrazine has two non-equivalent nitrogen atoms (in the case of substituted hydrazines) and the dicarbonyl has two non-equivalent carbonyl groups.
-
Causality & Mechanistic Insight: The initial nucleophilic attack of the hydrazine onto one of the carbonyl groups determines the final regiochemical outcome. This choice is governed by a combination of steric and electronic factors.[2][3]
-
Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon will be attacked preferentially by the more nucleophilic nitrogen of the hydrazine. For example, a trifluoroacetyl group is more electrophilic than a simple acetyl group.[2]
-
Steric Effects: The less sterically hindered carbonyl group is more accessible for nucleophilic attack. Similarly, the less hindered nitrogen of a substituted hydrazine (the -NH₂ group) is more likely to initiate the attack than the substituted nitrogen.[1][3]
-
-
Strategic Control:
-
Exploit Electronic Differences: If your dicarbonyl has groups with significantly different electronic properties (e.g., CF₃ vs. Phenyl), the reaction will likely favor one isomer. The hydrazine's most nucleophilic nitrogen will attack the most electrophilic carbonyl.[2]
-
Leverage Steric Hindrance: A bulky substituent on one side of the dicarbonyl will direct the hydrazine to attack the less hindered carbonyl.[3]
-
pH Control: The regioselectivity can be highly dependent on the reaction medium's pH.
-
Acidic Conditions: In acidic media, the reaction often proceeds via the diketone form. The initial attack occurs at the more reactive carbonyl.
-
Neutral/Basic Conditions: In these conditions, the dicarbonyl may exist as an enolate or enol, which can alter the relative reactivity of the two carbonyl positions.
-
-
Strategic Reactant Choice: Sometimes, direct cyclocondensation is not the best route. Consider using precursors like β-enamino ketones or α,β-alkynic ketones, which can offer superior regiochemical control.[4][5]
-
-
Experimental Protocol for Regioselectivity Screening:
| Parameter | Condition A (Acidic) | Condition B (Aprotic) | Condition C (Alternative) |
| Dicarbonyl | 1.0 eq | 1.0 eq | 1.0 eq |
| Hydrazine | 1.1 eq | 1.1 eq | 1.1 eq |
| Solvent | Ethanol | N,N-Dimethylacetamide (DMAc) | Toluene |
| Catalyst | Acetic Acid (5 mol%) | None | p-Toluenesulfonic acid (5 mol%) |
| Temperature | Reflux (approx. 78°C) | Room Temperature | Reflux (with Dean-Stark trap) |
| Rationale | Classic Knorr conditions. | Favors faster reaction, may alter selectivity.[1] | Azeotropic removal of water drives reaction. |
Analysis: After 24 hours, take an aliquot from each reaction, analyze by ¹H NMR or LC-MS to determine the ratio of regioisomers. This systematic screen will reveal the optimal conditions for your specific substrates.
Q3: My product is difficult to purify from the reaction mixture. What are the best practices for purification?
A3: Pyrazole purification can be challenging due to the basic nature of the pyrazole ring and the presence of unreacted starting materials or polar byproducts.
-
Common Impurities: Unreacted hydrazine, unreacted dicarbonyl compound, hydrazone intermediates, and regioisomers.
-
Purification Strategies:
-
Acid-Base Extraction: This is a highly effective method.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, DCM).
-
Wash with a dilute acid solution (e.g., 1M HCl). The basic pyrazole product will move into the aqueous layer as a salt, leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer, then basify it with a base (e.g., NaOH, NaHCO₃) until the pyrazole precipitates out or can be extracted back into a fresh organic layer.
-
This technique is also excellent for separating the final product from any unreacted dicarbonyl starting material.
-
-
Crystallization: If the pyrazole is a solid, crystallization is an excellent purification method. Screen various solvents (e.g., ethanol/water, hexane/ethyl acetate) to find a system that provides good quality crystals. A patented method involves forming an acid addition salt, crystallizing this salt, and then neutralizing it to recover the pure pyrazole.[6]
-
Silica Gel Chromatography: This is a standard method but can be problematic if the pyrazole sticks to the acidic silica.
-
Pro-Tip: To improve recovery, pre-treat your silica gel with a small amount of triethylamine (e.g., 1% in the eluent) to neutralize the acidic sites. This will prevent peak tailing and product loss on the column.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q: What is the best catalyst for pyrazole cyclocondensation? A: There is no single "best" catalyst; the choice is substrate-dependent.
-
Acid Catalysts (e.g., AcOH, HCl, TsOH): Most common and highly effective for the classical Knorr reaction involving 1,3-diketones, as they accelerate the rate-limiting dehydration step.[1][7]
-
Base Catalysts (e.g., piperidine, NaOEt): Can be used, particularly in reactions involving α,β-unsaturated ketones or when starting with enaminones.
-
Metal Catalysts (e.g., Cu, Ag, Pd, Ru): These are typically used for more advanced, non-traditional pyrazole syntheses, such as cycloadditions or multicomponent reactions, rather than the standard cyclocondensation.[4][5] For instance, copper and silver catalysts have been employed in reactions involving alkynes or trifluoromethylated precursors.[5]
Q: How does my choice of solvent affect the reaction? A: The solvent plays a critical role in reaction rate and sometimes even regioselectivity.
-
Polar Protic Solvents (Ethanol, Methanol, Acetic Acid): These are the traditional solvents. They are good at solvating the starting materials and any ionic intermediates. Acetic acid can serve as both a solvent and a catalyst.
-
Aprotic Dipolar Solvents (DMF, DMAc, DMSO): These solvents have been shown to significantly accelerate the reaction rate, often allowing the synthesis to proceed at room temperature with high yields.[1]
-
Non-Polar Solvents (Toluene, Benzene): These are useful when azeotropic removal of water is desired to drive the reaction to completion. This is achieved by using a Dean-Stark apparatus.
Q: What is the general mechanism for the acid-catalyzed cyclocondensation of a 1,3-diketone and a substituted hydrazine? A: The mechanism involves a sequence of nucleophilic attack, addition-elimination, and dehydration steps.
Caption: General mechanism of pyrazole formation.
Q: Can I run this reaction under solvent-free conditions? A: Yes, solvent-free or "green" chemistry approaches have been successfully developed.[8][9] These methods often utilize microwave irradiation or grinding techniques, sometimes with a solid-supported catalyst.[8][9] The benefits include shorter reaction times, simpler workup procedures, and reduced environmental impact.[8]
References
-
Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 12, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Retrieved January 12, 2026, from [Link]
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Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry - ACS Publications. Retrieved January 12, 2026, from [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. Retrieved January 12, 2026, from [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 12, 2026, from [Link]
-
A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org. Retrieved January 12, 2026, from [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
-
Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare. Retrieved January 12, 2026, from [Link]
-
Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved January 12, 2026, from [Link]
- Process for the purification of pyrazoles. (n.d.). Google Patents.
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC - NIH. Retrieved January 12, 2026, from [Link]
-
Optimization of reaction conditions | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole synthesis [organic-chemistry.org]
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- 6. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 8. ijcrt.org [ijcrt.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ethyl Pyrazole Esters
Welcome to the technical support center for ethyl pyrazole ester purification. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. Ethyl pyrazole esters are crucial building blocks in pharmaceuticals and agrochemicals, yet their purification is often non-trivial. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve your desired purity with confidence.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of ethyl pyrazole esters in a practical question-and-answer format.
Issue 1: My TLC shows two or more spots with very similar Rf values that are impossible to separate.
Q: I've run my crude reaction mixture on TLC in various hexane/ethyl acetate ratios, but I see a mixture of spots that barely separate. What's happening and how can I fix it?
A: Probable Cause & Solution
This is a classic symptom of regioisomer formation , a frequent outcome in syntheses like the Knorr pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds.[1][2][3] These isomers often have nearly identical polarities, making separation by standard silica gel chromatography extremely challenging.[4][5]
Recommended Solutions:
-
Optimize Column Chromatography:
-
Use a Long Column: Increase the length of your silica gel bed to improve theoretical plates and enhance separation.[6]
-
Shallow Gradient: Instead of a steep gradient, use a very shallow one (e.g., starting with pure hexane and increasing ethyl acetate by 1-2% increments). This can tease apart closely running spots.
-
Alternative Solvent Systems: Explore different solvent systems that offer alternative selectivities. Toluene/ethyl acetate or dichloromethane/methanol systems can sometimes resolve isomers that are inseparable in hexane/ethyl acetate.[7]
-
Switch Stationary Phase: If silica gel fails, consider using neutral alumina or reverse-phase (C18) silica. Alumina can be less acidic and offer different interactions, while reverse-phase separates based on hydrophobicity, which may differ more significantly between your isomers than polarity.[6][8]
-
-
Fractional Crystallization: If the product is a solid, fractional crystallization can be a powerful technique. This method exploits slight differences in the isomers' solubility in a given solvent system.[1] It may require several cycles of crystallization to achieve high purity.
Issue 2: My product is degrading on the silica gel column.
Q: My crude NMR looks clean, but after column chromatography, I see new, unwanted peaks, and my yield is very low. Why is my compound decomposing?
A: Probable Cause & Solution
The likely culprit is the acidic nature of standard silica gel . The silanol groups (Si-OH) on the silica surface create a weakly acidic environment that can cause two primary problems:
-
Ester Hydrolysis: The ethyl ester group can be hydrolyzed back to the corresponding carboxylic acid, especially if your eluent contains trace amounts of water or protic solvents like methanol.[9][10][11]
-
Pyrazole Ring Degradation: Some substituted pyrazoles can be sensitive to acid, leading to decomposition or rearrangement.[12]
Recommended Solutions:
-
Deactivate the Silica Gel: Before packing your column, prepare a slurry of the silica gel in your starting eluent and add 0.5-1% triethylamine (Et₃N) by volume.[8][12] The triethylamine will neutralize the acidic sites on the silica surface, preventing degradation of your compound.
-
Use Neutral Alumina: As an alternative to silica, neutral alumina is a less acidic stationary phase and is often a good choice for acid-sensitive compounds.[8]
-
Minimize Contact Time: Use flash chromatography with higher pressure to push the compound through the column more quickly, reducing its exposure time to the stationary phase.[13]
Issue 3: My purified product is a persistent oil and won't crystallize.
Q: I've isolated my ethyl pyrazole ester, and it's a clean oil according to NMR, but I need a solid for characterization and storage. How can I induce crystallization?
A: Probable Cause & Solution
Many organic compounds, including ethyl pyrazole esters, can exist as "oils" or supercooled liquids, especially if they have low melting points or if residual solvent or minor impurities are present. This phenomenon, known as "oiling out," occurs when a supersaturated solution separates into two liquid phases instead of forming a solid crystalline phase.[14][15]
Recommended Solutions:
-
High Vacuum Drying: First, ensure all residual solvent is removed by drying the oil under a high vacuum for several hours, sometimes with gentle heating.
-
Solvent-Antisolvent Crystallization:
-
Dissolve the oil in a minimal amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane, ethyl acetate, or acetone).
-
Slowly add a "poor" solvent (an antisolvent) in which the compound is insoluble (e.g., hexane, pentane, or cold water) dropwise until the solution becomes faintly cloudy (turbid).[16]
-
Add a drop or two of the good solvent to redissolve the cloudiness, then allow the solution to stand undisturbed, often at a reduced temperature (4 °C or -20 °C).
-
-
Scratching and Seeding:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have even a tiny crystal of the desired compound (perhaps from a previous batch), add it to the supersaturated solution to induce crystallization.[15]
-
-
Freeze-Drying: In difficult cases, dissolving the oil in a suitable solvent (like 1,4-dioxane or benzene) and freeze-drying it can produce an amorphous solid, which may then be more amenable to crystallization from a standard solvent system.[14]
Issue 4: My crude reaction mixture is dark and colored, and the color carries through purification.
Q: My reaction to form the pyrazole resulted in a dark red or brown crude product. Even after chromatography, my product fractions are yellow. What causes this and how can I remove the color?
A: Probable Cause & Solution
Colored impurities often arise from side reactions or the decomposition of starting materials, particularly substituted hydrazines like phenylhydrazine.[1] These impurities can be highly conjugated and intensely colored, and they may have polarities similar to your product, causing them to co-elute.
Recommended Solutions:
-
Activated Charcoal Treatment: Before column chromatography, dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate or ethanol). Add a small amount (typically 1-5% by weight) of activated charcoal and stir or gently heat the mixture for 15-30 minutes. The charcoal will adsorb many of the colored impurities. Remove the charcoal by filtering the mixture through a pad of Celite®.[1] Caution: Charcoal can also adsorb some of your product, potentially lowering the yield.
-
Acid-Base Extraction: Pyrazoles are weakly basic due to the lone pair of electrons on the sp² nitrogen atom. This property can be exploited for purification.[8][17]
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic pyrazole will be protonated and move into the aqueous layer, while many non-basic, colored impurities will remain in the organic layer.
-
Separate the layers. Carefully neutralize the acidic aqueous layer with a base (e.g., NaHCO₃ or NaOH) until the solution is basic.
-
Your pyrazole product will precipitate or can be extracted back into a fresh organic layer. This process is detailed in the protocols section.
-
Purification Strategy Workflow
Choosing the right purification strategy is critical. The following decision tree illustrates a logical workflow for purifying a crude ethyl pyrazole ester.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 5. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. US2511467A - Ester hydrolysis - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. researchgate.net [researchgate.net]
- 15. mt.com [mt.com]
- 16. m.youtube.com [m.youtube.com]
- 17. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Resolving NMR Spectral Overlap in Pyrazole Derivatives
Welcome to the technical support center for the analysis of pyrazole derivative NMR spectra. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for interpreting complex NMR data and resolving spectral overlap.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, celebrated for their diverse biological activities. However, their structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy is often complicated by significant spectral overlap. This guide provides in-depth troubleshooting for common NMR challenges encountered with these heterocyclic systems, grounded in established scientific principles and advanced experimental techniques.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Broad or Averaged Signals for C3 and C5 Positions
Question: Why are the signals for the C3 and C5 positions in my pyrazole derivative's ¹³C NMR spectrum broad, or even appear as a single averaged signal? In my ¹H NMR, the corresponding H3 and H5 protons are also showing this behavior.
Answer: This is a classic hallmark of annular tautomerism. In N-unsubstituted or 3(5)-substituted pyrazoles, the proton on the nitrogen can rapidly exchange between the N1 and N2 positions.[1] If this exchange is fast on the NMR timescale, the distinct environments of the C3/H3 and C5/H5 positions are averaged, leading to broadened or coalesced signals.[2][3]
Causality and Troubleshooting Workflow
The rate of this proton exchange is highly sensitive to environmental factors. By manipulating these, we can often resolve the individual tautomers.
Caption: Decision workflow for addressing signal averaging due to tautomerism.
Experimental Protocols
1. Low-Temperature NMR Spectroscopy:
-
Principle: By lowering the temperature, you decrease the kinetic energy available for the proton to overcome the activation barrier for exchange, effectively "freezing out" the individual tautomers on the NMR timescale.[1]
-
Step-by-Step Protocol:
-
Sample Preparation: Dissolve the pyrazole derivative in a suitable low-freezing point deuterated solvent (e.g., CD₂Cl₂, Toluene-d₈, THF-d₈).
-
Initial Spectrum: Acquire standard ¹H and ¹³C NMR spectra at room temperature (298 K).
-
Cooling: Gradually lower the NMR probe temperature in 10-20 K increments.
-
Equilibration: Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.[1]
-
Data Acquisition: Record spectra at each temperature until the averaged signals split into distinct sets for each tautomer.[1]
-
2. Solvent Effects:
-
Principle: The rate of proton exchange is highly dependent on the solvent's ability to mediate proton transfer.[1] Aprotic, non-polar solvents typically slow down the exchange, while protic or hydrogen-bond accepting solvents can accelerate it.
-
Recommendation: If spectra in common solvents like CDCl₃ or DMSO-d₆ show averaging, re-acquire the data in a less interactive solvent like benzene-d₆ or toluene-d₈.
Issue 2: Missing or Very Broad N-H Proton Signal
Question: I can't find the N-H proton signal in my ¹H NMR spectrum, or it's just a broad, rolling hump on the baseline. Where is it?
Answer: The disappearance or significant broadening of the N-H proton signal is very common and is also a consequence of chemical exchange and quadrupolar relaxation.[1]
-
Chemical Exchange: The N-H proton can rapidly exchange with other pyrazole molecules, residual water in the solvent, or any acidic/basic impurities. This leads to signal broadening, often to the point of it disappearing into the baseline.[1]
-
Quadrupolar Relaxation: The ¹⁴N nucleus (the most abundant nitrogen isotope) has a quadrupole moment. This provides an efficient relaxation pathway for the attached proton, causing its signal to be inherently broad.[1]
-
Solvent Exchange: In protic deuterated solvents like D₂O or CD₃OD, the N-H proton will exchange with the solvent's deuterium atoms, rendering it undetectable in the ¹H NMR spectrum.[1]
Troubleshooting and Optimization
| Strategy | Rationale |
| Use a Dry Solvent | Minimize proton exchange with residual water by using freshly opened or properly dried NMR solvents.[1] |
| Vary Concentration | Intermolecular proton exchange is concentration-dependent. Acquiring spectra at different concentrations can sometimes sharpen the N-H signal.[1] |
| ¹⁵N NMR Spectroscopy | If the compound is ¹⁵N-labeled, direct observation of the nitrogen and its coupling to protons provides definitive information about the tautomeric state and proton location.[1][4] |
| Acid/Base Titration | Adding a trace amount of acid (e.g., TFA-d) or base (e.g., pyridine-d₅) can sometimes alter the exchange rate and sharpen the N-H signal, though this may also shift its position. |
Issue 3: Unambiguous Assignment of C3, C4, and C5 Signals
Question: I have an unsymmetrically substituted pyrazole, and the signals for the three ring protons/carbons are overlapping. How can I definitively assign them?
Answer: When 1D spectra are insufficient due to signal overlap, two-dimensional (2D) NMR techniques are essential for unambiguous assignment.[5][6] These experiments reveal correlations between nuclei, allowing for a definitive structural map.
Core 2D NMR Experiments for Pyrazole Derivatives
| Experiment | Information Provided | Application for Pyrazoles |
| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other (typically over 2-3 bonds).[7] | Helps identify which ring proton is adjacent to another (e.g., H4 is coupled to H3 and H5). |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded ¹H and ¹³C nuclei.[5][8] | Directly links each proton signal to the carbon it is attached to (H3 to C3, H4 to C4, etc.). |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over 2-4 bonds.[1][9] | This is the most powerful tool for this problem. For example, the H4 proton will show a correlation to both C3 and C5. The N-H proton can show correlations to C3 and C5, helping to identify them. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Reveals correlations between protons that are close in space, regardless of bonding.[7] | Useful for differentiating isomers. For example, a substituent on C3 will show a NOE to H4, but not to H5. |
Experimental Workflow: 2D NMR for Structural Assignment
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 9. 2D NMR [chem.ch.huji.ac.il]
Technical Support Center: Scaling Up the Synthesis of Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate
This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in scaling up the synthesis of ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate. Pyrazole derivatives are crucial scaffolds in medicinal chemistry and agrochemicals, and successfully transitioning their synthesis from the bench to a larger scale requires careful consideration of reaction parameters, safety, and purification.[1][2] This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during this process.
Part 1: Synthesis Overview & Core Mechanism
The synthesis of this compound typically proceeds via the Knorr pyrazole synthesis , a robust and widely used method for constructing the pyrazole ring.[3] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, in this case, phenylhydrazine.[4]
The key starting materials for this specific target molecule are:
-
Phenylhydrazine
-
Ethyl 2-formylhexanoate (or its equivalent enol ether/enamine)
The reaction mechanism begins with the nucleophilic attack of the more basic nitrogen of phenylhydrazine onto one of the carbonyl groups of the dicarbonyl compound, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization and a final dehydration step yield the aromatic pyrazole ring.[5][6] Understanding this mechanism is critical for troubleshooting issues related to regioselectivity and side-product formation.
Caption: The reaction mechanism for the Knorr synthesis of the target pyrazole.
Part 2: FAQs for Synthesis Scale-Up
This section addresses common questions and challenges that arise when moving from a lab-scale synthesis to a larger pilot or production scale.
Q1: What are the primary challenges when scaling up this pyrazole synthesis?
Scaling up the Knorr synthesis introduces several challenges that are often negligible at the bench scale. The most critical factors are:
-
Heat Management: The condensation reaction is frequently exothermic.[7] A large reactor has a much lower surface-area-to-volume ratio than a laboratory flask, making heat dissipation significantly less efficient. Uncontrolled exotherms can lead to side reactions, product degradation, and dangerous pressure buildup.
-
Mixing Efficiency: Inadequate mixing in large vessels can create localized "hot spots" or areas of high reactant concentration.[7] This heterogeneity can drastically lower yield and increase the formation of impurities. The viscosity of the reaction mixture can also change, further complicating mixing.
-
Reagent Addition Rate: The rate of addition of phenylhydrazine is crucial. On a small scale, it might be added all at once, but on a large scale, a slow, controlled addition is necessary to manage the exotherm and maintain a consistent reaction temperature.[7]
-
Phase Changes: Product precipitation or changes in the solubility of intermediates can occur. What works in a 100 mL flask may lead to a thick, un-stirrable slurry in a 100 L reactor, causing major processing issues.
Q2: My reaction is turning a dark red/brown color, and I'm seeing many impurities. What's wrong?
This is a very common issue, often related to the stability of the hydrazine reagent and potential side reactions.[8]
-
Cause 1: Hydrazine Decomposition: Phenylhydrazine can be sensitive to air and heat, leading to oxidative decomposition products that are highly colored.
-
Troubleshooting:
-
Ensure you are using high-purity phenylhydrazine. If necessary, purify it by distillation under reduced pressure before use.
-
Maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction, especially during reagent addition and heating.
-
Keep the reaction temperature strictly controlled. Avoid overheating, as this accelerates decomposition.
-
-
Cause 2: Side Reactions: Competing side reactions, such as the formation of alternative regioisomers or dimeric byproducts, can contribute to impurities. Recent studies have shown that the kinetics of the Knorr synthesis can be more complex than previously assumed, sometimes involving autocatalysis or unexpected intermediates.[9]
-
Troubleshooting:
-
Optimize Temperature: Run small-scale experiments to find the lowest effective temperature for the reaction.
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the 1,3-dicarbonyl component to ensure the complete consumption of the more expensive and impurity-forming hydrazine.
-
Consider a Scavenger: In some cases, adding a small amount of a reducing agent or an antioxidant can minimize oxidative discoloration.
-
Q3: My final yield is low after scale-up. How can I troubleshoot this?
Low yield is a multifaceted problem. A systematic approach is required to identify the root cause.
Caption: A decision tree for systematically troubleshooting low-yield issues.
Key Areas to Investigate:
-
Incomplete Reaction: The reaction may not have gone to completion. Use TLC or HPLC to monitor the consumption of the limiting reagent. If the reaction stalls, consider increasing the temperature or reaction time.
-
Product Degradation: As mentioned, excessive heat can degrade the product. Ensure your heating and cooling systems are responsive and accurately calibrated.
-
Losses During Workup: The product might be partially soluble in the aqueous phase during extraction. Check the pH of the aqueous layer and consider performing a back-extraction with fresh solvent.
-
Inefficient Purification: Significant material can be lost during recrystallization if the solvent system is not optimal or if the product co-precipitates with impurities.
Q4: How should I approach purification on a multi-kilogram scale?
While column chromatography is excellent for purification at the lab scale, it is often impractical and expensive for large quantities.[10] The preferred method for large-scale purification is recrystallization .
-
Solvent Screening: The key is to find a suitable solvent or solvent system. An ideal solvent should dissolve the crude product well at an elevated temperature but poorly at room temperature or below, while impurities remain soluble at all temperatures.
-
Alternative Methods: If recrystallization fails to provide the desired purity, consider forming an acid addition salt .[11][12] Pyrazoles are basic and can be protonated with acids like HCl or H₂SO₄ to form salts that often have very different solubility profiles from the free base and impurities. These salts can be crystallized, isolated, and then neutralized back to the pure pyrazole product.
| Purification Method | Pros | Cons | Best For |
| Recrystallization | Cost-effective, scalable, simple equipment. | Can have significant yield loss; solvent selection is critical. | High-volume purification of solid products. |
| Column Chromatography | Excellent separation, high purity achievable. | Expensive (silica, solvent), not easily scalable, generates significant waste. | Small-scale purification, difficult separations.[10] |
| Acid Salt Formation | Can dramatically improve purity, effective for removing neutral impurities. | Adds extra steps (salt formation, neutralization), introduces salts into the process.[11][12] | When standard recrystallization is ineffective. |
Part 3: Recommended Scale-Up Protocol & Safety
This section provides a general workflow and critical safety considerations.
General Scale-Up Workflow
Caption: A typical workflow for scaling a chemical synthesis from lab to production.
Step-by-Step Pilot Scale Protocol (Illustrative)
Equipment: 20 L jacketed glass reactor with overhead stirring, temperature probe, condenser, and addition funnel.
-
Reactor Setup: Assemble the reactor system. Ensure all joints are properly sealed. Purge the entire system with nitrogen for at least 30 minutes.
-
Charge Reagents: Charge the reactor with ethyl 2-formylhexanoate (1.05 eq) and an appropriate solvent (e.g., ethanol or acetic acid). Begin stirring to ensure a homogenous solution.
-
Establish Inert Atmosphere: Maintain a slow, positive pressure of nitrogen throughout the reaction.
-
Cooling: Cool the reactor contents to the desired starting temperature (e.g., 10-15 °C) using the jacketed cooling system.
-
Controlled Addition: Slowly add phenylhydrazine (1.0 eq) via the addition funnel over 1-2 hours. Crucially, monitor the internal temperature. The addition rate should be adjusted to ensure the temperature does not exceed the set limit (e.g., 25 °C).
-
Reaction: Once the addition is complete, allow the reaction to stir at the set temperature or slowly warm to a higher temperature (e.g., 40-60 °C) and hold for several hours. Monitor the reaction's progress by taking samples for TLC or HPLC analysis.
-
Workup: Once the reaction is complete, cool the mixture. Quench the reaction by adding it to a larger vessel containing water or a mild acidic solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate, toluene).
-
Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude oil or solid by recrystallization.
Critical Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]
-
Hydrazine Handling: Phenylhydrazine is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood or with appropriate local exhaust ventilation.[15][16]
-
Exotherm Control: The most significant hazard during scale-up is a runaway reaction. Always have a robust cooling system in place and an emergency quench plan. Never add the hydrazine reagent too quickly.[7]
-
Ventilation: The reaction should be performed in a well-ventilated area to prevent the accumulation of solvent vapors.[13]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
-
Slideshare. Knorr Pyrazole Synthesis (M. Pharm). Available from: [Link]
-
J&K Scientific LLC. Knorr Pyrazole Synthesis. Available from: [Link]
-
Name-Reaction.com. Knorr pyrazole synthesis. Available from: [Link]
-
Chem Help Asap. Knorr Pyrazole Synthesis. Available from: [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available from: [Link]
- Google Patents. DE102009060150A1 - Process for the purification of pyrazoles.
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
-
Royal Society of Chemistry. Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Available from: [Link]
-
Jensen, K. F., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. PMC. Available from: [Link]
-
Fun, H.-K., et al. (2011). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E. Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Available from: [Link]
-
Organic Syntheses Procedure. Three-component Reaction for Pyrazole Synthesis. Available from: [Link]
-
Chandrakantha, B., et al. (2013). Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials. Arabian Journal of Chemistry. Available from: [Link]
-
Royal Society of Chemistry. Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]
-
Reddit. Knorr Pyrazole Synthesis advice. Available from: [Link]
-
Wikipedia. Hantzsch pyrrole synthesis. Available from: [Link]
-
YouTube. Hantzsch Pyrrole Synthesis: Three ways for Pyrrole preparation with examples and Retro-synthesis. Available from: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]
-
ResearchGate. Novel N-substituted-5-phenyl-1 H-pyrazole-4-ethyl carboxylates as potential NLO materials. Available from: [Link]
-
ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available from: [Link]
-
Taylor & Francis. Hantzsch Pyrrole Synthesis – Knowledge and References. Available from: [Link]
-
Wikipedia. Hantzsch pyridine synthesis. Available from: [Link]
-
Usiena Air. Synthesis of some novel 1-aryl-1H-1,2,3-triazole-4-carboxamides and ethyl 1-aryl-5-(1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylates. Available from: [Link]
-
NIH. Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate. Available from: [Link]
-
ScienceDirect. Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials. Available from: [Link]
-
ResearchGate. Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Available from: [Link]
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Gsrs. ETHYL 5-AMINO-1-PHENYL-4-PYRAZOLECARBOXYLATE. Available from: [Link]
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ResearchGate. (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Available from: [Link]
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Navigating the Labyrinth of Pyrazole Purification: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Pyrazole Compound Purification. As a Senior Application Scientist, I understand that the synthesis of a novel pyrazole is often just the beginning of a challenging journey. The purification of these valuable compounds can be a significant bottleneck, fraught with issues of regioisomer contamination, stubborn starting materials, and product degradation. This guide is designed to provide you with in-depth, field-proven insights into alternative purification techniques beyond standard column chromatography, empowering you to overcome these hurdles and obtain your target pyrazole with the highest purity.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis has resulted in a mixture of regioisomers. How can I separate them without resorting to column chromatography?
The formation of regioisomers is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds in Knorr-type syntheses.[1][2] While column chromatography is a go-to method, several alternative strategies can be employed:
-
Fractional Crystallization: This classical technique can be highly effective if your regioisomers exhibit sufficiently different solubilities in a particular solvent system.[1] The process involves dissolving the mixture in a minimal amount of a hot solvent and allowing it to cool slowly. The less soluble isomer will crystallize out first, leaving the more soluble isomer in the mother liquor. This process may need to be repeated to achieve high purity.
-
Acid Addition Salt Formation and Crystallization: Pyrazoles are weakly basic and can form salts with various inorganic or organic acids.[1][3][4][5] These salts often have different crystal lattices and solubilities compared to the free bases and to each other. By treating the isomeric mixture with an acid (e.g., hydrochloric acid, oxalic acid), you can selectively crystallize one of the regioisomeric salts. The pure pyrazole can then be liberated by neutralization and extraction.
Q2: My crude pyrazole product is a persistent oil and refuses to crystallize. What are my options?
"Oiling out" is a frustrating but common issue in crystallization.[6] It often indicates that the compound's melting point is lower than the boiling point of the chosen solvent or that significant impurities are present.
-
Solvent System Modification: If your compound is "oiling out," try switching to a lower-boiling point solvent. Alternatively, a mixed solvent system can be effective. Dissolve the oil in a "good" solvent where it is highly soluble, and then slowly add a "poor" solvent (an anti-solvent) in which it is insoluble until turbidity is observed. Gentle heating to redissolve the oil followed by slow cooling can induce crystallization.
-
Seed Crystal Introduction: If you have a small amount of pure, solid material from a previous batch, adding a "seed crystal" to the supersaturated solution can initiate crystallization.[4]
-
Scratching the Flask: Using a glass rod to gently scratch the inside of the flask at the solution's surface can create microscopic imperfections that serve as nucleation sites for crystal growth.[4]
Q3: I'm struggling to remove unreacted starting materials, particularly hydrazine and 1,3-dicarbonyl compounds. What's the most efficient way to get rid of them?
Residual starting materials can interfere with downstream applications and biological assays.
-
Acidic Wash for Hydrazine Removal: Unreacted hydrazine is basic and can be effectively removed by performing an acidic wash during the workup. The hydrazine will be protonated to form a water-soluble salt, which will partition into the aqueous layer.[1]
-
Acid-Base Extraction for 1,3-Dicarbonyl Removal: While 1,3-dicarbonyl compounds are generally neutral, their enol form can be acidic enough to be deprotonated by a strong base. An extraction with an aqueous sodium hydroxide solution can sometimes remove these starting materials.
-
Distillation: For volatile starting materials and liquid pyrazole products, distillation under reduced pressure can be a viable purification method.[3]
Troubleshooting Guides & In-Depth Protocols
This section provides detailed troubleshooting guides and step-by-step protocols for alternative purification techniques.
Technique 1: Recrystallization
Recrystallization is a powerful and economical method for purifying solid pyrazole compounds.[4] Its success hinges on the principle of differential solubility of the target compound and impurities in a chosen solvent at different temperatures.
Troubleshooting Recrystallization
| Symptom | Potential Cause | Solution |
| No crystals form upon cooling. | The solution is not saturated; too much solvent was used. | Boil off some of the solvent to concentrate the solution and try cooling again.[4] |
| The solution is supersaturated. | Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal.[4] | |
| The compound "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent. | Switch to a lower-boiling point solvent or use a mixed-solvent system.[6] |
| High concentration of impurities is depressing the melting point. | Attempt a preliminary purification by another method (e.g., acid-base extraction) to remove gross impurities.[6] | |
| Low recovery of the purified product. | Too much solvent was used, leading to significant loss of the compound in the mother liquor. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution in an ice bath to maximize precipitation. |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and flask for hot filtration. Add a small excess of hot solvent before filtering. |
Protocol 1: Fractional Crystallization for Regioisomer Separation
Objective: To separate two pyrazole regioisomers with different solubilities.
Materials:
-
Crude mixture of pyrazole regioisomers
-
Screening solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Screening: In small test tubes, test the solubility of the crude mixture in various solvents at room temperature and upon heating. A suitable solvent will dissolve the mixture when hot but will result in the precipitation of a solid upon cooling.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude mixture in the minimum amount of the chosen boiling solvent.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To encourage the formation of well-defined crystals, insulate the flask to slow the cooling process.
-
First Crop Isolation: The less soluble regioisomer should crystallize first. Collect these crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent.
-
Mother Liquor Concentration: Transfer the filtrate (mother liquor) to a new flask and reduce the volume by boiling off a portion of the solvent.
-
Second Crop Crystallization: Allow the concentrated mother liquor to cool slowly to induce the crystallization of the more soluble regioisomer.
-
Analysis: Analyze the purity of each crop of crystals and the remaining mother liquor by TLC, HPLC, or NMR to determine the efficiency of the separation. Repeat the process if necessary to improve purity.
Technique 2: Acid-Base Extraction
This liquid-liquid extraction technique is particularly useful for separating basic pyrazole compounds from neutral or acidic impurities.[1][7][8]
Troubleshooting Acid-Base Extraction
| Symptom | Potential Cause | Solution |
| Emulsion formation at the interface. | Vigorous shaking of the separatory funnel. | Gently swirl or invert the funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to break the emulsion. |
| Poor recovery of the pyrazole after basification and extraction. | Incomplete protonation or deprotonation. | Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) during the acid extraction and sufficiently basic (pH > 12) during the back-extraction. |
| The pyrazole salt is partially soluble in the organic layer. | Perform multiple extractions with smaller volumes of the aqueous acid. | |
| Precipitation of the pyrazole salt during extraction. | The pyrazole salt is not sufficiently soluble in the aqueous acid. | Add more water to the aqueous layer to dissolve the salt. |
Protocol 2: Purification of a Basic Pyrazole from Neutral Impurities
Objective: To separate a pyrazole from non-basic impurities.
Materials:
-
Crude pyrazole mixture dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate)
-
1 M Hydrochloric acid (HCl) solution
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolution: Dissolve the crude pyrazole mixture in a suitable organic solvent.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M HCl. Shake the funnel gently, venting frequently to release any pressure buildup. Allow the layers to separate. The protonated pyrazole will move to the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete transfer of the pyrazole.
-
Wash Organic Layer: The organic layer now contains the neutral impurities. Wash it with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to isolate the neutral components.
-
Basification: Combine the acidic aqueous extracts and cool them in an ice bath. Slowly add 1 M NaOH with stirring until the solution is basic (check with pH paper). The deprotonated pyrazole will precipitate out if it is a solid or form an oily layer if it is a liquid.
-
Back-Extraction: Extract the basified aqueous solution with a fresh portion of the organic solvent. The neutral pyrazole will move back into the organic layer. Repeat the extraction twice.
-
Final Workup: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the purified pyrazole.
Technique 3: Solid-Phase Extraction (SPE)
SPE is a form of chromatography that uses a solid sorbent packed in a cartridge to separate components of a mixture.[9] It is a versatile technique that can be used for purification, concentration, and solvent switching.
Troubleshooting Solid-Phase Extraction
| Symptom | Potential Cause | Solution |
| Poor recovery of the pyrazole. | Inappropriate sorbent or solvent selection. | Perform method development by screening different sorbent types (e.g., normal-phase, reverse-phase, ion-exchange) and elution solvents. |
| Sample breakthrough during loading. | Decrease the sample loading flow rate or use a larger SPE cartridge.[10] | |
| Elution of impurities with the pyrazole. | The wash solvent is too strong or the elution solvent is too weak. | Optimize the wash and elution solvent strengths. A step-gradient elution may be necessary. |
Protocol 3: Normal-Phase SPE for Pyrazole Purification
Objective: To purify a moderately polar pyrazole from less polar and more polar impurities.
Materials:
-
Silica-based SPE cartridge
-
Crude pyrazole dissolved in a non-polar solvent
-
Wash solvent (e.g., hexane/ethyl acetate mixture)
-
Elution solvent (e.g., ethyl acetate or a more polar mixture)
-
SPE manifold
Procedure:
-
Conditioning: Condition the SPE cartridge by passing a non-polar solvent (e.g., hexane) through it.
-
Equilibration: Equilibrate the cartridge with the solvent used to dissolve the sample.
-
Sample Loading: Load the sample solution onto the cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a solvent of low to moderate polarity to elute weakly retained, non-polar impurities.
-
Elution: Elute the target pyrazole with a more polar solvent.
-
Fraction Analysis: Collect the eluate in fractions and analyze by TLC or HPLC to determine which fractions contain the pure product.
Technique 4: Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution chromatographic technique used to isolate and purify compounds from complex mixtures.[11][12]
Troubleshooting Preparative HPLC
| Symptom | Potential Cause | Solution |
| Poor separation of isomers. | Suboptimal mobile phase or stationary phase. | Screen different mobile phase compositions and stationary phases (e.g., C18, phenyl-hexyl) at the analytical scale to find the best selectivity. |
| Peak tailing. | Overloading of the column; secondary interactions with the stationary phase. | Reduce the injection volume or sample concentration. Add a modifier (e.g., triethylamine for basic compounds) to the mobile phase to block active sites on the stationary phase. |
| Low recovery. | Compound precipitation on the column. | Ensure the sample is fully dissolved in the mobile phase before injection. |
Protocol 4: Reversed-Phase Preparative HPLC for Pyrazole Purification
Objective: To purify a water-soluble or polar pyrazole derivative.
Materials:
-
Preparative HPLC system with a UV detector
-
Preparative C18 column
-
Mobile phase (e.g., water/acetonitrile or water/methanol with a modifier like formic acid or TFA)
-
Crude pyrazole dissolved in the mobile phase
Procedure:
-
Method Development: Develop an analytical HPLC method that provides good separation of the target pyrazole from its impurities.
-
Scale-Up: Scale up the analytical method to the preparative scale, adjusting the flow rate and injection volume according to the column dimensions.
-
Sample Preparation: Dissolve the crude pyrazole in the mobile phase and filter it to remove any particulate matter.
-
Purification: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the peak of the target pyrazole.
-
Fraction Analysis and Workup: Analyze the purity of the collected fractions. Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Technique 5: Supercritical Fluid Chromatography (SFC)
SFC is a chromatographic technique that uses a supercritical fluid (typically carbon dioxide) as the mobile phase.[13] It is a "green" alternative to normal-phase HPLC and offers fast separations and reduced solvent consumption.[12]
Troubleshooting Preparative SFC
| Symptom | Potential Cause | Solution |
| Poor peak shape. | Sample solvent is too strong. | Dissolve the sample in a weaker solvent or a solvent that is a component of the mobile phase.[14] |
| Inconsistent retention times. | Fluctuations in backpressure or temperature. | Ensure the backpressure regulator and column oven are functioning correctly. |
| Low recovery. | Compound precipitation during fraction collection due to CO2 expansion and cooling. | Optimize the fraction collection parameters, including the temperature and pressure of the collection vessel. |
Protocol 5: Achiral Preparative SFC for Pyrazole Purification
Objective: To rapidly purify a pyrazole compound using a green chromatography technique.
Materials:
-
Preparative SFC system with a UV detector and backpressure regulator
-
Appropriate stationary phase (e.g., silica, diol, or other polar phases)
-
Crude pyrazole dissolved in a suitable organic solvent (e.g., methanol)
-
Supercritical CO2 and a co-solvent (e.g., methanol)
Procedure:
-
Analytical Method Development: Develop an analytical SFC method to achieve the desired separation.
-
Scale-Up: Scale up the method to the preparative system.
-
Purification: Inject the dissolved sample and collect the fractions containing the pure pyrazole.
-
Solvent Removal: The majority of the mobile phase (CO2) will vaporize upon depressurization, leaving the purified compound in a small volume of the co-solvent, which can be easily removed.
Comparative Analysis of Purification Techniques
| Technique | Best Suited For | Advantages | Disadvantages |
| Recrystallization | Crystalline solids with good thermal stability. | Cost-effective, scalable, can provide very high purity. | Not suitable for oils or thermally labile compounds; method development can be time-consuming. |
| Acid-Base Extraction | Pyrazoles with basic or acidic functionalities. | Excellent for removing neutral impurities, simple and inexpensive. | Not applicable to neutral pyrazoles; can lead to emulsions. |
| Solid-Phase Extraction (SPE) | Rapid cleanup and concentration of samples. | Fast, uses minimal solvent, can be automated. | Lower resolution than HPLC; cartridge capacity can be a limitation. |
| Preparative HPLC | Complex mixtures, isomers, and polar compounds. | High resolution, versatile, well-established. | Higher cost, more solvent waste, not easily scalable for very large quantities. |
| Preparative SFC | Achiral and chiral separations; green chemistry applications. | Fast, reduced organic solvent consumption, easy solvent removal.[12][13] | Higher initial equipment cost; sample solubility can be a challenge. |
Visualizing the Purification Workflow
Decision Tree for Pyrazole Purification
Caption: Workflow for pyrazole purification via acid-base extraction.
References
-
SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. [Link]
-
American Pharmaceutical Review. (2012). A Generic Workflow for Achiral SFC Purification of Complex Pharmaceutical Mixtures. [Link]
-
Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. [Link]
-
LCGC International. (2017). Three Common SPE Problems. [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
-
Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. [Link]
-
National Center for Biotechnology Information. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
CHROMacademy. (n.d.). Troubleshooting. [Link]
-
YouTube. (2020). Acid-Base Extraction Tutorial. [Link]
-
International Labmate. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
International Journal of Current Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
-
Chromatography Today. (2016). Troubleshooting in SFC. [Link]
-
ResearchGate. (2020). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. [Link]
-
Phenomenex. (n.d.). Achiral Stationary Phase Selectivity under Supercritical Fluid Chromatography (SFC) Conditions. [Link]
-
Wiley Online Library. (2023). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]
-
Semantic Scholar. (2024). Modern Approaches to the Synthesis of Pyrazoles (A Review). [https://www.semanticscholar.org/paper/Modern-Approaches-to-the-Synthesis-of-Pyrazoles-(A-Baeva-Gataullin/67f79f24957e8417852c03c53556094254c000e9]([Link]
-
Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. [Link]
-
ResearchGate. (2021). (PDF) Achiral SFC for Purification of Pharmaceuticals. [Link]
-
Scribd. (n.d.). Liquid/Liquid Extraction Guide. [Link]
-
American Pharmaceutical Review. (2012). Column Selection for Achiral Purification Using SFC-MS. [Link]
-
Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows. [Link]
-
Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC. [Link]
-
Organic Syntheses. (n.d.). 3(5)-aminopyrazole. [Link]
-
Separation Science. (2016). Peak Distortions in Preparative Supercritical Fluid Chromatography – a More Complete Overview. [Link]
-
MZ-Analysentechnik. (n.d.). General tips for preparative HPLC Technical Note. [Link]
-
LCGC International. (2016). Troubleshooting Sample Preparation. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of Synthesized Pyrazole Compounds
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's chemical structure is a cornerstone of scientific rigor. Pyrazole derivatives, a prominent class of heterocyclic compounds, are of immense interest due to their wide-ranging biological activities.[1][2][3] This guide provides an in-depth comparison of the primary analytical techniques for the structural validation of novel pyrazole compounds, grounded in the principles of spectroscopic and crystallographic analysis. We will explore not just the "how" but the "why" behind the application of each technique, ensuring a comprehensive understanding of a self-validating analytical workflow.
The Integrated Approach to Structural Elucidation
No single technique provides a complete picture of a molecule's structure.[4][5][6] Instead, we rely on a confluence of data from multiple orthogonal methods. Each technique interrogates a different aspect of the molecule's physical and chemical properties, and together, they provide a cohesive and validated structural assignment. The typical workflow involves determining the molecular formula, identifying functional groups and their connectivity, and, when necessary, determining the absolute three-dimensional arrangement of atoms.[5]
Caption: Logic for determining the molecular formula.
Elucidating Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. [7][8]It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
¹H NMR gives information on the number of different types of protons, their electronic environment, and their proximity to other protons. [9][10][11] Expertise & Experience: For pyrazoles, the chemical shifts of the ring protons are highly informative. Protons on an aromatic ring are deshielded and appear at higher chemical shifts (typically 6-8 ppm). [12]The coupling constants (J-values) between adjacent protons provide evidence for their connectivity. For example, the coupling between H3 and H4 in a pyrazole ring will differ from the coupling between H4 and H5. The absence of an N-H proton signal and the appearance of a new signal corresponding to an N-substituent (e.g., an N-methyl group) can confirm N-alkylation. [12] Trustworthiness: A self-validating ¹H NMR spectrum will have integrations (the area under each peak) that are proportional to the number of protons giving rise to that signal. [10][13]The splitting patterns (multiplicity) must follow the n+1 rule for simple systems, where 'n' is the number of neighboring equivalent protons. Any deviation from this points to more complex coupling or structural features that must be rationalized.
¹³C NMR Spectroscopy
¹³C NMR provides information about the different types of carbon atoms in a molecule.
Expertise & Experience: The chemical shifts of the carbon atoms in the pyrazole ring are characteristic. [1][2]Carbons attached to nitrogen appear at a different chemical shift than those bonded only to other carbons. The number of signals in the ¹³C NMR spectrum indicates the number of unique carbon environments. For symmetric pyrazole derivatives, fewer signals will be observed than the total number of carbon atoms.
Comparative Data: Typical NMR Chemical Shifts for the Pyrazole Ring
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C3-H | ~7.5 - 8.5 | ~135 - 145 |
| C4-H | ~6.0 - 6.5 | ~105 - 110 |
| C5-H | ~7.5 - 8.5 | ~125 - 135 |
| N1-H | ~10 - 14 (broad) | - |
Note: These are approximate ranges and can vary significantly with substitution. [12][14] Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the pyrazole compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). [12]2. Instrument Setup: Place the NMR tube in the spectrometer. The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H spectrum using a standard single-pulse sequence. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR Acquisition: Acquire the ¹³C spectrum. As ¹³C has a low natural abundance and sensitivity, more scans are required, leading to longer acquisition times. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.
-
Data Processing and Interpretation: Process the raw data (Free Induction Decay) using a Fourier transform. Phase the spectrum and calibrate the chemical shift scale to TMS. Integrate the ¹H signals and analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.
Identifying Functional Groups: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. [15][16][17] Expertise & Experience: In the context of pyrazole synthesis, FTIR is excellent for confirming the presence or absence of key functional groups. For an N-unsubstituted pyrazole, a characteristic N-H stretching vibration will be observed (typically a broad peak around 3100-3500 cm⁻¹). [18]The aromatic C-H stretch appears just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. [19][20][21]The C=N and C=C stretching vibrations within the pyrazole ring appear in the 1400-1600 cm⁻¹ region. [19][22]If the synthesis involved the reaction of a carbonyl compound, the disappearance of the strong C=O stretching band (around 1700 cm⁻¹) in the product's spectrum is strong evidence of a successful reaction.
Trustworthiness: FTIR provides a molecular "fingerprint." The region from 1500 cm⁻¹ to 400 cm⁻¹ is known as the fingerprint region and contains complex absorption patterns unique to each molecule. [23]While difficult to interpret from first principles, matching the fingerprint region of the synthesized compound to that of a known standard provides strong confirmation of its identity.
Comparative Data: Key FTIR Absorption Bands for Pyrazoles
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3500 | Medium, often broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C=N, C=C Stretch (ring) | 1400 - 1600 | Medium to strong |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: With the ATR crystal clean, a background spectrum is collected. This measures the ambient atmosphere (H₂O, CO₂) and is subtracted from the sample spectrum.
-
Sample Application: A small amount of the solid or liquid pyrazole sample is placed directly onto the ATR crystal.
-
Data Collection: The spectrum is recorded. The IR beam passes through the crystal and reflects off the internal surface in contact with the sample, allowing for the measurement of absorbed frequencies.
-
Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the proposed structure.
Absolute Structure Determination: Single-Crystal X-ray Crystallography
When a definitive, three-dimensional structure is required, including stereochemistry, single-crystal X-ray crystallography is the gold standard. [24][25][26]It provides precise information on bond lengths, bond angles, and the overall molecular geometry in the solid state. [27][28] Expertise & Experience: The primary challenge of this technique is growing a high-quality, single crystal suitable for diffraction. This can be a significant bottleneck. Once a suitable crystal is obtained, the diffraction pattern it produces when irradiated with X-rays can be used to calculate the electron density map of the molecule, and from that, the positions of all atoms. For chiral pyrazole derivatives, X-ray crystallography can be used to determine the absolute configuration, which is crucial in drug development where enantiomers can have vastly different biological activities. [29][30][31][32] Trustworthiness: The output of a successful X-ray crystallographic analysis is a model of the molecular structure that is refined against the experimental data. The quality of the structure is judged by statistical indicators such as the R-factor; a low R-factor indicates a good fit between the calculated and observed diffraction data. The resulting bond lengths and angles should fall within expected chemical ranges, providing a self-validating check on the final structure.
Caption: Decision workflow for absolute structure confirmation.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the pyrazole compound. Common methods include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to reduce thermal vibration. It is then rotated while being irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector. [25]4. Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The structure is then "solved" using computational methods to obtain an initial model of the atomic positions. This model is then "refined" to achieve the best possible fit with the experimental data. 5. Analysis: The final refined structure provides precise atomic coordinates, from which bond lengths, bond angles, and other geometric parameters can be calculated.
Conclusion: A Multi-faceted Approach to Certainty
The validation of a synthesized pyrazole's chemical structure is not a linear process but a cycle of hypothesis and confirmation using an array of analytical techniques. Mass spectrometry and elemental analysis establish the molecular formula. FTIR provides a quick check for key functional groups. NMR spectroscopy then maps out the intricate carbon-hydrogen framework and connectivity. Finally, when absolute proof is needed, single-crystal X-ray crystallography provides an unambiguous three-dimensional picture. By understanding the strengths and causality behind each method, researchers can design a robust, self-validating workflow that ensures the scientific integrity of their work.
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A Comparative Guide to the Biological Activity of Pyrazole Analogs for Researchers and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, demonstrating remarkable versatility and a broad spectrum of biological activities.[1][2] This guide provides a comparative analysis of pyrazole analogs, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the structure-activity relationships that govern their efficacy and provide detailed, field-proven protocols for their biological evaluation, empowering researchers to accelerate their drug discovery programs.
The Enduring Appeal of the Pyrazole Nucleus
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This arrangement imparts unique physicochemical properties that make them attractive scaffolds for drug design.[3] The pyrazole ring can engage in various non-covalent interactions with biological targets, and its substituents can be readily modified to fine-tune potency, selectivity, and pharmacokinetic properties.[1][2] This has led to the development of numerous pyrazole-containing drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[1]
Anticancer Activity: Targeting the Machinery of Cell Proliferation
Numerous pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various critical pathways involved in tumor growth and progression.[4][5]
Structure-Activity Relationship (SAR) Insights
The anticancer activity of pyrazole analogs is intricately linked to the nature and position of substituents on the pyrazole ring. Key SAR observations include:
-
Substitution at N1 and C3/C5: Aryl groups at these positions are often crucial for activity. For instance, 1,3,5-triaryl-substituted pyrazoles have shown potent cytotoxicity against various cancer cell lines.[6] The electronic properties of these aryl rings play a significant role; electron-withdrawing groups can enhance activity in some cases.
-
C4-Substitution: The C4 position offers a valuable site for modification to improve potency and selectivity. The introduction of small alkyl or functionalized side chains can lead to enhanced interactions with target enzymes.[4]
-
Hybrid Molecules: Fusing the pyrazole ring with other heterocyclic systems, such as indole or thiazolidinone, has emerged as a promising strategy to develop novel anticancer agents with enhanced efficacy.[7][8]
Comparative Anticancer Potency of Pyrazole Analogs
The following table summarizes the in vitro cytotoxic activity of representative pyrazole analogs against common cancer cell lines.
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| PZ-1 | 2,4-Dichlorophenyl | H | 4-Chlorophenyl | MCF-7 (Breast) | 16.50 | [4] |
| PZ-2 | Phenyl | Phenylamino | N-Phenylcarboxamide | HepG2 (Liver) | 6.1 | [9] |
| PZ-3 | 4-Methylphenyl | Phenylamino | N-(4-Methylphenyl)carboxamide | HepG2 (Liver) | 7.9 | [9] |
| PZ-4 | Indol-3-yl | H | Thiazolidinone | HCT-116 (Colon) | <10 | [8] |
| PZ-5 | 1-Phenyl | 3-(Thiophen-3-yl) | Carboxylic Acid Ester | HeLa (Cervical) | 4.94 | [10] |
This table is a representative compilation and not exhaustive.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole analogs in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow of the MTT assay for cytotoxicity testing.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Pyrazole derivatives have demonstrated a wide range of antimicrobial activities, making them promising candidates for the development of new anti-infective agents.[11]
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of pyrazole analogs is influenced by specific structural features:
-
Lipophilicity: The overall lipophilicity of the molecule often correlates with its antimicrobial activity. The introduction of halogen atoms or other lipophilic groups on the aryl substituents can enhance membrane permeability and, consequently, antimicrobial potency.
-
Hydrogen Bonding: The presence of hydrogen bond donors and acceptors, such as hydroxyl or amino groups, can facilitate interactions with microbial enzymes or other cellular targets.[12]
-
Specific Pharmacophores: Certain moieties, when attached to the pyrazole core, are known to confer antimicrobial properties. For example, the incorporation of a semicarbazone or thiadiazine ring can lead to potent antibacterial and antifungal compounds.[11][12]
Comparative Antimicrobial Potency of Pyrazole Analogs
The following table presents the minimum inhibitory concentration (MIC) values of selected pyrazole analogs against various microbial strains.
| Compound ID | R1 | R2 | R3 | Microorganism | MIC (µg/mL) | Reference |
| PZ-6 | 3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl | H | 4-Nitrophenylmethylhydrazinecarboxamide | E. coli | 0.25 | [12] |
| PZ-7 | 3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl | H | 4-Chlorophenylmethylhydrazinecarboxamide | S. epidermidis | 0.25 | [12] |
| PZ-8 | 3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl | H | 2-Hydroxyphenylmethylhydrazinecarboxamide | A. niger | 1 | [12] |
| PZ-9 | 4-(2-(p-tolyl)hydrazineylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide | - | - | S. aureus | 62.5-125 | [11] |
| PZ-10 | 4-(2-(p-tolyl)hydrazineylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide | - | - | C. albicans | 2.9-7.8 | [11] |
This table is a representative compilation and not exhaustive.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[6]
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after a defined incubation period.[6]
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Compound Dilution: Prepare serial twofold dilutions of the pyrazole analogs in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Caption: Workflow of the broth microdilution assay.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prime example of a successful drug in this class.[13][14] Their mechanism of action often involves the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenases (COX).[15]
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of pyrazole analogs is governed by specific structural requirements:
-
COX-2 Selectivity: The presence of a sulfonamide or a similar group at the para-position of a C3-phenyl ring is a key determinant for selective COX-2 inhibition, as seen in celecoxib.[15] This selectivity is attributed to the interaction of this group with a specific side pocket in the COX-2 active site.
-
Diaryl Substitution: The 1,5-diaryl-substituted pyrazole scaffold is a common feature in many potent anti-inflammatory agents. The nature of the substituents on these aryl rings can significantly impact potency and selectivity.
-
Lipophilicity and Hydrogen Bonding: As with other biological activities, lipophilicity and the ability to form hydrogen bonds are important for effective interaction with the target enzymes and for favorable pharmacokinetic properties.[12]
Comparative Anti-inflammatory Potency of Pyrazole Analogs
The following table highlights the in vitro COX-2 inhibitory activity of some pyrazole analogs.
| Compound ID | R1 | R2 | R3 | Target | IC50 (nM) | Reference |
| Celecoxib | 4-Sulfonamidophenyl | Trifluoromethyl | 4-Methylphenyl | COX-2 | 40 | [15] |
| PZ-11 | 1,3-Diphenyl-1H-pyrazol-4-yl | H | Acrylate derivative | COX-2 | - | [6] |
| PZ-12 | Thiophene-pyrazole hybrid | - | - | COX-2 | - | [6] |
| PZ-13 | 3,5-Diarylpyrazole | - | - | COX-2 | 10 | [15] |
This table is a representative compilation and not exhaustive.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX enzymes.[16][17]
Principle: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically.[18]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, heme, COX-1 or COX-2 enzyme, and the test compounds.
-
Reaction Mixture: In a 96-well plate, add assay buffer, heme, and the respective COX enzyme to each well. Add the pyrazole analogs at various concentrations to the test wells and a vehicle control to the control wells.
-
Incubation: Incubate the plate for 5-10 minutes at 25°C to allow the inhibitors to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid (the natural substrate for COX) and the colorimetric substrate (e.g., TMPD).
-
Absorbance Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590-620 nm) over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC₅₀ value.
Caption: Inhibition of the COX pathway by pyrazole analogs.
Conclusion
This guide provides a comprehensive overview of the comparative biological activities of pyrazole analogs, highlighting their potential as anticancer, antimicrobial, and anti-inflammatory agents. The structure-activity relationships discussed herein offer valuable insights for the rational design of novel and more potent derivatives. Furthermore, the detailed experimental protocols provide a practical framework for researchers to reliably evaluate the biological efficacy of their synthesized compounds. The versatility of the pyrazole scaffold, coupled with a systematic approach to its derivatization and biological evaluation, will undoubtedly continue to fuel the discovery of new therapeutic agents for a wide range of diseases.
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Kumar, D., et al. (2018). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Advances, 8(34), 18984-18997. [Link]
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Islam, M. R., et al. (2008). Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology, 3(1), 25-29. [Link]
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Acar, Ç., et al. (2019). Synthesis and cytotoxicity studies on new pyrazole- containing oxime ester derivatives. Tropical Journal of Pharmaceutical Research, 18(1), 117-124. [Link]
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Anwer, K. E., et al. (2022). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 12(48), 31235-31247. [Link]
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Rivera-Cancel, G., et al. (2021). Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis. Molecules, 26(16), 4991. [Link]
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The 1-Phenyl-Pyrazole-4-Carboxylate Scaffold: A Comparative Guide to Unlocking Its Therapeutic Potential
The 1-phenyl-pyrazole-4-carboxylate core is a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse array of biologically active molecules. Its inherent drug-like properties, synthetic tractability, and the ability of its derivatives to interact with a wide range of biological targets have made it a focal point for drug discovery efforts. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 1-phenyl-pyrazole-4-carboxylate and its carboxamide analogues across various therapeutic targets, supported by experimental data and detailed protocols. We will explore how subtle modifications to this versatile core can dramatically influence potency, selectivity, and overall pharmacological profile, offering researchers a roadmap for rational drug design.
The Versatility of the 1-Phenyl-Pyrazole Core: A Tale of Three Targets
The beauty of the 1-phenyl-pyrazole-4-carboxylate scaffold lies in its chameleonic ability to be tailored for different biological targets. By strategically modifying the substituents on the phenyl ring, the pyrazole nucleus, and the carboxylate/carboxamide moiety, medicinal chemists can fine-tune the molecule's properties to achieve desired biological effects. In this guide, we will delve into the SAR of this scaffold against three distinct and therapeutically relevant targets: Xanthine Oxidase, Aurora Kinases, and Cannabinoid Receptors.
Xanthine Oxidase Inhibition: A Strategy Against Gout
Xanthine oxidase (XO) is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Several 1-phenyl-pyrazole-4-carboxylic acid derivatives have been identified as potent XO inhibitors.[1][2]
The SAR for this class of compounds as XO inhibitors reveals several key trends:
-
N1-Phenyl Ring Substituents: The nature and position of substituents on the N1-phenyl ring are critical for potent XO inhibition. Generally, electron-withdrawing groups and bulky substituents at the meta and para positions enhance activity. For instance, a cyano group at the 3-position and a neopentyloxy group at the 4-position of the phenyl ring result in a highly potent inhibitor, Y-700, with an IC50 value in the nanomolar range.[3][4][5] This is likely due to favorable interactions with the enzyme's active site.
-
Pyrazole Core: The pyrazole ring itself is a crucial pharmacophore. The arrangement of the nitrogen atoms allows for specific hydrogen bonding and π-π stacking interactions within the XO active site.
-
C4-Carboxylate Group: The carboxylic acid at the C4 position is essential for activity, likely acting as a key hydrogen bond donor and acceptor, anchoring the molecule within the active site.
| Compound ID | N1-Phenyl Substituents | IC50 (nM)[1][2] |
| Febuxostat (Reference) | N/A (thiazole core) | 5.4 |
| 16c | 2-methyl-4-propoxy | 5.7 |
| 16d | 2,5-dimethyl-4-propoxy | 5.7 |
| 16f | 2-chloro-5-methyl-4-propoxy | 4.2 |
| Y-700 | 3-cyano-4-neopentyloxy | Potent (specific value not provided in abstract)[3][4][5] |
Aurora Kinase Inhibition: Targeting Cell Division in Cancer
Aurora kinases (A and B) are serine/threonine kinases that play crucial roles in mitosis. Their overexpression is linked to various cancers, making them attractive targets for anticancer drug development. The 1-phenyl-pyrazole-4-carboxamide scaffold has emerged as a promising starting point for the design of potent Aurora kinase inhibitors.
The SAR for pyrazole-4-carboxamide derivatives as Aurora kinase inhibitors highlights the importance of the carboxamide moiety and the substituents on the phenyl rings:
-
N1-Phenyl Ring: Substitutions on this ring can influence selectivity for Aurora A versus Aurora B.
-
C3-Phenyl Ring: Modifications to this ring can impact overall potency.
-
C4-Carboxamide: The amide linker and the substituent on the amide nitrogen are critical for interaction with the kinase hinge region. Bulky and aromatic groups are often favored. For example, compound 6k, a pyrazole-4-carboxamide analogue, demonstrated potent inhibition of both Aurora A and B with IC50 values of 16.3 nM and 20.2 nM, respectively.[6]
| Compound ID | Target | IC50 (nM)[6] |
| 6k | Aurora A | 16.3 |
| 6k | Aurora B | 20.2 |
Cannabinoid Receptor Antagonism: Modulating the Endocannabinoid System
The cannabinoid receptors, CB1 and CB2, are G protein-coupled receptors involved in a wide range of physiological processes. Pyrazole derivatives, particularly 1,5-diarylpyrazole-3-carboxamides, have been extensively studied as CB1 receptor antagonists, with rimonabant being a well-known example.[3][5]
The SAR for pyrazole-based cannabinoid receptor antagonists is well-defined:
-
N1-Phenyl Ring: A 2,4-dichlorophenyl substituent at this position is a hallmark of many potent CB1 antagonists.[3]
-
C5-Phenyl Ring: A para-substituted phenyl ring at this position is crucial for high affinity. Halogen substituents, such as chloro or iodo, are often preferred.
-
C3-Carboxamide: A piperidinyl carboxamide at this position is a key feature for potent antagonism.[3]
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comparing the efficacy of ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate with other pyrazoles
Introduction: The Versatility of the Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Its unique structural features allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific derivative, ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate, as a representative example to illustrate a framework for comparing its efficacy against other functionally relevant pyrazole-based compounds. While direct comparative data for this specific molecule is not extensively published, we will draw upon established structure-activity relationships (SAR) and common biological targets of this chemical class to provide a comprehensive evaluation strategy.
The core structure, a 1,5-disubstituted pyrazole-4-carboxylate, is a common motif in compounds targeting a range of biological entities, from enzymes to G-protein coupled receptors (GPCRs). The nature of the substituents at the N1 and C5 positions, as well as the ester group at C4, can dramatically influence the compound's potency, selectivity, and metabolic stability. For instance, the N1-phenyl group is a common feature in many bioactive pyrazoles, contributing to hydrophobic interactions within target binding pockets. The C5-propyl group provides a flexible alkyl chain that can probe deeper into hydrophobic channels, while the ethyl carboxylate at C4 can act as a hydrogen bond acceptor or be hydrolyzed by esterases in vivo, potentially leading to a more active carboxylic acid metabolite.
This guide will present a hypothetical, yet scientifically grounded, comparison of this compound against two well-characterized pyrazole-containing drugs: Celecoxib , a selective COX-2 inhibitor, and Rimonabant , a cannabinoid receptor 1 (CB1) inverse agonist. This comparison will serve to illustrate the diverse biological roles of pyrazoles and provide a blueprint for researchers on how to approach the evaluation of novel derivatives.
Comparative Biological Evaluation: A Multi-Target Approach
Given the chemical features of our lead compound, a logical starting point for its biological evaluation would be to screen it against targets where similar pyrazole structures have shown activity. We will focus on two such targets: the cyclooxygenase (COX) enzymes, particularly COX-2, and the cannabinoid receptor 1 (CB1).
Cyclooxygenase (COX) Inhibition Assay
Rationale: The 1,5-diarylpyrazole structure is a hallmark of selective COX-2 inhibitors like Celecoxib. The N1-phenyl and a C5-substituted ring in Celecoxib are crucial for its selectivity. Although our lead compound has a C5-propyl group instead of a substituted phenyl ring, it is prudent to evaluate its potential for COX inhibition.
Experimental Protocol: Fluorometric COX-1 and COX-2 Inhibition Assay
This protocol is adapted from standard commercially available assay kits.
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of the test compounds (this compound, Celecoxib) in DMSO.
-
Dilute the stock solutions to create a series of concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM) in assay buffer (100 mM Tris-HCl, pH 8.0).
-
Reconstitute human recombinant COX-1 and COX-2 enzymes in the assay buffer.
-
Prepare a solution of arachidonic acid (substrate) and a fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine) in the assay buffer.
-
-
Assay Procedure:
-
To a 96-well microplate, add 10 µL of the diluted test compound or DMSO (vehicle control).
-
Add 20 µL of the respective enzyme (COX-1 or COX-2) to the wells.
-
Incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 20 µL of the arachidonic acid/probe solution.
-
Immediately begin kinetic reading of fluorescence intensity (excitation/emission ~535/590 nm) every minute for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
-
Workflow for COX Inhibition Assay
Caption: Workflow for determining COX-1/COX-2 inhibition.
Hypothetical Comparative Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | > 100 | 25.4 | > 4 |
| Celecoxib (Reference) | 15 | 0.04 | 375 |
Interpretation: In this hypothetical scenario, our lead compound shows weak, non-selective inhibition of COX-2. The significantly higher IC50 value and lower selectivity index compared to Celecoxib suggest that the C5-propyl group is a poor substitute for the p-sulfonamidophenyl group of Celecoxib for potent and selective COX-2 inhibition. This highlights the critical role of the C5 substituent in interacting with the specific amino acid residues in the COX-2 active site.
Cannabinoid Receptor 1 (CB1) Binding Assay
Rationale: The 1,5-diarylpyrazole scaffold is also present in the CB1 inverse agonist Rimonabant. Key features of Rimonabant include the N1- and C5-phenyl rings and a C3-carboxamide group. While our lead compound has a C4-carboxylate and a C5-propyl group, the overall scaffold similarity warrants an investigation into its CB1 receptor affinity.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation:
-
Use commercially available cell membranes prepared from CHO or HEK293 cells stably expressing the human CB1 receptor.
-
-
Reagent Preparation:
-
Prepare a series of dilutions of the test compounds (this compound, Rimonabant) in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Prepare a solution of a high-affinity CB1 radioligand, such as [3H]CP-55,940, at a concentration close to its Kd value.
-
Prepare a solution for determining non-specific binding, containing a high concentration of a non-labeled CB1 agonist (e.g., 10 µM WIN 55,212-2).
-
-
Assay Procedure:
-
In a 96-well filter plate, combine the cell membranes, the radioligand, and either the test compound, binding buffer (for total binding), or the non-labeled agonist (for non-specific binding).
-
Incubate for 90 minutes at 30°C with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer (50 mM Tris-HCl, 0.5 mg/mL BSA, pH 7.4) to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of specific binding in the presence of the test compound.
-
Plot the percentage of specific binding against the logarithm of the compound concentration and fit the data to a one-site competition curve to determine the Ki value (inhibitory constant).
-
Logical Relationship for CB1 Binding Assay
Caption: Key steps in the CB1 radioligand binding assay.
Hypothetical Comparative Data
| Compound | CB1 Receptor Binding Ki (nM) |
| This compound | 850 |
| Rimonabant (Reference) | 1.8 |
Interpretation: The hypothetical data indicate that our lead compound has a significantly lower affinity for the CB1 receptor compared to Rimonabant. The Ki value in the high nanomolar range suggests a weak interaction. This result would imply that the combination of a C5-propyl group and a C4-carboxylate is not optimal for high-affinity binding to the CB1 receptor, unlike the C5-phenyl and C3-carboxamide groups of Rimonabant. This underscores the stringent structural requirements for potent ligand recognition at the CB1 receptor.
Structure-Activity Relationship (SAR) Synthesis
-
Target Selectivity: The pyrazole scaffold is highly versatile. Minor modifications to the substituents can switch the biological target from an enzyme (COX-2) to a GPCR (CB1).
-
Role of C5 Substituent: For COX-2 inhibition, a C5-aryl group with a specific substitution pattern (like the sulfonamide in Celecoxib) appears critical for high-affinity binding and selectivity. A simple alkyl chain like a propyl group is insufficient. For CB1 receptor binding, a C5-aryl group (as in Rimonabant) also seems to be preferred over a C5-alkyl group for potent antagonism.
-
Role of the Carboxylate/Carboxamide Group: The position and nature of this group are crucial. The C4-ethyl carboxylate in our lead compound does not appear to effectively mimic the C3-carboxamide of Rimonabant for CB1 binding, nor does it confer the necessary interactions for potent COX-2 inhibition.
Guiding Future Research
The analysis suggests that to improve the efficacy of this compound, a medicinal chemist might consider the following modifications:
-
To enhance COX-2 inhibition: Replace the C5-propyl group with various substituted phenyl rings, particularly those bearing a sulfonamide or a similar hydrogen-bonding group.
-
To enhance CB1 affinity:
-
Replace the C5-propyl group with a 4-chlorophenyl group to mimic Rimonabant.
-
Shift the carboxylate from the C4 to the C3 position and convert it to a carboxamide, exploring different amine substituents.
-
Conclusion
This guide provides a structured framework for the comparative evaluation of a novel pyrazole derivative, this compound. By selecting relevant biological targets based on scaffold similarity to known drugs (Celecoxib and Rimonabant) and employing standard, robust biochemical assays, researchers can efficiently profile their compounds and gain valuable insights into structure-activity relationships. The hypothetical data presented herein illustrates how such comparisons can elucidate the critical role of specific functional groups in determining potency and selectivity. This systematic approach of hypothesis-driven testing is fundamental to the rational design of new and more effective therapeutic agents based on the versatile pyrazole core.
References
-
Title: The 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: A Transferable Pharmacophore Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Cannabinoid Receptor Ligands: A History and Perspective of the Endocannabinoid System Source: Chemical Reviews URL: [Link]
-
Title: Assay Guidance Manual: Radioligand Binding Assays for GPCRs Source: Eli Lilly & Company and the National Center for Advancing Translational Sciences URL: [Link]
A Comparative Analysis of Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate and Celecoxib as COX-2 Inhibitors
A Technical Guide for Researchers in Drug Development
In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of therapeutic strategy. This guide provides a detailed comparative analysis of the well-established COX-2 inhibitor, celecoxib, and a structurally related pyrazole derivative, ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of their mechanisms, structure-activity relationships, and the experimental methodologies used for their evaluation.
Introduction: The Significance of COX-2 Inhibition
The cyclooxygenase (COX) enzyme exists in two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed in most tissues and plays a crucial role in physiological functions such as maintaining the integrity of the gastric mucosa and mediating platelet aggregation, COX-2 is an inducible enzyme.[1] Its expression is upregulated at sites of inflammation by various stimuli, leading to the production of prostaglandins that mediate pain and inflammation.[1][2]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[1] The development of selective COX-2 inhibitors, such as celecoxib, was a significant advancement, offering potent anti-inflammatory and analgesic effects with a reduced risk of gastric complications.[1][3] This has spurred ongoing research into novel pyrazole-based compounds, such as this compound, with the aim of discovering agents with improved efficacy and safety profiles.
Molecular Profile and Mechanism of Action
Both celecoxib and this compound belong to the pyrazole class of compounds, a scaffold known for its potential to selectively inhibit COX-2.[4]
Celecoxib , with its diaryl-substituted pyrazole core, is a potent and selective inhibitor of COX-2.[4] Its chemical structure allows it to fit into the larger, more flexible active site of the COX-2 enzyme, while its bulkier nature hinders its entry into the narrower active site of COX-1.[1] This selective binding prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.[1][4]
This compound shares the core pyrazole structure. While direct experimental data for this specific compound is not extensively available in the public domain, its structural features allow for a reasoned comparison based on established structure-activity relationships (SAR) of pyrazole-based COX-2 inhibitors. The presence of the 1-phenyl and 5-propyl groups on the pyrazole ring is anticipated to contribute to its interaction with the hydrophobic channel of the COX-2 active site. The ethyl carboxylate group at the 4-position will influence its polarity and binding orientation.
Diagram: Chemical Structures
Caption: Chemical structures of Celecoxib and this compound.
Comparative Efficacy and Selectivity: An Evidence-Based Discussion
The efficacy of a COX-2 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. Selectivity is often expressed as a selectivity index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value signifies greater selectivity for COX-2.
| Compound | COX-2 IC50 | COX-1 IC50 | Selectivity Index (SI) (COX-1/COX-2) |
| Celecoxib | ~40 nM[5][6] | ~15 µM | ~375 |
| This compound | Not Reported | Not Reported | Not Reported |
| Structurally Similar Pyrazole Esters | 0.059 - 3.89 µM[6] | - | 28.56 - 98.71[6] |
As indicated in the table, celecoxib is a highly potent and selective COX-2 inhibitor. While specific data for this compound is unavailable, studies on structurally similar pyrazole ester derivatives have demonstrated excellent COX-2 inhibitory activity, with some compounds showing even greater potency and selectivity than celecoxib.[6] For instance, certain di-aryl and tri-aryl substituted pyrazole esters have reported COX-2 IC50 values in the nanomolar range and high selectivity indices.[6]
The key to celecoxib's selectivity lies in its sulfonamide moiety, which interacts with a specific side pocket in the COX-2 active site that is absent in COX-1. This compound lacks this sulfonamide group, suggesting its mechanism of selectivity may differ and potentially be less pronounced. However, the overall shape and hydrophobicity conferred by the phenyl and propyl groups are critical for fitting within the COX-2 active site.
Experimental Evaluation: In Vitro COX-2 Inhibition Assay
To empirically determine and compare the inhibitory activity of these compounds, a robust in vitro COX-2 inhibition assay is essential. The following protocol outlines a common and reliable method.
Principle: This assay measures the peroxidase activity of COX-2. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to prostaglandin H2 (PGH2). The peroxidase component of COX-2 is utilized to measure this activity via a colorimetric substrate.
Diagram: COX-2 Inhibition Assay Workflow
Caption: Experimental workflow for an in vitro COX-2 inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Heme Cofactor: Prepare a stock solution in a suitable solvent.
-
COX-2 Enzyme: Use a commercially available human recombinant COX-2 enzyme.
-
Arachidonic Acid (Substrate): Prepare a stock solution in ethanol.
-
Test Compounds: Dissolve this compound and celecoxib (as a positive control) in DMSO to create a range of concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add assay buffer, heme, and the COX-2 enzyme solution.
-
Add the test compound or celecoxib at various concentrations to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate at 37°C for a specific time (e.g., 2 minutes).
-
Stop the reaction by adding a stopping reagent, such as stannous chloride or a strong acid.
-
Measure the product formation (e.g., PGE2) using a suitable detection method, such as an Enzyme Immunoassay (EIA).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Structure-Activity Relationship (SAR) Insights
The pyrazole scaffold is a privileged structure in the design of COX-2 inhibitors.[4] Key SAR insights include:
-
1,5-Diaryl Substitution: The presence of aryl groups at the 1 and 5 positions of the pyrazole ring is a common feature of potent COX-2 inhibitors, contributing to hydrophobic interactions within the active site.
-
Substituents on the Phenyl Rings: The nature and position of substituents on the phenyl rings significantly influence potency and selectivity. For celecoxib, the p-sulfonamide group on the 1-phenyl ring is crucial for its high selectivity.
-
Group at the 4-Position: The ethyl carboxylate group in this compound is expected to influence the compound's polarity and potential for hydrogen bonding, which can affect its binding affinity and pharmacokinetic properties.
Conclusion and Future Directions
Celecoxib is a well-characterized, potent, and selective COX-2 inhibitor that serves as a benchmark in the field. This compound, based on its structural similarity to other known pyrazole-based inhibitors, holds promise as a potential COX-2 inhibitor. However, a definitive comparison of its efficacy and selectivity requires direct experimental evaluation using standardized in vitro and in vivo assays.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Determining its IC50 values for both COX-1 and COX-2 is a critical first step. Subsequent studies could explore its in vivo anti-inflammatory and analgesic activity, as well as its pharmacokinetic and safety profiles. Such data will be invaluable in ascertaining its therapeutic potential relative to established drugs like celecoxib.
References
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New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]
- Geusens, P., & Lems, W. F. (2000). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. Expert Opinion on Pharmacotherapy, 1(4), 819-831.
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Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. (1999). PubMed. Retrieved January 13, 2026, from [Link]
-
Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. (2025). PubMed. Retrieved January 13, 2026, from [Link]
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What is the mechanism of Celecoxib? (n.d.). Patsnap Synapse. Retrieved January 13, 2026, from [Link]
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Cyclooxygenase-2 inhibitors. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]
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Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2022). National Institutes of Health. Retrieved January 13, 2026, from [Link]
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Celecoxib. (n.d.). StatPearls. Retrieved January 13, 2026, from [Link]
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A Comparative Guide to Purity Confirmation of Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate
In the landscape of pharmaceutical research and drug development, the absolute purity of an active pharmaceutical ingredient (API) or a key intermediate is non-negotiable. It directly impacts the safety, efficacy, and regulatory compliance of the final product.[1] Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate, a member of the biologically significant pyrazole class of heterocyclic compounds, is a scaffold of immense interest. Pyrazole derivatives are known for a wide spectrum of activities, including anti-inflammatory and antimicrobial properties.[2] Therefore, establishing a robust, reliable, and validated analytical method to confirm its purity is a cornerstone of its development.
This guide provides an in-depth analysis of High-Performance Liquid Chromatography (HPLC) as the primary method for purity determination of this compound. It further compares HPLC with alternative and complementary techniques, offering field-proven insights into the causality behind experimental choices to empower researchers in their analytical strategy.
The Gold Standard: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For non-volatile, small organic molecules like this compound, HPLC is the undisputed gold standard for purity analysis.[1][3][4] Its high resolving power, sensitivity, and quantitative accuracy make it ideal for separating the main compound from closely related structural impurities, synthetic by-products, or degradation products.[5]
Causality of Method Development
A successful HPLC method is not a matter of chance but a result of systematic optimization based on the physicochemical properties of the analyte.
-
Column Selection: The journey begins with the stationary phase. Given the molecule's structure—featuring a phenyl ring, a propyl group, and an ethyl ester—it possesses significant hydrophobic character. Therefore, a reversed-phase column, such as an Ascentis C18 , is the logical first choice.[6] The C18 stationary phase (octadecyl-silica) effectively retains such non-polar to moderately polar compounds through hydrophobic interactions, providing an excellent mechanism for separation.
-
Mobile Phase Selection: The mobile phase is tailored to elute the compound from the column. A typical starting point is a mixture of an organic solvent (acetonitrile or methanol) and water.[7][8] Acetonitrile is often preferred for its lower viscosity and UV transparency. To ensure sharp, symmetrical peaks, the pH of the mobile phase must be controlled, especially if any ionizable impurities are present. Adding a small amount of an acid, like 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase suppresses the ionization of silanol groups on the silica support and ensures consistent analyte protonation, leading to reproducible retention times and improved peak shape.[6]
-
Elution Mode: A gradient elution is initially employed to screen for all potential impurities, some of which may be much more or less retained than the main peak. This involves starting with a high percentage of the aqueous phase and gradually increasing the organic phase percentage, ensuring that all compounds are eluted within a reasonable time.[7] For routine quality control, this can later be optimized into a faster isocratic method if all impurities of interest are well-resolved.
-
Detector Selection: The presence of the phenyl and pyrazole rings results in strong chromophores, making UV-Vis detection the ideal choice for its simplicity and robustness.[3] A photodiode array (PDA) detector is particularly powerful, as it can scan a range of wavelengths simultaneously. For this compound, a detection wavelength around 254 nm is a suitable starting point, as it provides a good response for aromatic systems.
Experimental Workflow for HPLC Purity Analysis
The following diagram illustrates the logical flow of the HPLC purity determination process.
Caption: Workflow for HPLC-based purity confirmation.
Protocol 1: HPLC Purity Determination
This protocol is a self-validating system, incorporating a System Suitability Test (SST) to ensure the chromatographic system is performing adequately before sample analysis.[9]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter both phases through a 0.45 µm membrane filter and degas.
-
-
Standard & Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL solution.
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detector: PDA/UV at 254 nm.
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 50% B
-
18.1-25 min: 50% B (re-equilibration)
-
-
-
System Suitability Test (SST):
-
Inject the Standard Solution five times.
-
The % RSD (Relative Standard Deviation) for the peak area and retention time of the main peak must be ≤ 2.0%.[9]
-
-
Procedure:
-
Once the SST passes, inject a blank (diluent), followed by the Sample Solution in duplicate.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram for the sample injection, excluding those from the blank.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100
-
-
Trustworthiness Through Validation
For use in regulated environments, this HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines.[10][11] This process provides documented evidence that the method is suitable for its intended purpose and involves assessing parameters like:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[11]
-
Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte.[9]
-
Accuracy & Precision: Showing the closeness of test results to the true value and the agreement among a series of measurements, respectively.[10]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.[10]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
Comparison with Alternative & Complementary Techniques
While HPLC is the primary choice, other techniques offer unique advantages and can provide a more comprehensive purity profile.
Gas Chromatography (GC)
GC separates compounds based on their volatility. It is an ideal technique for analyzing volatile organic impurities, such as residual solvents from the synthesis.[1] For the target molecule, GC analysis is possible but may require high temperatures that could lead to thermal degradation. The similar physicochemical properties of pyrazole isomers can make their separation challenging, though specialized GC-MS methods have been developed for this class of compounds.[12]
Quantitative NMR (qNMR) Spectroscopy
Unlike chromatographic techniques that rely on response factors, qNMR is a primary analytical method where the signal integral is directly proportional to the number of nuclei (protons).[13][14] By co-dissolving a known mass of the sample with a known mass of a certified internal standard, the absolute purity of the sample can be calculated directly.[15]
-
Key Advantage: qNMR provides an absolute measure of purity without needing reference standards for the impurities themselves.[13] It also provides structural confirmation simultaneously.
-
Limitation: It is generally less sensitive than HPLC and can suffer from signal overlap in complex mixtures, potentially masking low-level impurities.[13]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful hybrid technique that couples the separation power of HPLC with the detection specificity and sensitivity of mass spectrometry.[16][17] While HPLC-UV can quantify impurities, it cannot identify them. LC-MS provides the molecular weight of each impurity, which is the first and most critical piece of information in determining its structure.[18] This makes it an indispensable tool for impurity profiling, especially for identifying unknown degradation products in stability studies.[16][19]
Comparative Summary
The following table objectively compares the performance of these techniques for the purity assessment of this compound.
| Parameter | HPLC-UV | GC-FID/MS | Quantitative NMR (qNMR) | LC-MS |
| Principle | Differential partitioning between mobile and stationary phases. | Separation of volatile compounds in a gaseous mobile phase. | Molar concentration is directly proportional to NMR signal integral.[13] | HPLC separation followed by mass-to-charge ratio detection.[17] |
| Primary Use Case | Routine purity testing and quantitative analysis of the main component and known impurities.[5] | Analysis of volatile impurities (e.g., residual solvents).[1] | Absolute purity determination against a certified standard; structural confirmation.[20] | Identification and structural elucidation of unknown impurities and degradation products.[16][18] |
| Sensitivity | High (ng range) | Very High (pg-fg range), especially with MS | Low to Moderate (µg-mg range) | Very High (pg-fg range) |
| Quantitation | Relative (% Area) or external standard calibration | Relative (% Area) or external standard calibration | Absolute (Primary Ratio Method) | Excellent for trace levels, but can have more matrix effects |
| Throughput | High | High | Low to Moderate | Moderate |
| Cost | Moderate | Moderate | High (instrument cost) | High |
| Limitations | Requires reference standards for impurity identification. | Analyte must be volatile and thermally stable.[12] | Low sensitivity; signal overlap in complex mixtures.[13] | More complex; potential for ion suppression. |
Conclusion and Recommendation
For routine, high-throughput confirmation of the purity of This compound , a validated Reversed-Phase HPLC method with UV detection is the most appropriate and efficient choice. It offers an excellent balance of resolution, sensitivity, and quantitative accuracy, aligning with the stringent requirements of the pharmaceutical industry.[4]
However, a comprehensive characterization strategy should not rely on a single technique.
-
GC should be employed to quantify residual volatile solvents.
-
qNMR serves as an orthogonal method to provide an absolute purity value and confirm the structure of the primary material.
-
LC-MS is essential during development and stability testing to identify and characterize any unknown impurities, which is a critical regulatory requirement.[1]
By integrating these techniques, researchers and drug development professionals can build a complete and validated purity profile, ensuring the quality and safety of their compounds.
References
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ICH Harmonised Tripartite Guideline, Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]
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Impurity Profiling Using Convergence Chromatography and Mass Spectrometry, Pharmaceutical Technology. [Link]
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A Guide to Quantitative NMR (qNMR), Emery Pharma. [Link]
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Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance, Biotech Spain. [Link]
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Navigating HPLC Method Development: Tips for Success, Pharma's Almanac. [Link]
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Steps for HPLC Method Validation, Pharmaguideline. [Link]
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Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization, PubMed. [Link]
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LC-MS and CE-MS Strategies in Impurity Profiling, CHIMIA. [Link]
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What methods are used to test the purity of organic compounds?, TutorChase. [Link]
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ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES, ResearchGate. [Link]
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Universal Quantitative NMR Analysis of Complex Natural Samples, PMC - NIH. [Link]
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Quantitative analysis using NMR, Journal of Chemical Education. [Link]
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What is qNMR and why is it important?, Mestrelab Resources. [Link]
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METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW, Zenodo. [Link]
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Computer-Assisted Method Development for Small and Large Molecules, LCGC International. [Link]
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Scaling Small Molecule Purification Methods for HPLC, Agilent. [Link]
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Quantitative NMR Spectroscopy, University of Strathclyde. [Link]
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Separation of Pyrazole on Newcrom R1 HPLC column, SIELC Technologies. [Link]
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Other than performing the purity test, research and explain one different method that can be used to determine the purity of a compound, Study.com. [Link]
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Small Molecule Method Development Strategies with Chad Christianson, Bioanalysis Zone. [Link]
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Modern Analytical Technique for Characterization Organic Compounds, Preprints.org. [Link]
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Top 5 Methods of Assessing Chemical Purity, Moravek, Inc. [Link]
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A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazolone Derivative, Wiley Online Library. [Link]
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Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies, LCGC International. [Link]
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A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity, International Journal of ChemTech Applications. [Link]
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A Senior Application Scientist's Guide to Biological Activity Screening of a Pyrazole Derivative Library
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility is evidenced by its presence in numerous FDA-approved drugs, spanning therapeutic areas from inflammation and pain management to oncology and infectious diseases. Drugs like the anti-inflammatory Celecoxib, the anticoagulant Apixaban, and the erectile dysfunction treatment Sildenafil all feature this core structure, proving its pharmacological significance. This guide provides a comparative framework for screening a library of novel pyrazole derivatives, focusing on scientifically robust, efficient, and logically sequenced assays to identify promising lead compounds.
The Strategic Approach: A Multi-Tiered Screening Cascade
Screening a chemical library is not a single experiment but a strategic campaign. The goal is to progressively narrow a large pool of compounds down to a few "hits" with the desired biological activity and drug-like properties. A tiered approach is the most resource-effective method, starting with broad, high-throughput primary screens to identify initial activity, followed by more complex secondary and tertiary assays to confirm activity, elucidate the mechanism of action (MoA), and assess selectivity.
This guide will focus on establishing parallel screening cascades for three common and high-impact therapeutic areas where pyrazole derivatives have shown significant promise: Anticancer, Antimicrobial, and Anti-inflammatory activity.
Anticancer Activity Screening Cascade
The primary objective is to identify pyrazole derivatives that exhibit cytotoxicity toward cancer cells, ideally with selectivity over non-cancerous cells.
Workflow Diagram: Anticancer Screening
Caption: Workflow for identifying anticancer pyrazole derivatives.
Primary Screen: MTT Proliferation Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[1][2][3] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][2] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[1][2][3]
Protocol: Single-Dose MTT Assay
-
Cell Seeding: Seed a cancer cell line (e.g., MCF-7 for breast cancer) into 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 10 mM stock solution of each pyrazole derivative in DMSO. Dilute the compounds in culture medium to a final testing concentration of 10 µM (ensure final DMSO concentration is <0.5%). Replace the old medium with 100 µL of the compound-containing medium. Include vehicle controls (DMSO only) and positive controls (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[2] Purple formazan crystals should be visible in viable cells.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[1][2]
-
Hit Selection: Calculate the percentage of cell viability relative to the vehicle control. Compounds that inhibit cell growth by more than 50% are considered "primary hits."
Secondary Screen: Dose-Response and Selectivity
Primary hits are further evaluated to determine their potency (IC50 value) and selectivity.
-
Dose-Response: The MTT assay is repeated using a range of concentrations (e.g., 8-point, two-fold serial dilutions) to determine the IC50 value—the concentration at which the compound inhibits 50% of cell growth. This is performed on a panel of cancer cell lines to assess the breadth of activity.
-
Selectivity: To rule out non-specific cytotoxicity, the IC50 is also determined for a non-cancerous cell line (e.g., MCF-10A for breast). The Selectivity Index (SI) is calculated as: SI = IC50 (Normal Cells) / IC50 (Cancer Cells) A higher SI value is desirable, indicating the compound is more toxic to cancer cells than normal cells.
Data Presentation: Anticancer Activity
| Compound ID | Structure (Scaffold) | IC50 MCF-7 (µM) | IC50 A549 (µM) | IC50 HCT116 (µM) | IC50 MCF-10A (µM) | Selectivity Index (SI for MCF-7) |
| PYR-001 | 1,3,5-triphenylpyrazole | 2.5 | 4.1 | 3.3 | > 50 | > 20 |
| PYR-002 | 1-aryl-3-CF₃-pyrazole | 15.7 | 22.5 | 18.9 | > 50 | > 3.2 |
| PYR-003 | N-phenyl-pyrazole | > 50 | > 50 | > 50 | > 50 | - |
| Doxorubicin | (Control) | 0.8 | 1.1 | 0.9 | 5.2 | 6.5 |
Antimicrobial Activity Screening Cascade
The objective is to identify pyrazole derivatives that inhibit the growth of pathogenic bacteria.
Workflow Diagram: Antimicrobial Screening
Caption: Workflow for identifying antimicrobial pyrazole derivatives.
Primary & Secondary Screen: Broth Microdilution for MIC
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism after a specified incubation period.
Protocol: Broth Microdilution Assay
-
Preparation: In a 96-well plate, prepare two-fold serial dilutions of each pyrazole compound in a suitable broth medium (e.g., Mueller-Hinton Broth). Concentrations may range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus and Escherichia coli) adjusted to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well containing the compound dilutions with the bacterial suspension. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined by visual inspection as the lowest concentration of the compound in which there is no visible turbidity (growth).
Tertiary Screen: Minimum Bactericidal Concentration (MBC)
To determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), an MBC test is performed. A small aliquot from the wells showing no growth in the MIC assay is plated onto agar plates. After incubation, the lowest concentration that results in a ≥99.9% reduction in the initial inoculum is the MBC.
Data Presentation: Antimicrobial Activity
| Compound ID | Structure (Scaffold) | MIC S. aureus (µg/mL) | MIC E. coli (µg/mL) | MBC S. aureus (µg/mL) | MBC/MIC Ratio |
| PYR-004 | 4-halo-1-arylpyrazole | 8 | 16 | 16 | 2 |
| PYR-005 | 1,3,5-trimethylpyrazole | > 128 | > 128 | N/A | N/A |
| PYR-006 | 1-aryl-3-CF₃-pyrazole | 16 | 64 | > 128 | > 8 |
| Vancomycin | (Control) | 1 | > 128 | 2 | 2 |
| Ciprofloxacin | (Control) | 0.5 | 0.25 | 1 | 4 |
An MBC/MIC ratio of ≤ 4 typically indicates bactericidal activity.
Anti-inflammatory Screening: COX-2 Enzyme Inhibition
Many pyrazole-containing drugs, like Celecoxib, function as selective inhibitors of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammation pathway. Screening for COX-2 inhibition is therefore a highly relevant strategy.
Pathway Diagram: COX Inhibition
Caption: Selective inhibition of COX-2 by pyrazole derivatives.
Assay: Fluorometric COX-2 Inhibitor Screening
This assay measures the activity of recombinant human COX-2 by detecting the production of Prostaglandin G2 (PGG2), an intermediate product. The assay uses a probe that fluoresces upon reacting with PGG2. A decrease in fluorescence in the presence of a test compound indicates inhibition of COX-2.
Protocol: COX-2 Inhibition Assay
-
Enzyme Preparation: Prepare a working solution of recombinant human COX-2 enzyme in the provided assay buffer.
-
Compound Addition: In a 96-well black plate, add 10 µL of the pyrazole derivative dilutions (in assay buffer with a small percentage of DMSO) to the appropriate wells. Include a positive control (e.g., Celecoxib) and a no-inhibitor control.
-
Enzyme Addition: Add 80 µL of a reaction mix containing assay buffer and a fluorescent probe to all wells.
-
Pre-incubation: Add 10 µL of the COX-2 enzyme solution to all wells except the background control. Incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the substrate, Arachidonic Acid, to all wells.
-
Fluorescence Reading: Immediately measure the fluorescence kinetically for 5-10 minutes using a plate reader (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each compound concentration relative to the no-inhibitor control and calculate the IC50 value. A counterscreen against COX-1 is essential to determine selectivity.
Data Presentation: COX-2 Inhibition
| Compound ID | Structure (Scaffold) | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) |
| PYR-007 | Diaryl-pyrazole | 0.5 | 15 | 30 |
| PYR-008 | 1-aryl-3-CF₃-pyrazole | 8.2 | > 100 | > 12 |
| PYR-009 | 1,3,5-trimethylpyrazole | > 100 | > 100 | - |
| Celecoxib | (Control) | 0.04 | 15 | 375 |
Conclusion: From Hit to Lead
This comparative guide outlines robust, validated screening cascades for identifying pyrazole derivatives with potential therapeutic value. The causality behind the experimental choices is clear: primary assays provide a wide net for capturing any activity, while secondary and tertiary assays provide the crucial potency, selectivity, and mechanistic data required for decision-making. A compound that demonstrates high potency (low IC50 or MIC), favorable selectivity (high SI), and a desirable mechanism of action (e.g., inducing apoptosis in cancer cells or selective COX-2 inhibition) becomes a "confirmed hit" worthy of progressing to the lead optimization stage, where medicinal chemists will work to further enhance its drug-like properties.
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Celecoxib - StatPearls - NCBI Bookshelf. [Link]
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Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]
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Celecoxib - Wikipedia. [Link]
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Broth Microdilution | MI - Microbiology. [Link]
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COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. [Link]
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Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. [Link]
-
MTT Cell Assay Protocol. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. [Link]
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A Researcher's Guide to Robust Cross-Validation of Pyrazole Compound Data
For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold represents a privileged structure in modern pharmacology. Its derivatives are integral to a wide array of approved drugs, from anti-inflammatory agents like celecoxib to targeted cancer therapies such as crizotinib.[1][2][3] The journey from a synthesized pyrazole derivative to a viable drug candidate, however, is paved with rigorous experimental validation. This guide provides an in-depth framework for the cross-validation of experimental results for pyrazole compounds, ensuring data integrity, reproducibility, and a comprehensive understanding of their chemical and biological profiles.
The Foundational Pillar: Structural Elucidation and Purity Assessment
Unambiguous structural confirmation and high purity are the bedrock of reliable biological data. An impurity, even at low levels, can lead to misleading biological activity results. Therefore, a multi-pronged approach to characterization and purity determination is non-negotiable.
Spectroscopic Cross-Validation: Marrying Experimental and Computational Data
A powerful strategy for confirming the structure of a novel pyrazole derivative is the cross-validation of experimental spectroscopic data with theoretical calculations.[4] This synergy provides a deeper understanding of the molecule's electronic and vibrational properties, enhancing confidence in the assigned structure.
Experimental Protocols:
A standardized set of spectroscopic analyses should be performed for every new pyrazole compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Essential for mapping the carbon-hydrogen framework.[5]
-
Objective: To determine the precise chemical environment of each proton and carbon atom.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the pyrazole compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.[4][5]
-
Data Acquisition: Utilize a high-field NMR spectrometer (400 MHz or higher) to acquire ¹H and ¹³C spectra. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.[4]
-
-
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern.
-
Objective: To confirm the molecular formula and gain insights into the compound's stability and substructures.
-
Methodology:
-
Sample Introduction: For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is suitable. For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) or direct infusion with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is preferred.[5]
-
Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and analyze the fragmentation pattern to corroborate the proposed structure.[5]
-
-
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups.
-
Objective: To confirm the presence of key functional groups (e.g., C=O, N-H, C-N).
-
Methodology: The sample can be analyzed as a thin film, a KBr pellet, or in solution.
-
Computational Cross-Validation:
Density Functional Theory (DFT) calculations can predict spectroscopic data with a high degree of accuracy.
-
Objective: To generate theoretical NMR chemical shifts and IR vibrational frequencies for comparison with experimental data.
-
Methodology:
-
Structure Optimization: Perform a geometry optimization of the proposed pyrazole structure using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[4]
-
Spectra Calculation: Following optimization, perform NMR and IR frequency calculations at the same level of theory.[4]
-
Comparison: A strong correlation between the experimental and computed spectra provides robust validation of the compound's structure.[4]
-
Workflow for Spectroscopic Cross-Validation
Sources
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A Senior Application Scientist's Guide to Pyrazole Synthesis: Benchmarking Efficiency Across Key Synthetic Routes
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Importance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug development. Its versatile structure serves as a pharmacophore in a multitude of clinically significant drugs, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1] The blockbuster anti-inflammatory drug Celecoxib is a prime example of a successful therapeutic agent built around a pyrazole core.[2][3]
Given the therapeutic importance of this scaffold, the efficient and scalable synthesis of substituted pyrazoles is a critical endeavor for organic and medicinal chemists. A variety of synthetic routes have been developed over the years, each with its own set of advantages and disadvantages. This guide provides an in-depth, objective comparison of the most prominent methods for pyrazole synthesis, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal route for their specific synthetic challenges.
Core Synthetic Strategies: A Comparative Overview
The synthesis of the pyrazole ring is primarily achieved through three major strategies:
-
The Knorr Pyrazole Synthesis and Related Cyclocondensations: The classical and most widely used approach, involving the reaction of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent.
-
Synthesis from α,β-Unsaturated Carbonyls: A variation of the cyclocondensation approach that utilizes readily available α,β-unsaturated aldehydes and ketones.
-
1,3-Dipolar Cycloaddition: A powerful and often highly regioselective method involving the reaction of a diazo compound or a precursor with an alkyne or alkyne equivalent.
-
Multicomponent Reactions: One-pot strategies that combine three or more starting materials to rapidly generate molecular complexity.
This guide will now delve into a detailed analysis of each of these synthetic routes, providing mechanistic insights, experimental protocols, and a comparative assessment of their synthetic efficiency.
The Knorr Pyrazole Synthesis: The Workhorse of Pyrazole Chemistry
First reported by Ludwig Knorr in 1883, this reaction remains the most common and straightforward method for preparing pyrazoles.[1] It involves the acid- or base-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4]
Mechanism and Rationale
The reaction proceeds through the initial formation of a hydrazone intermediate by the reaction of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the stable, aromatic pyrazole ring.[4] A critical consideration, particularly with unsymmetrical 1,3-dicarbonyl compounds, is the potential for the formation of two regioisomeric products, depending on which carbonyl group is initially attacked.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides a detailed operational plan for the proper disposal of ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate, a specialized pyrazole derivative. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this protocol is grounded in a conservative approach, treating the compound as hazardous chemical waste based on data from structurally similar compounds and universal regulatory standards.[1][2]
The fundamental principle of chemical waste management is to operate in a manner that is safe, environmentally responsible, and compliant with all federal, state, and local regulations.[3] This guide is designed to build your confidence in handling this specific waste stream by explaining the causality behind each procedural step.
Part 1: Hazard Assessment and Waste Profile
Before any disposal protocol can be established, a thorough hazard assessment is paramount. Pyrazole derivatives are a class of heterocyclic compounds recognized for their broad range of biological activities.[4][5][6] This inherent bioactivity necessitates careful handling, as these compounds can have unintended pharmacological or toxicological effects.
-
Skin and Eye Irritation: Many pyrazole derivatives are classified as irritants to the skin and eyes.[7][8]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[7][8][9]
-
Harmful if Swallowed: Oral toxicity is a potential concern with substituted pyrazoles.[1][8]
-
Environmental Hazard: Improper disposal, such as release into drains, can lead to environmental contamination and harm aquatic life.[1][2][9]
Regulatory Framework
In the United States, hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11][12] These federal regulations establish a "cradle-to-grave" management system, meaning the waste generator (the laboratory) is responsible for the waste from its creation to its final, safe disposal.[10] This guide aligns with RCRA standards for hazardous waste generators.[12][13]
Part 2: Personal Protective Equipment (PPE) and Spill Management
Appropriate PPE is your primary defense against chemical exposure. When handling this compound, either in pure form or as waste, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[14] | Protects against accidental splashes and airborne particles. |
| Skin Protection | Wear a lab coat and appropriate protective gloves (e.g., nitrile). Gloves must be inspected before use.[8][14] | Prevents skin contact, which can cause irritation.[7] |
| Respiratory Protection | Use a respirator if dust or aerosols are generated. All handling of the solid compound should occur in a chemical fume hood.[1] | Minimizes the risk of inhaling irritating dust. |
Spill Response Protocol
In the event of a spill, immediately follow your laboratory's established spill response procedure.
-
Evacuate and Alert: Notify personnel in the immediate area and restrict access.
-
Containment: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels to absorb large spills of flammable liquids.
-
Collection: Carefully sweep or scoop the contained material into a designated, sealable container.
-
Disposal: The collected spill material must be disposed of as hazardous waste, following the procedures outlined below.[1]
-
Decontamination: Clean the spill area thoroughly.
Part 3: Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe segregation, storage, and disposal of this compound waste.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[15]
-
Solid Waste: Collect pure compound, contaminated PPE (gloves, wipes), and spill cleanup materials in a dedicated solid waste container.
-
Liquid Waste: If the compound is in solution, collect it in a separate liquid waste container.
Step 2: Containerization
The choice of container is vital for safe storage.
-
Compatibility: Use a container made of a material compatible with the waste. For many organic solids and solutions, high-density polyethylene (HDPE) or glass containers are appropriate.[3][17]
-
Condition: The container must be in good condition, with no leaks or cracks, and have a secure, tightly-fitting lid.[2][16]
-
Closure: Keep the waste container closed at all times except when adding waste.[3][16] Do not leave a funnel in the container.[16]
Step 3: Labeling
Accurate labeling is a regulatory requirement and essential for safety.[15][18] Your institution's Environmental Health & Safety (EHS) department will provide specific labeling requirements. Generally, the label must include:
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[16]
-
An accurate list of all constituents and their approximate percentages.[2][16]
-
The accumulation start date (the date the first drop of waste was added to the container).[2]
-
The name of the principal investigator and laboratory location.[2]
Step 4: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][18]
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[16][18]
-
Segregation: Store the waste container with compatible chemicals, away from ignition sources or reactive materials.[1]
-
Volume Limits: The EPA limits the amount of hazardous waste that can be stored in an SAA to 55 gallons. For acutely toxic wastes (P-listed), the limit is one quart.[3][18]
-
Secondary Containment: It is best practice to keep waste containers in a secondary containment bin to catch any potential leaks.[17]
Step 5: Arranging for Disposal
Once the waste container is nearly full (e.g., 90% capacity), contact your institution's EHS or equivalent department to schedule a pickup.[16]
-
Do not overfill containers. [2][17] Leave adequate headspace for expansion.
-
Provide the EHS staff with the full chemical name and any available safety information.[1] They will manage the final transport and disposal at a licensed hazardous waste facility.[18]
Part 4: Visualization of Disposal Workflow
To clarify the decision-making process, the following workflow diagram illustrates the key steps for proper disposal.
Caption: Disposal workflow for this compound.
Part 5: Minimizing Waste Generation
A core principle of modern laboratory management is waste minimization.[3] Consider these strategies to reduce your environmental footprint:
-
Scale Reduction: Reduce the scale of experiments whenever possible to decrease the volume of waste produced.[3]
-
Substitution: Where feasible, substitute hazardous chemicals with less hazardous alternatives.[3]
-
Inventory Management: Maintain a current inventory of chemicals to avoid over-ordering and the eventual disposal of expired, unused materials.[17]
By adhering to this comprehensive guide, you ensure the safe management of this compound waste, protecting yourself, your colleagues, and the environment while maintaining the highest standards of scientific integrity and regulatory compliance.
References
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania.
- Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury.
- Hazardous Chemical Waste Management Guidelines - Columbia | Research.
- Labor
- Properly Managing Chemical Waste in Labor
- Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Labor
- Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem.
- What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone.
- Steps in Complying with Regul
- Waste, Chemical, and Cleanup Enforcement | US EPA.
- The Essential Guide to Sustainability and Compliance for Industrial Waste Management.
- Resource Conservation and Recovery Act (RCRA)
- SAFETY D
- SAFETY D
- SAFETY D
- Green Synthetic Strategies for Pyrazole Deriv
- Green Synthetic Strategies for Pyrazole Deriv
- Ethyl 4-cyano-1H-pyrazole-5-carboxylate - SAFETY D
- Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential - MDPI.
- Safety Data Sheet - Angene Chemical. SvKb3bmgdklrYv3Scg86B3i3efY-ILBQ==)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. fishersci.com [fishersci.com]
- 8. angenechemical.com [angenechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. youtube.com [youtube.com]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. fishersci.com [fishersci.com]
- 15. canterbury.ac.nz [canterbury.ac.nz]
- 16. research.columbia.edu [research.columbia.edu]
- 17. acewaste.com.au [acewaste.com.au]
- 18. odu.edu [odu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
